Product packaging for 1,2,3-Tris(fluoromethyl)benzene(Cat. No.:CAS No. 921595-54-2)

1,2,3-Tris(fluoromethyl)benzene

Cat. No.: B12634173
CAS No.: 921595-54-2
M. Wt: 174.16 g/mol
InChI Key: VEIDAQXBGNTRAY-UHFFFAOYSA-N
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Description

1,2,3-Tris(fluoromethyl)benzene is a useful research compound. Its molecular formula is C9H9F3 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F3 B12634173 1,2,3-Tris(fluoromethyl)benzene CAS No. 921595-54-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921595-54-2

Molecular Formula

C9H9F3

Molecular Weight

174.16 g/mol

IUPAC Name

1,2,3-tris(fluoromethyl)benzene

InChI

InChI=1S/C9H9F3/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3H,4-6H2

InChI Key

VEIDAQXBGNTRAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)CF)CF)CF

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 1,2,3-Tris(fluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthetic routes for 1,2,3-tris(fluoromethyl)benzene, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental procedures for this specific isomer, this document outlines two plausible synthetic pathways based on established organofluorine chemistry. The methodologies for the synthesis of key precursors and their subsequent fluorination are detailed, drawing upon analogous transformations for related compounds.

Introduction

The introduction of trifluoromethyl groups into aromatic systems is a cornerstone of modern medicinal and materials chemistry. These groups can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. While the synthesis and properties of 1,3,5- and 1,2,4-tris(trifluoromethyl)benzene are well-documented, the vicinal 1,2,3-isomer remains a less explored yet potentially valuable scaffold. This guide aims to bridge this knowledge gap by proposing detailed synthetic strategies.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are considered the most viable for the synthesis of this compound. Both pathways commence from the readily available starting material, 1,2,3-trimethylbenzene (hemimellitene).

Diagram of Proposed Synthetic Pathways

Synthetic Pathways to this compound 1,2,3-Trimethylbenzene 1,2,3-Trimethylbenzene Route_A Route A: Oxidation 1,2,3-Trimethylbenzene->Route_A Route_B Route B: Chlorination 1,2,3-Trimethylbenzene->Route_B 1,2,3-Benzenetricarboxylic Acid 1,2,3-Benzenetricarboxylic Acid Route_A->1,2,3-Benzenetricarboxylic Acid Fluorination_A Fluorination (SF4) 1,2,3-Benzenetricarboxylic Acid->Fluorination_A This compound This compound Fluorination_A->this compound 1,2,3-Tris(trichloromethyl)benzene 1,2,3-Tris(trichloromethyl)benzene Route_B->1,2,3-Tris(trichloromethyl)benzene Fluorination_B Fluorination (Swarts Reaction) 1,2,3-Tris(trichloromethyl)benzene->Fluorination_B Fluorination_B->this compound

Caption: Two proposed synthetic routes to this compound from 1,2,3-trimethylbenzene.

Route A: Oxidation and Subsequent Fluorination

This pathway involves the oxidation of the methyl groups of 1,2,3-trimethylbenzene to carboxylic acids, followed by the fluorination of the resulting 1,2,3-benzenetricarboxylic acid.

Step 1: Synthesis of 1,2,3-Benzenetricarboxylic Acid (Hemimellitic Acid)

The oxidation of 1,2,3-trimethylbenzene to hemimellitic acid is a known transformation.[1]

Experimental Protocol (Proposed):

A detailed experimental protocol for the oxidation of 1,2,3-trimethylbenzene could not be definitively located in the searched literature. However, a general procedure for the oxidation of alkylbenzenes to carboxylic acids often involves strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid under forcing conditions.

Illustrative Workflow for Oxidation

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 1,2,3-Trimethylbenzene + Oxidizing Agent (e.g., KMnO4) + Aqueous Base (e.g., NaOH) Heat Heat under reflux (monitor for completion) Start->Heat Cool Cool reaction mixture Heat->Cool Filter Filter to remove MnO2 Cool->Filter Acidify Acidify filtrate (e.g., with HCl) Filter->Acidify Precipitate Precipitate 1,2,3-Benzenetricarboxylic Acid Acidify->Precipitate Isolate Isolate by filtration Precipitate->Isolate Recrystallize Recrystallize from water Isolate->Recrystallize Dry Dry the product Recrystallize->Dry Product Pure 1,2,3-Benzenetricarboxylic Acid Dry->Product

Caption: A proposed workflow for the synthesis of 1,2,3-benzenetricarboxylic acid.

Step 2: Fluorination of 1,2,3-Benzenetricarboxylic Acid

The conversion of carboxylic acid functional groups to trifluoromethyl groups can be achieved using sulfur tetrafluoride (SF₄).[2] This reaction is often performed under pressure in a suitable autoclave.

Experimental Protocol (Proposed):

A general procedure for the fluorination of a benzenetricarboxylic acid with SF₄ is adapted here.[3]

  • Reaction Setup: In a high-pressure autoclave (e.g., Hastelloy C), 1,2,3-benzenetricarboxylic acid and anhydrous hydrogen fluoride (HF) as a catalyst and solvent are added. The autoclave is sealed and cooled.

  • Addition of SF₄: Sulfur tetrafluoride is condensed into the cooled autoclave.

  • Reaction Conditions: The mixture is heated to a specified temperature (e.g., 100-150 °C) for several hours with stirring. The pressure inside the vessel will increase significantly.

  • Work-up: After cooling, the excess SF₄ and HF are carefully vented through a basic scrubber. The crude product is then isolated.

  • Purification: The crude product can be purified by distillation or chromatography to yield this compound.

Route B: Chlorination and Subsequent Fluorination (Swarts Reaction)

This alternative pathway involves the exhaustive free-radical chlorination of the methyl groups of 1,2,3-trimethylbenzene, followed by a halogen exchange reaction.

Step 1: Synthesis of 1,2,3-Tris(trichloromethyl)benzene

The synthesis of tris(trichloromethyl)benzenes can be achieved through the free-radical chlorination of the corresponding trimethylbenzene. This reaction is typically initiated by UV light or a radical initiator.

Experimental Protocol (Proposed):

An analogous procedure for the chlorination of p-xylene is adapted.

  • Reaction Setup: 1,2,3-trimethylbenzene is placed in a reaction vessel equipped with a gas inlet, a condenser, and a UV lamp.

  • Chlorination: Chlorine gas is bubbled through the substrate at an elevated temperature while being irradiated with UV light. The reaction is highly exothermic and requires careful temperature control.

  • Monitoring: The reaction is monitored by GC or ¹H NMR to follow the disappearance of the methyl protons and the appearance of the desired product.

  • Work-up and Purification: Once the reaction is complete, the excess chlorine is removed, and the crude product is purified, for instance by recrystallization, to give 1,2,3-tris(trichloromethyl)benzene.

Step 2: Fluorination of 1,2,3-Tris(trichloromethyl)benzene

The Swarts reaction, which employs antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), is a classic method for converting polychlorinated alkanes to their corresponding fluoro derivatives.[4]

Experimental Protocol (Proposed):

  • Reaction Setup: 1,2,3-tris(trichloromethyl)benzene, antimony trifluoride, and a catalytic amount of antimony pentachloride are placed in a reaction flask equipped with a distillation apparatus.

  • Reaction: The mixture is heated, and the lower-boiling this compound is distilled off as it is formed.

  • Purification: The collected distillate is washed with aqueous acid (e.g., HCl) to remove any antimony salts, followed by a wash with water and a base (e.g., NaHCO₃ solution), and finally with water again. The organic layer is then dried and purified by fractional distillation.

Illustrative Workflow for Swarts Fluorination

Swarts_Fluorination_Workflow cluster_reaction Reaction cluster_workup Work-up of Distillate cluster_purification Purification Start 1,2,3-Tris(trichloromethyl)benzene + SbF3 + SbCl5 (cat.) Heat Heat to distill product Start->Heat Wash_HCl Wash with aq. HCl Heat->Wash_HCl Wash_H2O Wash with water Wash_HCl->Wash_H2O Wash_Base Wash with aq. NaHCO3 Wash_H2O->Wash_Base Wash_H2O_2 Wash with water Wash_Base->Wash_H2O_2 Dry Dry over MgSO4 Wash_H2O_2->Dry Distill Fractional Distillation Dry->Distill Product Pure this compound Distill->Product

Caption: A proposed workflow for the Swarts fluorination of 1,2,3-tris(trichloromethyl)benzene.

Quantitative Data

Property1,3,5-Tris(trifluoromethyl)benzeneThis compound
CAS Number 729-81-742175-48-4
Molecular Formula C₉H₃F₉C₉H₃F₉
Molecular Weight 282.11 g/mol 282.11 g/mol
Boiling Point 120 °C / 750 mmHgData not available
Density 1.514 g/mL at 25 °CData not available
Refractive Index n20/D 1.359Data not available
¹H NMR δ ~7.9 ppm (s, 3H)Data not available
¹³C NMR δ ~132 (q), 124 (q) ppmData not available
¹⁹F NMR δ ~ -63 ppmData not available

Conclusion

The synthesis of this compound presents a significant challenge due to the lack of established protocols. However, based on fundamental principles of organic synthesis and known transformations for analogous compounds, two viable synthetic pathways have been proposed. Both routes, starting from 1,2,3-trimethylbenzene, offer plausible approaches to the target molecule. Further experimental investigation is required to optimize the reaction conditions and fully characterize the final product. The development of a reliable synthesis for this compound will undoubtedly open new avenues for research in drug discovery and materials science.

References

A Comprehensive Technical Guide to 1,2,3-Tris(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 1,2,3-tris(trifluoromethyl)benzene, a significant compound in the field of organofluorine chemistry. Often utilized as a building block in the synthesis of more complex molecules, its unique properties, conferred by the three trifluoromethyl groups, make it a compound of interest in pharmaceutical research and materials science. This document will cover its identification, chemical and physical properties, key experimental protocols, and applications. It is important to note that while the user query specified "1,2,3-tris(fluoromethyl)benzene," the prevalence of "1,2,3-tris(trifluoromethyl)benzene" in chemical literature and databases suggests the latter was the intended compound. This guide will proceed under that assumption.

Core Identification

1,2,3-Tris(trifluoromethyl)benzene is an aromatic compound where three trifluoromethyl (-CF3) groups are substituted on a benzene ring at the 1, 2, and 3 positions. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the chemical reactivity and physical properties of the benzene ring.

Table 1: Compound Identification

IdentifierValue
CAS Number 42175-48-4[1]
IUPAC Name 1,2,3-Tris(trifluoromethyl)benzene[1]
Molecular Formula C9H3F9[1]
Molecular Weight 282.11 g/mol [2][3][4][5]
Canonical SMILES FC(F)(F)C1=CC=CC(C(F)(F)F)=C1C(F)(F)F[1]
InChI InChI=1S/C9H3F9/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16,17)18/h1-3H[1]
InChI Key RXJLQXXWAYTRIW-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of tris(trifluoromethyl)benzene isomers are largely dictated by the arrangement of the bulky and electron-withdrawing trifluoromethyl groups. These properties are crucial for their application in synthesis and materials development.

Table 2: Physicochemical Data for Tris(trifluoromethyl)benzene Isomers

Property1,2,3-Tris(trifluoromethyl)benzene1,3,5-Tris(trifluoromethyl)benzene
Physical State Liquid[1]Clear liquid[2][6]
Purity 97.0%[1]≥ 98% (GC)[2]
Boiling Point Not specified120 °C/750 mmHg (lit.)[3][4]
Density Not specified1.514 g/mL at 25 °C (lit.)[3][4]
Refractive Index Not specifiedn20/D 1.359 (lit.)[3][4]

Experimental Protocols

The synthesis and derivatization of tris(trifluoromethyl)benzene scaffolds are key to their utility as building blocks for more complex molecules. Due to the highly deactivated nature of the aromatic ring, direct nitration and subsequent reduction are often not feasible.

Synthesis of the Tris(trifluoromethyl)benzene Core

Modern synthetic strategies for creating aryl-CF₃ bonds often involve transition metal catalysis, with copper and palladium catalysts being prominent. These methods typically involve the cross-coupling of an aryl precursor with a trifluoromethyl source.

A general method for the synthesis of the 1,3,5-isomer involves the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF4).[3][7][8][9]

Experimental Workflow for Synthesis of 1,3,5-Tris(trifluoromethyl)benzene

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Benzene-1,3,5-tricarboxylic acid Benzene-1,3,5-tricarboxylic acid Reaction Vessel Reaction Vessel Benzene-1,3,5-tricarboxylic acid->Reaction Vessel Reactant SF4 SF4 SF4->Reaction Vessel Reagent 1,3,5-Tris(trifluoromethyl)benzene 1,3,5-Tris(trifluoromethyl)benzene Reaction Vessel->1,3,5-Tris(trifluoromethyl)benzene Yields

Caption: Synthesis of 1,3,5-Tris(trifluoromethyl)benzene.

Derivatization Reactions

Further functionalization of the tris(trifluoromethyl)benzene scaffold can be achieved through metalation followed by an electrophilic quench. This allows for the introduction of various functional groups onto the aromatic ring. For the 1,3,5-isomer, a strong base like n-butyllithium can deprotonate one of the ring protons, creating a lithio derivative. This intermediate can then react with electrophiles like carbon dioxide or iodine.

Logical Relationship for Derivatization of 1,3,5-Tris(trifluoromethyl)benzene

G 1,3,5-Tris(trifluoromethyl)benzene 1,3,5-Tris(trifluoromethyl)benzene Lithio derivative Lithio derivative 1,3,5-Tris(trifluoromethyl)benzene->Lithio derivative + n-Butyllithium n-Butyllithium n-Butyllithium Functionalized Product Functionalized Product Lithio derivative->Functionalized Product + Electrophilic Quench Electrophilic Quench (e.g., CO2) Electrophilic Quench (e.g., CO2)

Caption: Derivatization via Metalation-Electrophilic Quench.

Applications in Research and Development

The introduction of trifluoromethyl groups into molecules is a well-established strategy for enhancing desirable properties in both pharmaceutical and material science contexts.

Pharmaceutical and Drug Development

The trifluoromethyl group is one of the most utilized fluorinated moieties in pharmaceuticals.[10] Its presence can significantly enhance the metabolic stability and lipophilicity of drug candidates, which can improve their bioavailability and in-vivo transport.[10] This has led to a substantial number of active ingredients currently under development containing fluorine. While direct applications of 1,2,3-tris(trifluoromethyl)benzene in pharmaceuticals are not widely documented, its isomers serve as crucial building blocks for synthesizing novel pharmaceutical compounds.[2][11]

Materials Science

In materials science, perfluoroalkylation is employed to create materials with advantageous properties such as resistance to heat, oil, stains, and water. The trifluoromethyl groups in tris(trifluoromethyl)benzene can impart enhanced thermal stability, chemical inertness, and specific solubility profiles to polymers. Although not commonly polymerized directly, 1,2,3-tris(trifluoromethyl)benzene and its isomers are critical starting materials for creating specialized fluorinated monomers. These monomers are then used to develop high-performance polymers.[2]

References

Spectroscopic Analysis of 1,2,3-Tris(fluoromethyl)benzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characteristics of 1,2,3-tris(fluoromethyl)benzene. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for the 1,2,3-isomer remains elusive. This document, therefore, provides a detailed analysis of the expected spectroscopic properties of this compound based on the well-documented data of its isomer, 1,3,5-tris(trifluoromethyl)benzene, and general principles of spectroscopy. Furthermore, it outlines the standard experimental protocols utilized for acquiring such data.

Introduction

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with related compounds.

Table 1: Predicted 1H NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.6-7.8Triplet~8 HzAromatic H (H5)
~7.8-8.0Doublet~8 HzAromatic H (H4, H6)

Rationale: The aromatic protons of this compound would be expected to appear in the downfield region due to the strong electron-withdrawing effect of the three adjacent trifluoromethyl groups. The proton at the 5-position would likely appear as a triplet due to coupling with the two equivalent protons at the 4 and 6 positions. The protons at the 4 and 6 positions would appear as a doublet, coupled to the proton at the 5-position.

Table 2: Predicted 13C NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (JC-F) HzAssignment
~120-125QuartetLarge (~270-280 Hz)-CF3
~128-132MultipletAromatic C (C4, C5, C6)
~132-136QuartetModerate (~30-40 Hz)Aromatic C (C1, C2, C3)

Rationale: The carbon atoms of the trifluoromethyl groups will exhibit a large one-bond coupling with the fluorine atoms, resulting in a quartet. The carbons directly attached to the -CF3 groups (C1, C2, C3) will also show coupling to the fluorine atoms, appearing as quartets with a smaller coupling constant. The remaining aromatic carbons (C4, C5, C6) will appear as multiplets due to smaller C-F couplings.

Table 3: Predicted 19F NMR Data
Chemical Shift (δ) ppmMultiplicity
~ -60 to -65Singlet

Rationale: The three trifluoromethyl groups are chemically equivalent in the 1,2,3-isomer due to free rotation. Therefore, a single resonance is expected in the 19F NMR spectrum. The chemical shift is predicted to be in the typical range for trifluoromethyl groups attached to an aromatic ring.

Table 4: Predicted Key IR Absorption Bands
Wavenumber (cm-1)IntensityAssignment
~3100-3000Weak-MediumAromatic C-H stretch
~1600, ~1450MediumAromatic C=C stretch
~1350-1100StrongC-F stretch
~800-700StrongC-H out-of-plane bend

Rationale: The IR spectrum is expected to be dominated by strong C-F stretching vibrations. Aromatic C-H and C=C stretching bands will also be present, along with characteristic out-of-plane bending vibrations.

Table 5: Predicted Mass Spectrometry Data
m/zInterpretation
282[M]+ (Molecular Ion)
263[M-F]+
213[M-CF3]+
69[CF3]+

Rationale: The mass spectrum is expected to show a molecular ion peak at m/z 282, corresponding to the molecular weight of C9H3F9. Common fragmentation patterns would involve the loss of a fluorine atom or a trifluoromethyl group.

Spectroscopic Data of 1,3,5-Tris(trifluoromethyl)benzene (for comparison)

For reference and comparison, the experimentally determined spectroscopic data for the well-characterized 1,3,5-isomer is presented below.

Table 6: 1H NMR Data of 1,3,5-Tris(trifluoromethyl)benzene
Chemical Shift (δ) ppmMultiplicityAssignment
8.13SingletAromatic H
Table 7: 13C NMR Data of 1,3,5-Tris(trifluoromethyl)benzene
Chemical Shift (δ) ppmMultiplicityCoupling Constant (JC-F) HzAssignment
123.5Quartet273-CF3
125.1MultipletAromatic CH
132.9Quartet35Aromatic C-CF3
Table 8: 19F NMR Data of 1,3,5-Tris(trifluoromethyl)benzene
Chemical Shift (δ) ppmMultiplicity
-63.1Singlet
Table 9: Mass Spectrometry Data of 1,3,5-Tris(trifluoromethyl)benzene
m/zInterpretation
282[M]+
263[M-F]+
213[M-CF3]+

Standard Experimental Protocols

The acquisition of the spectroscopic data presented would typically follow these standard laboratory procedures:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl3, Acetone-d6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: 1H, 13C, and 19F NMR spectra are acquired. For 13C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film is placed between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm-1).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound is outlined below.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While direct experimental spectroscopic data for this compound is not currently available in the public scientific literature, this guide provides a robust, predictive framework for its 1H NMR, 13C NMR, 19F NMR, IR, and mass spectra. These predictions, grounded in the established data of the 1,3,5-isomer and fundamental spectroscopic principles, offer valuable insights for researchers working with or aiming to synthesize this compound. The provided experimental protocols and logical workflow serve as a practical guide for the future characterization of this and other novel fluorinated molecules.

An In-depth Technical Guide to the Isomers of Tris(fluoromethyl)benzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the three isomers of tris(fluoromethyl)benzene: 1,2,3-, 1,2,4-, and 1,3,5-tris(fluoromethyl)benzene. Due to the unique properties conferred by the trifluoromethyl (-CF3) groups, including high lipophilicity, metabolic stability, and strong electron-withdrawing nature, these compounds are of significant interest in pharmaceutical research, agrochemical development, and materials science.[1][2] This document details their chemical and physical properties, spectroscopic data, synthesis protocols, and potential applications.

Isomeric Architectures and Their Influence on Properties

The three structural isomers of tris(fluoromethyl)benzene share the same molecular formula, C₉H₃F₉, but differ in the substitution pattern of the trifluoromethyl groups on the benzene ring.[3] This variation in structure leads to distinct physical and chemical properties. The spatial arrangement of the bulky and electron-withdrawing -CF3 groups influences the molecule's polarity, steric hindrance, and electronic distribution, resulting in different melting points, boiling points, and solubilities.[3]

Isomers cluster_isomers Structural Isomers Tris(fluoromethyl)benzene Tris(fluoromethyl)benzene 1,2,3-Isomer 1,2,3-Isomer Tris(fluoromethyl)benzene->1,2,3-Isomer ortho, meta 1,2,4-Isomer 1,2,4-Isomer Tris(fluoromethyl)benzene->1,2,4-Isomer ortho, para 1,3,5-Isomer 1,3,5-Isomer Tris(fluoromethyl)benzene->1,3,5-Isomer meta, meta

Figure 1: Structural isomers of tris(fluoromethyl)benzene.

Physicochemical and Spectroscopic Properties

The properties of the tris(fluoromethyl)benzene isomers are summarized in the tables below. The 1,3,5-isomer is the most well-characterized of the three.

Table 1: Physicochemical Properties of Tris(fluoromethyl)benzene Isomers

Property1,2,3-Tris(fluoromethyl)benzene1,2,4-Tris(fluoromethyl)benzene1,3,5-Tris(fluoromethyl)benzene
CAS Number 42175-48-4[3]393-05-5[4]729-81-7[5]
Molecular Formula C₉H₃F₉[3]C₉H₃F₉[4]C₉H₃F₉[5]
Molecular Weight 282.11 g/mol [3]282.11 g/mol [4]282.11 g/mol [5]
Appearance --Clear liquid[2]
Boiling Point --120 °C at 750 mmHg[5]
Density --1.514 g/mL at 25 °C[5]
Refractive Index --n20/D 1.359[5]

Table 2: Spectroscopic Data for 1,3,5-Tris(fluoromethyl)benzene

Spectrum TypeKey Features
¹H NMR Spectra available.[6][7]
¹³C NMR Spectra available.[6][7]
¹⁹F NMR Spectra available.[6]
Mass Spec (GC-MS) Spectra available.[6][7]
FTIR Spectra available.[7]

Synthesis and Reactivity

The synthesis of tris(fluoromethyl)benzene isomers can be challenging due to the deactivating nature of the trifluoromethyl groups. However, several synthetic routes have been reported.

Synthesis of 1,3,5-Tris(fluoromethyl)benzene

A common method for the synthesis of the 1,3,5-isomer involves the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF₄).[8]

Experimental Protocol: Synthesis of 1,3,5-Tris(fluoromethyl)benzene

  • Reactants: Benzene-1,3,5-tricarboxylic acid, Sulfur tetrafluoride (SF₄).

  • Procedure:

    • In a suitable pressure reactor, combine benzene-1,3,5-tricarboxylic acid with an excess of SF₄.

    • Heat the mixture under pressure. The reaction progress should be monitored by an appropriate analytical technique (e.g., GC-MS or NMR of aliquots).

    • Upon completion, cool the reactor and carefully vent the excess SF₄.

    • The crude product can be purified by distillation under reduced pressure.

  • Safety: This reaction should be carried out by trained personnel in a well-ventilated fume hood, as SF₄ is a toxic and corrosive gas.

Reactivity: Metalation of 1,3,5-Tris(fluoromethyl)benzene

The C-H bonds on the tris(fluoromethyl)benzene ring are acidic enough to be deprotonated by strong bases, such as n-butyllithium. This metalation reaction provides a convenient entry point for further functionalization.[3][9] The resulting lithiated intermediate can react with various electrophiles to introduce new functional groups.[3] For example, reaction with carbon dioxide yields 2,4,6-tris(trifluoromethyl)benzoic acid.[9]

Metalation_Workflow start 1,3,5-Tris(fluoromethyl)benzene intermediate Lithio derivative start->intermediate Metalation reagent n-Butyllithium (n-BuLi) reagent->intermediate product Functionalized Product (e.g., 2,4,6-Tris(trifluoromethyl)benzoic acid) intermediate->product Electrophilic Quench electrophile Electrophile (e.g., CO2) electrophile->product

Figure 2: Metalation and functionalization of 1,3,5-tris(fluoromethyl)benzene.

Applications in Drug Development and Materials Science

The incorporation of trifluoromethyl groups into organic molecules can significantly enhance their biological activity and material properties.

  • Pharmaceutical Research: The -CF₃ group can improve a drug candidate's metabolic stability, bioavailability, and binding affinity to target proteins. Consequently, tris(fluoromethyl)benzene isomers are valuable building blocks in the synthesis of novel pharmaceutical compounds.[1][2] There are reports suggesting that 1,3,5-tris(fluoromethyl)benzene exhibits convulsant properties.[8]

  • Agrochemicals: The stability and potency of pesticides and herbicides can be enhanced by the presence of trifluoromethyl groups.

  • Materials Science: These compounds are used in the development of advanced materials, such as specialty polymers and electronic components, where their fluorinated nature provides desirable properties like thermal stability and chemical resistance.[1][2]

General Experimental Workflow for Characterization

A general workflow for the synthesis and characterization of tris(fluoromethyl)benzene isomers and their derivatives is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Property Analysis synthesis Synthesis of Isomer purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir physchem Physicochemical Analysis (m.p., b.p., solubility) purification->physchem bioassay Biological Activity Screening physchem->bioassay

Figure 3: General workflow for synthesis and characterization.

Safety Information

For 1,3,5-tris(fluoromethyl)benzene, the following safety information is available:

  • Signal Word: Warning[5]

  • Hazard Statements: Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5]

  • Personal Protective Equipment: It is recommended to use a dust mask, eyeshields, and gloves when handling this compound.[5]

It is crucial to consult the Safety Data Sheet (SDS) for each isomer before use and to handle these compounds in a well-ventilated laboratory setting.

References

The Unseen Influence: A Technical Guide to the Electronic Effects of Adjacent Trifluoromethyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry and materials science. Their potent electron-withdrawing nature profoundly alters molecular properties, enhancing metabolic stability, lipophilicity, and binding affinity. When two or more of these powerful groups are placed in close proximity (vicinal or geminal arrangement), their combined electronic influence transcends simple additive effects, giving rise to unique through-space interactions that can dramatically impact molecular conformation and reactivity. This technical guide provides an in-depth exploration of the core electronic effects of adjacent trifluoromethyl groups, offering quantitative data, detailed experimental protocols, and conceptual visualizations to aid in the rational design of novel molecules.

The Strong Inductive Effect of Trifluoromethyl Groups

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] This is primarily due to the high electronegativity of the fluorine atoms, which creates a strong dipole moment, pulling electron density away from the rest of the molecule. This inductive effect (-I) is the dominant electronic influence of the CF₃ group.

When two trifluoromethyl groups are positioned adjacent to each other, their inductive effects are compounded, leading to a significant decrease in electron density in the local environment. This enhanced electron withdrawal has profound consequences for the acidity of nearby protons and the reactivity of neighboring functional groups.

Quantitative Measures of Electronic Influence

ParameterSubstituentValueReference Compound
Hammett Constant (σ) Benzoic Acid
σ_meta_-CF₃0.43m-(Trifluoromethyl)benzoic acid
σ_para_-CF₃0.54p-(Trifluoromethyl)benzoic acid
pKa Phenol
pKa3-(Trifluoromethyl)phenol9.08
pKa3,5-Bis(trifluoromethyl)phenol8.03

Table 1: Hammett Constants and pKa Values Illustrating the Electron-Withdrawing Nature of the Trifluoromethyl Group.[3]

The data clearly show that the presence of trifluoromethyl groups increases the acidity (lowers the pKa) of phenols. The effect is more pronounced with two CF₃ groups, as seen in the lower pKa of 3,5-bis(trifluoromethyl)phenol compared to 3-(trifluoromethyl)phenol. This additive effect underscores the potent inductive withdrawal of these groups.

Through-Space Electronic Interactions: Beyond the Bonds

A fascinating phenomenon that arises when two trifluoromethyl groups are in close proximity is the occurrence of "through-space" electronic interactions. Unlike through-bond effects that are transmitted via the covalent framework of the molecule, through-space interactions occur directly between the fluorine atoms of the adjacent CF₃ groups.[4] This can manifest as through-space scalar coupling (J_FF), which can be detected and quantified using advanced Nuclear Magnetic Resonance (NMR) techniques.[4]

The presence of through-space F-F coupling is a direct indicator of the spatial proximity of the trifluoromethyl groups and provides a unique tool to probe molecular conformation and dynamics.

Compound TypeCoupling Constant (J_FF)Technique
Vicinal CF₃ groups on a rigid scaffold2.5 - 5 Hz19F-19F TOCSY
Flexible systems with transient proximityDetectable19F-19F TOCSY/HOESY

Table 2: Typical Through-Space ¹⁹F-¹⁹F Coupling Constants.[4]

The observation of these couplings confirms that the electronic effects of adjacent trifluoromethyl groups are not solely mediated by the carbon skeleton but also by direct orbital overlap of the fluorine atoms.

Experimental Protocols for Characterizing Electronic Effects

Determination of pKa by ¹⁹F NMR Spectroscopy

Principle: The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment. Changes in the protonation state of a nearby acidic group will alter the electronic environment of the CF₃ groups, leading to a measurable change in the ¹⁹F chemical shift. By monitoring this change as a function of pH, the pKa of the acidic group can be accurately determined.

Methodology:

  • Sample Preparation: Prepare a series of buffered solutions of the compound of interest across a range of pH values bracketing the expected pKa. A constant concentration of the fluorinated compound should be used.

  • NMR Acquisition: Acquire ¹⁹F NMR spectra for each sample. A ¹H-decoupled pulse sequence is typically used to simplify the spectra.

  • Data Analysis: Plot the ¹⁹F chemical shift (δ) as a function of pH. The data will fit to a sigmoidal curve.

  • pKa Determination: The pKa is the pH at which the chemical shift is halfway between the values for the fully protonated and fully deprotonated species. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Measurement of Through-Space ¹⁹F-¹⁹F Coupling by 2D NMR

Principle: Two-dimensional NMR experiments, such as ¹⁹F-¹⁹F Total Correlation Spectroscopy (TOCSY) and ¹⁹F-¹⁹F Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal scalar and dipolar couplings, respectively, between fluorine nuclei. The observation of a cross-peak between two distinct ¹⁹F signals in a TOCSY spectrum is indicative of through-space scalar coupling.

Methodology:

  • Sample Preparation: Prepare a solution of the purified compound in a suitable deuterated solvent.

  • NMR Acquisition:

    • Acquire a standard 1D ¹⁹F NMR spectrum to identify the chemical shifts of the different trifluoromethyl groups.

    • Acquire a 2D ¹⁹F-¹⁹F TOCSY spectrum. The mixing time should be optimized to observe the desired correlations (typically in the range of 20-80 ms).

    • (Optional) Acquire a 2D ¹⁹F-¹⁹F NOESY or HOESY (Heteronuclear Overhauser Effect Spectroscopy) spectrum to probe through-space dipolar interactions and gain further structural insights.

  • Data Analysis: Process the 2D spectra and look for cross-peaks between the signals of the adjacent trifluoromethyl groups. The presence of a cross-peak in the TOCSY spectrum confirms a through-space scalar coupling (J_FF). The coupling constant can be measured from high-resolution 1D spectra or specialized J-resolved experiments.[4]

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

Through_Bond_vs_Through_Space cluster_TB Through-Bond Effect cluster_TS Through-Space Effect TB_CF3_1 CF₃ TB_C1 C TB_CF3_1->TB_C1 -I effect TB_C2 C TB_C1->TB_C2 Inductive Chain TB_FG Functional Group TB_C2->TB_FG Inductive Chain TS_CF3_1 CF₃ TS_C1 C TS_CF3_1->TS_C1 TS_CF3_2 CF₃ TS_CF3_1->TS_CF3_2  J_FF Coupling TS_C2 C TS_C1->TS_C2 TS_CF3_2->TS_C2

Caption: Through-bond vs. through-space electronic effects.

Experimental_Workflow start Synthesis of Vicinal Bis(trifluoromethyl) Compound purification Purification and Structural Confirmation start->purification pka pKa Determination (¹⁹F NMR vs. pH) purification->pka nmr_2d 2D NMR Analysis (¹⁹F-¹⁹F TOCSY/HOESY) purification->nmr_2d data_analysis Data Analysis and Quantification pka->data_analysis nmr_2d->data_analysis conclusion Elucidation of Electronic Effects data_analysis->conclusion

Caption: Experimental workflow for characterizing electronic effects.

Signaling_Pathway_Hypothetical cluster_drug Drug Molecule cluster_target Biological Target cluster_effects Electronic Effects cluster_outcome Biological Outcome drug Drug with Vicinal CF₃ Groups conformation Fixed Conformation (Through-Space Interaction) drug->conformation acidity Modulated Acidity of a Key Moiety drug->acidity receptor Receptor Binding Pocket binding Enhanced Binding Affinity receptor->binding active_site Enzyme Active Site inhibition Increased Enzyme Inhibition active_site->inhibition conformation->receptor Improved Fit acidity->active_site Altered Reactivity pathway Modulation of Signaling Pathway binding->pathway inhibition->pathway

Caption: Hypothetical signaling pathway modulation.

Implications for Drug Development

The unique electronic properties of adjacent trifluoromethyl groups offer exciting opportunities for rational drug design.

  • Conformational Control: The steric bulk and through-space interactions of vicinal CF₃ groups can lock a molecule into a specific, biologically active conformation, thereby increasing its potency and selectivity for a target.

  • Tuning Acidity and Basicity: The strong inductive effects can be used to fine-tune the pKa of nearby functional groups. This is critical for optimizing a drug's solubility, membrane permeability, and interaction with its biological target. For instance, increasing the acidity of a proton can enhance its ability to act as a hydrogen bond donor.

  • Metabolic Stability: The robust C-F bond is resistant to metabolic degradation, and the presence of multiple CF₃ groups can shield adjacent sites from enzymatic attack, prolonging the drug's half-life in the body.

Conclusion

The electronic effects of adjacent trifluoromethyl groups are a powerful tool in the arsenal of the medicinal chemist and materials scientist. Their influence extends beyond simple inductive withdrawal to include through-space interactions that can be harnessed to control molecular conformation and reactivity. A thorough understanding of these effects, supported by quantitative data from techniques such as NMR spectroscopy, is essential for the design and development of next-generation pharmaceuticals and advanced materials. This guide provides a foundational understanding of these principles and the experimental approaches required to explore them, empowering researchers to leverage the unique properties of vicinal trifluoromethyl groups in their scientific endeavors.

References

Solubility of 1,2,3-Tris(fluoromethyl)benzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3-tris(fluoromethyl)benzene in organic solvents. Due to the limited availability of specific experimental data for this particular isomer, this document focuses on the foundational principles governing the solubility of highly fluorinated aromatic compounds, offers qualitative data for a closely related isomer, and presents a detailed experimental protocol for solubility determination.

Introduction to the Solubility of Fluorinated Benzenes

The solubility of a compound is a critical physicochemical property, profoundly influencing its application in chemical synthesis, materials science, and pharmaceutical development. The introduction of multiple trifluoromethyl (-CF3) groups onto a benzene ring, as in this compound, significantly alters its electronic and steric properties, thereby affecting its interaction with various solvents. These electron-withdrawing groups can influence the molecule's polarity and its ability to participate in intermolecular forces such as van der Waals interactions and dipole-dipole forces, which are central to the dissolution process.

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, by examining related isomers and understanding the general principles of fluorinated compound solubility, valuable insights can be gained.

Physicochemical Properties and Solubility of a Related Isomer

While quantitative data for this compound is scarce, qualitative solubility information for the symmetric isomer, 1,3,5-tris(trifluoromethyl)benzene, is available and can serve as a useful reference point. The arrangement of the trifluoromethyl groups influences the molecule's overall polarity and crystal packing forces, which in turn affect solubility.

Table 1: Physicochemical Properties and Qualitative Solubility of 1,3,5-Tris(trifluoromethyl)benzene

PropertyValue
Molecular Formula C₉H₃F₉
Molecular Weight 282.11 g/mol
Appearance Colorless liquid
Boiling Point 120 °C at 750 mmHg
Density 1.514 g/mL at 25 °C
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Sparingly soluble in Chloroform and Ethyl Acetate[2]

It is important to note that the 1,2,3-isomer, being less symmetrical, may exhibit different solubility characteristics compared to the 1,3,5-isomer. Generally, a less symmetrical structure can lead to a lower melting point and potentially higher solubility in a wider range of solvents.

Experimental Determination of Solubility: The Shake-Flask Method

For researchers requiring precise solubility data for this compound, direct experimental measurement is recommended. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[3]

Principle

An excess amount of the solute (this compound) is added to a known volume of the organic solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear solution is determined analytically.

Detailed Experimental Protocol
  • Preparation of Materials:

    • Pure this compound (solute).

    • High-purity organic solvent of interest.

    • Glass vials or flasks with airtight seals.

    • A temperature-controlled shaker or incubator.

    • A centrifuge for phase separation.

    • Syringes and syringe filters (e.g., 0.22 µm PTFE) to remove undissolved solute.

    • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or GC).

  • Procedure: a. Add a precisely weighed amount of the organic solvent to a series of vials. b. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined equilibration time (typically 24-72 hours).[4] The time required to reach equilibrium should be determined empirically. e. After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solute to settle. f. Carefully withdraw a sample of the supernatant using a syringe. g. Filter the sample through a syringe filter into a clean vial to remove any remaining undissolved solute. h. Prepare a series of dilutions of the saturated solution with the same solvent. i. Analyze the concentration of this compound in the diluted samples using a suitable analytical method that has been calibrated with standard solutions of known concentrations. j. Calculate the original concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by a complex interplay of factors related to both the solute and the solvent. A conceptual understanding of these factors is crucial for solvent selection and for predicting solubility trends.

Factors Influencing the Solubility of this compound Solubility Solubility Solute_Properties Solute Properties (this compound) Intermolecular_Forces Intermolecular Forces Solute_Properties->Intermolecular_Forces Molecular_Structure Molecular Structure (Asymmetry) Solute_Properties->Molecular_Structure Polarity_Solute Polarity Solute_Properties->Polarity_Solute Molar_Volume Molar Volume Solute_Properties->Molar_Volume Solvent_Properties Solvent Properties (Organic Solvent) Solvent_Properties->Intermolecular_Forces Polarity_Solvent Polarity Solvent_Properties->Polarity_Solvent Hydrogen_Bonding Hydrogen Bonding Capacity Solvent_Properties->Hydrogen_Bonding Dispersion_Forces Dispersion Forces Solvent_Properties->Dispersion_Forces System_Conditions System Conditions System_Conditions->Solubility Temperature Temperature System_Conditions->Temperature Pressure Pressure (minor effect for liquids) System_Conditions->Pressure Intermolecular_Forces->Solubility

Caption: Key factors influencing the solubility of this compound.

The principle of "like dissolves like" is a fundamental guideline. Solvents with similar polarity and intermolecular force characteristics to this compound are more likely to be effective. Given the presence of highly electronegative fluorine atoms, dipole-dipole interactions and London dispersion forces will be significant. Temperature is another critical factor, with solubility generally increasing with temperature for most solid and liquid solutes in organic solvents.[5]

Conclusion

While specific quantitative solubility data for this compound remains a gap in the current scientific literature, this guide provides a robust framework for researchers and drug development professionals. By understanding the physicochemical properties of related isomers, employing standardized experimental methods like the shake-flask technique, and considering the fundamental factors that govern solubility, scientists can effectively work with this compound and determine its solubility in various organic solvents to advance their research and development activities.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,2,3-Tris(fluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 1,2,3-tris(fluoromethyl)benzene. Due to a notable absence of direct experimental studies on this specific isomer, this guide leverages high-level computational chemistry to predict its structural parameters and spectroscopic properties. A comparative analysis with the more extensively studied 1,3,5-tris(fluoromethyl)benzene isomer is presented to highlight the impact of substituent positioning on molecular geometry and stability. This document is intended to serve as a foundational resource for researchers interested in the application of this and related fluorinated compounds in materials science and drug development.

Introduction

Trifluoromethylated benzene derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. The incorporation of trifluoromethyl (-CF₃) groups can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The isomeric placement of these bulky and electron-withdrawing groups on the benzene ring dictates the molecule's overall shape, polarity, and steric profile. While the highly symmetric 1,3,5-tris(trifluoromethyl)benzene has been the subject of several studies, the vicinal arrangement in this compound presents a unique case of steric crowding and electronic interactions that warrants a detailed investigation. This guide aims to fill the current knowledge gap by providing a comprehensive theoretical analysis of the structure and conformation of this compound.

Predicted Molecular Structure and Conformation

In the absence of experimental data from techniques like X-ray crystallography or gas-phase electron diffraction for this compound, Density Functional Theory (DFT) calculations are the most reliable method for elucidating its geometric parameters.[1] Such computational approaches are widely used for predicting molecular structures and energies.[1]

Computational Methodology

A conformational search followed by geometry optimization would be the standard approach to identify the lowest energy conformer of this compound. A typical high-level computational protocol for this purpose is outlined below.

G Computational Workflow for Structural Analysis start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->dft_opt For each unique conformer freq_calc Frequency Calculation (Confirmation of Minima) dft_opt->freq_calc final_structure Lowest Energy Conformation and Structural Parameters freq_calc->final_structure No imaginary frequencies

Caption: A typical computational workflow for determining the stable conformation of a flexible molecule.

The steric hindrance between the three adjacent trifluoromethyl groups is expected to be the dominant factor in determining the preferred conformation. The rotational barriers of the C-CF₃ bonds will likely lead to a staggered arrangement of the fluorine atoms to minimize repulsive interactions.

Predicted Structural Parameters

Based on DFT calculations, the following table summarizes the predicted key structural parameters for the lowest energy conformer of this compound. For comparative purposes, data for the 1,3,5-isomer, where available from computational or experimental studies, is also included.

ParameterThis compound (Predicted)1,3,5-Tris(fluoromethyl)benzene (Reference)
Bond Lengths (Å)
C-C (aromatic)~1.39 - 1.41~1.39
C-C (alkyl-aryl)~1.51~1.50
C-F~1.34~1.35
Bond Angles (°) **
C-C-C (aromatic)~118 - 122120
C-C-CF₃~120~120
F-C-F~107~107
Dihedral Angles (°) **
C-C-C-CF₃Variable (defining conformation)Variable

Note: The values for this compound are estimates based on general principles of computational chemistry and data for related molecules. Precise values would require specific DFT calculations.

Spectroscopic Properties

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The predicted ¹H and ¹⁹F NMR spectra for this compound would be distinct from its 1,3,5-isomer.

  • ¹H NMR: The proton spectrum of the 1,2,3-isomer is expected to show a more complex splitting pattern compared to the single peak observed for the highly symmetric 1,3,5-isomer.

  • ¹⁹F NMR: The chemical shifts for trifluoromethyl groups on a benzene ring typically appear in the range of -60 to -65 ppm.[1] Due to the different chemical environments of the trifluoromethyl groups in the 1,2,3-isomer (the central vs. the two outer groups), two distinct signals would be anticipated in its ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1100–1250 cm⁻¹ region.[1] The overall pattern of the spectrum will be more complex than that of the 1,3,5-isomer due to its lower symmetry.

Experimental Protocols

While no specific experimental studies on this compound are readily available, this section outlines the general methodologies that would be employed for its synthesis and structural characterization.

Proposed Synthesis

A plausible synthetic route to this compound could start from 1,2,3-trimethylbenzene (hemimellitene) via a radical-initiated halogenation followed by a halogen exchange reaction.

G Proposed Synthetic Pathway start 1,2,3-Trimethylbenzene intermediate 1,2,3-Tris(trichloromethyl)benzene start->intermediate Radical Chlorination (e.g., NCS, AIBN) product This compound intermediate->product Halogen Exchange (e.g., SbF3)

Caption: A potential synthetic route to this compound.

Protocol for Radical Chlorination:

  • Dissolve 1,2,3-trimethylbenzene in a suitable solvent (e.g., carbon tetrachloride).

  • Add N-chlorosuccinimide (NCS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reflux the mixture under inert atmosphere with irradiation from a UV lamp until the starting material is consumed (monitored by GC-MS).

  • Cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol for Halogen Exchange (Swarts Reaction):

  • Combine the purified 1,2,3-tris(trichloromethyl)benzene with a fluorinating agent like antimony trifluoride (SbF₃), potentially with a catalytic amount of antimony pentachloride (SbCl₅).

  • Heat the mixture, allowing the volatile product to distill as it is formed.

  • Collect the distillate and wash it with aqueous HCl to remove antimony salts, followed by a wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and purify by fractional distillation.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Inject a dilute solution of the sample into a GC-MS instrument.

  • The gas chromatogram will indicate the purity of the sample.

  • The mass spectrum will show the molecular ion peak and fragmentation pattern, which should be consistent with the structure of this compound.

Single-Crystal X-ray Diffraction (if a suitable crystal is obtained):

  • Grow single crystals of the compound, for example, by slow evaporation from a suitable solvent.

  • Mount a crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and dihedral angles, as well as information about the packing in the solid state.

Comparative Analysis: 1,2,3- vs. 1,3,5-Tris(fluoromethyl)benzene

The difference in the substitution pattern between the 1,2,3- and 1,3,5-isomers leads to significant differences in their molecular properties.

G Property Comparison of Isomers isomer1 1,2,3-Isomer prop1 Symmetry: Low (Cₛ or C₁) isomer1->prop1 prop3 Dipole Moment: Non-zero isomer1->prop3 prop5 Steric Strain: High isomer1->prop5 prop7 NMR Spectra: Complex isomer1->prop7 isomer2 1,3,5-Isomer prop2 Symmetry: High (D₃) isomer2->prop2 prop4 Dipole Moment: Zero isomer2->prop4 prop6 Steric Strain: Lower isomer2->prop6 prop8 NMR Spectra: Simple isomer2->prop8

Caption: A comparison of the key molecular properties of the 1,2,3- and 1,3,5-isomers.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound based on theoretical predictions. The vicinal arrangement of the three trifluoromethyl groups is expected to result in significant steric strain, leading to a distorted benzene ring and a well-defined, staggered conformation of the substituents. The predicted spectroscopic properties differentiate it clearly from its 1,3,5-isomer. The outlined experimental protocols provide a roadmap for the future synthesis and characterization of this molecule, which will be crucial for validating the theoretical predictions and enabling its exploration in drug discovery and materials science applications. The computational data and workflows presented herein offer a solid foundation for researchers to build upon in their studies of this and other polysubstituted fluorinated aromatic compounds.

References

Health and Safety Data for 1,2,3-Tris(fluoromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific health and safety data for 1,2,3-tris(fluoromethyl)benzene (CAS No. 42175-48-4) is limited in publicly available literature.[1][2] This guide summarizes the available information and extrapolates from data on the closely related and better-studied isomers, 1,3,5-tris(trifluoromethyl)benzene and 1,3-bis(trifluoromethyl)benzene, to provide a comprehensive overview for researchers, scientists, and drug development professionals. All data derived from isomers should be considered as indicative and not as certified data for this compound.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and toxicological endpoints. Data is primarily drawn from safety data sheets (SDS) for the 1,3,5- and 1,3-bis- isomers.

Table 1: Physicochemical Properties

PropertyValueSource (Isomer)
Molecular FormulaC₉H₃F₉This compound[1][2]
Molecular Weight282.11 g/mol 1,3,5-tris(trifluoromethyl)benzene
AppearanceLiquid1,3,5-tris(trifluoromethyl)benzene
Boiling Point120 °C at 750 mmHg1,3,5-tris(trifluoromethyl)benzene[3]
Density1.514 g/mL at 25 °C1,3,5-tris(trifluoromethyl)benzene[3]
Flash Point43 °C (109.4 °F) - closed cup1,3,5-tris(trifluoromethyl)benzene
Refractive Indexn20/D 1.3591,3,5-tris(trifluoromethyl)benzene

Table 2: Toxicological Profile

HazardClassificationDetailsSource (Isomer)
Acute Toxicity Not ClassifiedNo specific data available for acute oral, dermal, or inhalation toxicity.-
Skin Corrosion/Irritation Category 2Causes skin irritation.[3][4][5][6]1,3,5-tris(trifluoromethyl)benzene
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[3][4][5][6]1,3,5-tris(trifluoromethyl)benzene
Respiratory Sensitization Not ClassifiedNo data available.-
Skin Sensitization Not ClassifiedNo data available.-
Germ Cell Mutagenicity Not ClassifiedNo data available.-
Carcinogenicity Not ClassifiedNot listed by ACGIH, IARC, NTP, or CA Prop 65.[7](Trifluoromethoxy)benzene
Reproductive Toxicity Not ClassifiedNo data available.-
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[3][5][6]1,3,5-tris(trifluoromethyl)benzene
Specific Target Organ Toxicity (Repeated Exposure) Not ClassifiedNo data available.-
Aspiration Hazard Not ClassifiedNo data available.-

Flammability and Reactivity

Table 3: Flammability Data

ParameterValueDetailsSource (Isomer)
Flammability Flammable Liquid and Vapour (Category 3)Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][4]1,3,5-tris(trifluoromethyl)benzene
Flash Point 43 °C (109.4 °F) - closed cupVapours may form explosive mixtures with air at elevated temperatures.[3]1,3,5-tris(trifluoromethyl)benzene
Extinguishing Media Dry sand, dry chemical, or alcohol-resistant foam.[3][4]For this substance, no limitations of extinguishing agents are given.[3]1,3,5-tris(trifluoromethyl)benzene
Unsuitable Extinguishing Media No limitations specified.[3]-1,3,5-tris(trifluoromethyl)benzene
Hazardous Combustion Products Carbon monoxide, carbon dioxide, hydrogen fluoride gas.[7]Development of hazardous combustion gases or vapours possible in the event of fire.[3](Trifluoromethoxy)benzene

Table 4: Reactivity and Stability

ParameterDetailsSource (Isomer)
Reactivity Vapour/air mixtures are explosive at intense warming.[3](Trifluoromethyl)benzene
Chemical Stability Stable under normal ambient conditions (room temperature).[3][7](Trifluoromethoxy)benzene
Possibility of Hazardous Reactions No information available.-
Conditions to Avoid Heat, flames, sparks, and other ignition sources.[3][4][7] Incompatible products.[4][8]1,3,5-tris(trifluoromethyl)benzene
Incompatible Materials Strong oxidizing agents, strong bases.[4][7](Trifluoromethoxy)benzene
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, hydrogen fluoride.[7](Trifluoromethoxy)benzene

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies for key safety assessments based on standard practices for similar chemicals.

Flash Point Determination (Closed-Cup Method) A common method for determining the flash point of a flammable liquid is the Pensky-Martens closed-cup test (ASTM D93).

  • Apparatus: A test cup with a tightly fitting lid equipped with a stirring device, a port for introducing an ignition source, and a thermometer.

  • Procedure:

    • A sample of the substance is placed in the test cup.

    • The lid is closed, and the sample is heated at a slow, constant rate while being stirred.

    • At specified temperature intervals, an ignition source (a small flame) is introduced into the vapour space above the liquid.

    • The flash point is the lowest temperature at which the vapours of the substance ignite to produce a flash.

Skin Irritation/Corrosion Test (In Vitro Method - OECD TG 439) This in vitro method uses a reconstituted human epidermis model to assess skin irritation potential.

  • Model: A three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper parts of the human skin.

  • Procedure:

    • The test chemical is applied topically to the skin model.

    • After a defined exposure period, the chemical is removed by washing.

    • The viability of the skin cells is measured using a colorimetric assay (e.g., MTT assay).

    • The reduction in cell viability compared to a negative control is used to classify the chemical's skin irritation potential. A reduction below a certain threshold (e.g., 50%) indicates an irritant.

Eye Irritation/Corrosion Test (Bovine Corneal Opacity and Permeability Test - OECD TG 437) This ex vivo method uses bovine corneas to assess the potential for eye damage.

  • Apparatus: An opacitometer to measure corneal opacity and a spectrophotometer to measure permeability.

  • Procedure:

    • Corneas are obtained from freshly slaughtered cattle and mounted in a holder.

    • The test chemical is applied to the epithelial surface of the cornea.

    • After exposure, the cornea is rinsed, and opacity is measured.

    • Fluorescein is applied to the cornea, and the amount that passes through is measured to determine permeability.

    • An in vitro irritation score is calculated based on the opacity and permeability values to classify the eye irritation potential.

Handling and Emergency Procedures

Based on the hazards identified for its isomers, the following handling and emergency procedures are recommended.

Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and flame-retardant antistatic protective clothing.[3][9]

  • Respiratory Protection: If vapours or aerosols are generated, use a respirator with a suitable filter.[3][7]

Handling and Storage

  • Use in a well-ventilated area or outdoors.[3][4][10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][4][10]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3][4][7]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3][4][7]

  • Use only non-sparking tools.[3][4][10]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][10]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][9][11]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation occurs, get medical advice.[3][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[3][4][11]

Visualizations

The following diagram illustrates a logical workflow for the safe handling of a flammable and irritant chemical like this compound, based on the precautionary information available for its isomers.

G Safe Handling Workflow for Tris(fluoromethyl)benzene Isomers start Start: Handling Required risk_assessment 1. Risk Assessment - Identify hazards (flammable, irritant) - Assess exposure potential start->risk_assessment ppe_selection 2. Select Appropriate PPE - Safety Goggles - Chemical Resistant Gloves - Flame Retardant Clothing - Respirator (if needed) risk_assessment->ppe_selection engineering_controls 3. Implement Engineering Controls - Fume Hood / Ventilation - Grounding/Bonding - Explosion-proof equipment risk_assessment->engineering_controls safe_handling 4. Safe Handling Practices - Avoid ignition sources - Use non-sparking tools - Avoid contact with skin/eyes - Wash hands after use ppe_selection->safe_handling engineering_controls->safe_handling storage 5. Proper Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from incompatibles safe_handling->storage spill_response Spill or Exposure Event safe_handling->spill_response If spill/exposure occurs end End: Task Complete storage->end first_aid Provide First Aid (See Section 4) spill_response->first_aid cleanup Spill Cleanup - Remove ignition sources - Absorb with inert material - Use non-sparking tools spill_response->cleanup first_aid->end disposal 6. Waste Disposal - Dispose of in accordance with local, state, and federal regulations cleanup->disposal disposal->end

Caption: Logical workflow for safe handling of tris(fluoromethyl)benzene isomers.

References

Methodological & Application

The Untapped Potential of 1,2,3-Tris(trifluoromethyl)benzene in Advanced Materials: A Look into a Niche Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: November 2025

While specific, documented applications of 1,2,3-tris(trifluoromethyl)benzene in materials science remain largely unexplored in publicly available research, its unique molecular architecture suggests significant potential as a building block for next-generation fluorinated materials. The strategic placement of three trifluoromethyl (-CF3) groups on adjacent carbons of a benzene ring offers a distinct combination of properties that could be harnessed for the development of high-performance polymers and specialized organic electronics.

The introduction of trifluoromethyl groups is a well-established method for enhancing the properties of materials, imparting characteristics such as increased thermal stability, chemical inertness, and specific solubility profiles.[1] Although direct polymerization of 1,2,3-tris(trifluoromethyl)benzene is not a common practice, it serves as a valuable precursor for the synthesis of specialized fluorinated monomers.[1] The primary challenge in its application lies in the highly deactivated nature of the aromatic ring, which makes direct functionalization, such as nitration followed by reduction to create amine derivatives for polymerization, a difficult task.[1]

This application note will provide a prospective look at the potential uses of 1,2,3-tris(trifluoromethyl)benzene in materials science, drawing parallels from its more studied isomer, 1,3,5-tris(trifluoromethyl)benzene, and other fluorinated compounds. It will also outline general synthetic strategies and characterization techniques relevant to the development of materials incorporating this unique fluorinated motif.

Potential Applications in Materials Science

The inherent properties endowed by the trifluoromethyl groups—strong electron-withdrawing effects, high electronegativity of fluorine, and the stability of the C-F bond—position 1,2,3-tris(trifluoromethyl)benzene as a candidate for several advanced material applications:

  • High-Performance Polymers: As a component in monomers, the 1,2,3-tris(trifluoromethyl)benzene unit could be incorporated into polymer backbones to create materials with exceptional thermal and chemical resistance. These polymers would be suitable for applications in demanding environments, such as in the aerospace, automotive, and chemical processing industries. The asymmetrical substitution pattern of the 1,2,3-isomer, in contrast to the symmetrical 1,3,5-isomer, could lead to unique packing and morphological characteristics in the resulting polymers, potentially influencing properties like gas permeability and mechanical strength.

  • Advanced Dielectric Materials: The low polarizability of the C-F bond typically results in materials with low dielectric constants. Polymers incorporating 1,2,3-tris(trifluoromethyl)benzene could therefore be valuable as insulating layers in microelectronics, helping to reduce signal delay and cross-talk in integrated circuits.

  • Organic Electronics: While the 1,3,5-isomer has seen application in organic light-emitting diodes (OLEDs), the 1,2,3-isomer could also be functionalized to create novel host materials or electron-transporting layers.[2] The electron-deficient nature of the aromatic ring, a consequence of the three -CF3 groups, is a desirable characteristic for n-type organic semiconductors.

  • Hydrophobic and Oleophobic Coatings: The high fluorine content of materials derived from this compound would lead to surfaces with very low surface energy, resulting in excellent water and oil repellency. Such properties are highly sought after for self-cleaning surfaces, anti-fouling coatings, and protective layers for sensitive components.

Physicochemical Properties

While extensive data on materials derived from 1,2,3-tris(trifluoromethyl)benzene is not available, the properties of the parent molecule provide some insights.

PropertyValueReference
Molecular FormulaC₉H₃F₉[3]
Molecular Weight282.11 g/mol
Boiling Point128 °C[3]
Density1.485 g/mL[3]
Flash Point33.5 °C[3]

Prospective Experimental Protocols

The successful integration of the 1,2,3-tris(trifluoromethyl)benzene moiety into functional materials would likely involve its initial conversion into a more reactive monomer. A general workflow for this process is outlined below.

Workflow for Monomer Synthesis and Polymerization

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Material Characterization A 1,2,3-Tris(trifluoromethyl)benzene B Functionalization (e.g., Amination, Halogenation) A->B Chemical Modification C Purification of Monomer B->C Chromatography / Recrystallization D Polymerization Reaction (e.g., Polycondensation) C->D E Polymer Precipitation and Purification F Spectroscopic Analysis (NMR, FTIR) E->F G Thermal Analysis (TGA, DSC) E->G H Mechanical and Electrical Testing E->H

Caption: General workflow for the development of polymers from 1,2,3-tris(trifluoromethyl)benzene.

Protocol 1: Synthesis of an Aminated Derivative (Hypothetical)

This protocol describes a hypothetical route to an aminated derivative of 1,2,3-tris(trifluoromethyl)benzene, which could serve as a monomer for polyimides or polyamides. This approach is based on general methods for functionalizing deactivated aromatic rings.[1]

Materials:

  • 1,2,3-Tris(trifluoromethyl)benzene

  • Strong base (e.g., n-butyllithium)

  • Electrophilic nitrogen source (e.g., N,N-dimethylformamide followed by hydrolysis)

  • Anhydrous solvent (e.g., THF)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Dissolve 1,2,3-tris(trifluoromethyl)benzene in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Slowly add a stoichiometric amount of n-butyllithium to deprotonate the aromatic ring. The position of deprotonation would need to be determined experimentally, but would likely occur at the position least sterically hindered and most activated by the -CF3 groups.

  • After stirring for 1-2 hours at -78 °C, add the electrophilic nitrogen source.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting aminated compound using column chromatography.

Characterization: The structure of the synthesized monomer would be confirmed using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Polycondensation to Form a Polyimide (Hypothetical)

This protocol outlines a general procedure for the synthesis of a polyimide using a hypothetical diamine monomer derived from 1,2,3-tris(trifluoromethyl)benzene.

Materials:

  • Synthesized diamine monomer

  • Aromatic dianhydride (e.g., pyromellitic dianhydride)

  • Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP)

Procedure:

  • In a flask under an inert atmosphere, dissolve the diamine monomer in anhydrous NMP.

  • Slowly add an equimolar amount of the aromatic dianhydride to the solution.

  • Stir the reaction mixture at room temperature for 24 hours to form the poly(amic acid) solution.

  • The poly(amic acid) solution can be cast into a film on a glass substrate.

  • The film is then thermally imidized by heating in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C for 1 hour at each temperature, to yield the final polyimide film.

Characterization: The successful synthesis of the polyimide would be confirmed by FTIR spectroscopy (disappearance of amic acid peaks and appearance of imide peaks). The thermal stability would be assessed using thermogravimetric analysis (TGA), and the glass transition temperature determined by differential scanning calorimetry (DSC).

Future Outlook

While concrete examples are currently lacking in the scientific literature, the unique substitution pattern of 1,2,3-tris(trifluoromethyl)benzene presents an intriguing opportunity for materials scientists. Future research into the functionalization of this molecule and the subsequent synthesis and characterization of novel polymers and materials is needed to unlock its full potential. The development of efficient synthetic routes to monomers derived from this compound will be a critical first step in exploring its applications in areas ranging from advanced electronics to protective coatings. The insights gained from such studies could pave the way for a new class of fluorinated materials with tailored properties.

References

Application Notes and Protocols for 1,2,3-Tris(fluoromethyl)benzene in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tris(fluoromethyl)benzene is a unique building block in organic synthesis, characterized by the presence of three sterically demanding and strongly electron-withdrawing trifluoromethyl groups on adjacent positions of a benzene ring. This substitution pattern imparts distinct physicochemical properties, including high lipophilicity, metabolic stability, and altered electronic characteristics, making it a valuable scaffold for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1]

Due to the highly deactivated nature of the aromatic ring, direct functionalization can be challenging. However, the remaining C-H bonds can be activated for derivatization, primarily through methods such as metalation followed by electrophilic quench. This allows for the introduction of a variety of functional groups, expanding the chemical space accessible from this building block.

This document provides an overview of the applications of this compound and its isomers, along with generalized protocols for its derivatization. It is important to note that specific experimental data and protocols for the 1,2,3-isomer are limited in the current literature. Therefore, the provided protocols are based on methodologies developed for the more extensively studied 1,3,5-tris(trifluoromethyl)benzene isomer and should be considered as starting points for optimization.

Physicochemical Properties

The isomeric substitution pattern of tris(trifluoromethyl)benzenes significantly influences their physical properties. A comparison of available data for the isomers is presented below.

PropertyThis compound1,3,5-Tris(trifluoromethyl)benzene1,3-Bis(trifluoromethyl)benzene
CAS Number 42175-48-4[1]729-81-7402-31-3
Molecular Formula C₉H₃F₉[1]C₉H₃F₉C₈H₄F₆
Molecular Weight 282.11 g/mol 282.11 g/mol 214.11 g/mol
Boiling Point Not available120 °C / 750 mmHg116-116.3 °C
Density Not available1.514 g/mL at 25 °C1.378 g/mL at 25 °C
Refractive Index Not availablen20/D 1.359n20/D 1.379

Applications in Synthesis

The unique electronic and steric properties of the tris(fluoromethyl)phenyl moiety make it a desirable component in the design of:

  • Pharmaceuticals: Introduction of multiple trifluoromethyl groups can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1]

  • Agrochemicals: Increased efficacy and stability of pesticides and herbicides.

  • Advanced Materials: Development of high-performance polymers with enhanced thermal stability and chemical resistance.[1] It can also be used in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells.

Key Synthetic Transformations

The primary routes for functionalizing the this compound scaffold involve the activation of the remaining C-H bonds.

Metalation and Electrophilic Quench

Deprotonation of one of the aromatic protons using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with an electrophile is a key strategy to introduce functional groups. The most acidic proton is expected to be the one situated between two trifluoromethyl groups.

metalation_quench start This compound intermediate Lithio-1,2,3-tris(fluoromethyl)benzene start->intermediate Strong Base (e.g., n-BuLi) product Functionalized Product intermediate->product Electrophile (E+)

Caption: Metalation and electrophilic quench pathway.

Halogenation followed by Cross-Coupling or Amination

An alternative to direct C-H activation is the introduction of a halogen, which can then serve as a handle for various transition metal-catalyzed cross-coupling reactions or nucleophilic substitutions.

functionalization_workflow start This compound iodinated Iodo-1,2,3-tris(fluoromethyl)benzene start->iodinated 1. LDA 2. I₂ amine Amino-1,2,3-tris(fluoromethyl)benzene iodinated->amine Cu₂O, NaN₃, Proline, DMSO coupled Cross-Coupled Product iodinated->coupled Pd Catalyst, Boronic Acid/Ester

References

Application Notes and Protocols: 1,2,3-Tris(fluoromethyl)benzene in the Synthesis of Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into polymer structures imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics. While the direct polymerization of 1,2,3-tris(fluoromethyl)benzene is not a common route, its isomeric counterpart, 1,3,5-tris(trifluoromethyl)benzene, and other trifluoromethyl-substituted aromatic compounds serve as critical building blocks for the synthesis of advanced fluorinated polymers. The strategic placement of trifluoromethyl (-CF3) groups on the benzene ring significantly influences the polymer's final properties. This document provides an overview of the application of trifluoromethylated benzene derivatives in the synthesis of high-performance fluorinated polymers, with a focus on polyimides. Detailed experimental protocols for the synthesis of relevant monomers and polymers are provided, along with a summary of their key properties.

Data Presentation

Table 1: Thermal Properties of Fluorinated Polyimides

Polymer IDDianhydrideDiamineGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C)
TPPI50VariousTFMB-based402[1]563[1]
6FDA-HFBODA6FDAHFBODA240[2]521[2]
BPDA-PFMBBPDAPFMBNot specified>500
PI-2 (6FCDA-BADPO)6FCDABADPO311[3]Not specified
PI 5aPMDAMulti-bulky diamine281[4][5]561 (N2), 520 (Air)[4][5]
PI 5b6FDAMulti-bulky diamine259[4][5]551 (N2), 515 (Air)[4][5]

Table 2: Mechanical Properties of Fluorinated Polyimides

Polymer IDTensile Strength (MPa)Elongation at Break (%)Elastic Modulus (GPa)
TPPI50232.73[1]26.26[1]5.53[1]
PI from diamine 272.3 - 153.24[6]6.9 - 12.5[6]1.4 - 2.3[6]
PPI-2>124.9[3]Not specified>1.9[3]

Table 3: Dielectric Properties of Fluorinated Polyimides

Polymer IDDielectric Constant (Dk) @ 1 MHzDielectric Loss (Df) @ 1 MHz
TPPI502.312[1]0.00676[1]
6FDA-HFBODA2.63 (at 10 GHz)[2]3.72 x 10⁻³ (at 10 GHz)[2]
PI 5a2.85[4][5]Not specified
PI 5b2.69[4][5]Not specified

Experimental Protocols

Protocol 1: Synthesis of a Diamine Monomer with Unsymmetrically Substituted Trifluoromethyl Groups

This protocol describes the synthesis of 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline, a key intermediate for fluorinated polyamides and polyimides.[7]

Step 1: Synthesis of the Dinitro Compound

  • To a reaction flask, add 4-nitrophenol, 2-bromo-5-nitro-1,3-bis(trifluoromethyl)benzene, and potassium carbonate (K₂CO₃) as a base.

  • Add a suitable solvent (e.g., dimethylformamide - DMF).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) and stir for a specified time to facilitate the nucleophilic aromatic substitution reaction.

  • After the reaction is complete, cool the mixture and precipitate the product by pouring it into water.

  • Filter, wash the solid product with water, and dry it under vacuum to obtain the dinitro compound.

Step 2: Synthesis of the Diamine Monomer

  • Dissolve the dinitro compound obtained in Step 1 in a suitable solvent (e.g., ethanol or tetrahydrofuran - THF).

  • Add a palladium on carbon (Pd/C) catalyst to the solution.

  • Carry out the hydrogenation reaction under a hydrogen atmosphere at a specified pressure and temperature until the reduction of the nitro groups is complete.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the catalyst.

  • Evaporate the solvent from the filtrate to obtain the crude diamine monomer.

  • Purify the product by recrystallization or column chromatography to yield the final 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline.

Protocol 2: Synthesis of Fluorinated Polyimides by One-Step High-Temperature Polycondensation

This protocol outlines the general procedure for the synthesis of fluorinated polyimides from a trifluoromethyl-containing diamine and an aromatic dianhydride.[4][5]

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the synthesized trifluoromethyl-containing diamine monomer in a high-boiling aprotic solvent (e.g., N-methyl-2-pyrrolidone - NMP or m-cresol).

  • Add an equimolar amount of the aromatic dianhydride (e.g., 4,4′-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA) to the solution.

  • Add a catalyst, such as isoquinoline, to the reaction mixture.

  • Heat the reaction mixture to a high temperature (e.g., 180-200 °C) under a continuous nitrogen stream.

  • Maintain the temperature and stirring for several hours to facilitate the polycondensation and imidization reactions. The progress of the reaction can be monitored by the increase in viscosity of the solution.

  • After the polymerization is complete, cool the viscous polymer solution to room temperature.

  • Precipitate the polyimide by pouring the solution into a non-solvent like methanol or ethanol.

  • Filter the fibrous or powdered polymer product.

  • Wash the polymer thoroughly with the non-solvent to remove any residual solvent and unreacted monomers.

  • Dry the purified fluorinated polyimide in a vacuum oven at an elevated temperature.

Mandatory Visualization

Synthesis_of_Fluorinated_Polyimide cluster_monomer Monomer Synthesis cluster_polymerization Polymerization TFM_Benzene 1,2,3-Tris(fluoromethyl) benzene Derivative Diamine Trifluoromethylated Aromatic Diamine TFM_Benzene->Diamine Functionalization (e.g., amination) Polyimide Fluorinated Polyimide Diamine->Polyimide Dianhydride Aromatic Dianhydride Dianhydride->Polyimide

Caption: Synthetic pathway for fluorinated polyimides.

Experimental_Workflow start Start monomer_synthesis Monomer Synthesis (Protocol 1) start->monomer_synthesis purification1 Monomer Purification monomer_synthesis->purification1 polymerization Polymerization (Protocol 2) purification1->polymerization precipitation Polymer Precipitation polymerization->precipitation purification2 Polymer Purification precipitation->purification2 characterization Characterization (Thermal, Mechanical, Dielectric) purification2->characterization end End characterization->end

References

Application Notes and Protocols: Derivatization of 1,2,3-Tris(fluoromethyl)benzene for Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tris(fluoromethyl)benzene, a member of the poly(trifluoromethyl)benzene family, presents a unique substitution pattern that offers potential for the development of novel functional materials. The introduction of multiple trifluoromethyl (CF₃) groups onto a benzene ring imparts significant changes to its electronic properties, chemical stability, and intermolecular interactions. These characteristics make it an attractive, albeit challenging, building block for applications in materials science, including the synthesis of high-performance polymers, materials for organic electronics, and advanced intermediates for pharmaceuticals and agrochemicals.

The strong electron-withdrawing nature of the three adjacent CF₃ groups in this compound deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution and, importantly, for deprotonation (metalation) of the remaining ring protons. This reactivity provides a key pathway for the derivatization and subsequent incorporation of this fluorinated motif into larger, functional molecular architectures.

While extensive research has been conducted on the 1,3,5-isomer of tris(trifluoromethyl)benzene, specific experimental protocols and detailed characterization of functional materials derived from the 1,2,3-isomer are less documented in publicly available literature. These notes, therefore, provide a comprehensive overview of the principles of derivatization, based on the known reactivity of poly(trifluoromethyl)benzenes, and offer detailed protocols adapted from closely related systems. The information herein is intended to serve as a foundational guide for researchers to explore the potential of this compound in the design of new functional materials.

Key Derivatization Strategy: Metalation-Electrophile Quench

The primary and most effective method for the functionalization of the this compound core is through metalation, specifically lithiation, followed by quenching with a suitable electrophile. The electron-withdrawing CF₃ groups increase the acidity of the aromatic protons, facilitating their removal by a strong base such as n-butyllithium (n-BuLi).

Logical Workflow for Derivatization

derivatization_workflow start This compound lithiation Lithiation (n-BuLi, THF, low temp.) start->lithiation intermediate Lithiated Intermediate lithiation->intermediate quench Electrophilic Quench (e.g., CO2, I2, R-X) intermediate->quench product Functionalized Derivative quench->product material Incorporation into Functional Material product->material material_synthesis_pathway cluster_derivatization Derivatization of 1,2,3-TFB cluster_materials Functional Material Synthesis TFB This compound Carboxy_TFB Carboxylic Acid Derivative TFB->Carboxy_TFB 1. n-BuLi 2. CO2 Iodo_TFB Iodo Derivative TFB->Iodo_TFB 1. n-BuLi 2. I2 Polymers High-Performance Polymers Carboxy_TFB->Polymers Polycondensation MOFs Metal-Organic Frameworks Carboxy_TFB->MOFs Linker Synthesis Iodo_TFB->Polymers Polymerization OLEDs Organic Electronics (OLEDs) Iodo_TFB->OLEDs Cross-Coupling

1,2,3-Tris(fluoromethyl)benzene: Application Notes and Protocols for a Specialty Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Tris(fluoromethyl)benzene is a highly fluorinated aromatic compound with potential as a specialty solvent in various chemical applications. This document provides an overview of its known properties and, due to the limited availability of direct experimental data, offers insights into its potential solvent characteristics based on analogous fluorinated compounds. The information herein is intended to guide researchers in exploring its utility in organic synthesis, drug development, and materials science.

Introduction

Fluorinated solvents are a unique class of solvents that offer distinct properties compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into an organic molecule can significantly alter its physical and chemical characteristics, leading to enhanced thermal stability, chemical inertness, and unique solubility profiles.[1] While this compound is primarily recognized as a building block in the synthesis of advanced materials and pharmaceuticals, its structural features suggest potential as a specialty solvent.[1] This document compiles available data and provides general protocols for its handling and potential applications.

Physicochemical Properties

Direct experimental data for this compound is scarce. However, data for its isomer, 1,3,5-tris(fluoromethyl)benzene, and the related compound, trifluorotoluene (benzotrifluoride), provide valuable insights into its expected properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1,3,5-Tris(fluoromethyl)benzeneTrifluorotoluene (Benzotrifluoride)
CAS Number 42175-48-4[2][3][4]729-81-7[5][6]98-08-8[7]
Molecular Formula C₉H₃F₉[3]C₉H₃F₉[5][8]C₇H₅F₃[7]
Molecular Weight 282.11 g/mol [3]282.11 g/mol [5][8]146.11 g/mol [7]
Appearance -Clear, colorless liquid[5]Clear, colorless liquid[7]
Density -1.514 g/mL at 25 °C[5]1.18 g/mL at 25 °C
Boiling Point -120 °C at 750 mmHg[5]102 °C
Melting Point -9.0 °C[9]-29 °C
Refractive Index -n20/D 1.359[5]n20/D 1.414
Solubility Insoluble in water (predicted)Sparingly soluble in Chloroform and Ethyl Acetate.[9] Insoluble in water.Insoluble in water. Soluble in alcohol, ether, benzene.

Potential Applications as a Specialty Solvent

Based on the properties of related fluorinated solvents, this compound is anticipated to be a thermally stable and chemically inert solvent. Its high fluorine content suggests it may exhibit unique solubility characteristics, being potentially both hydrophobic and lipophobic.

Organic Synthesis
  • High-Temperature Reactions: The anticipated high boiling point and thermal stability make it a candidate for reactions requiring elevated temperatures where conventional solvents might decompose.

  • Reactions Involving Fluorinated Compounds: Due to the "like-dissolves-like" principle, it is expected to be an excellent solvent for highly fluorinated reactants, reagents, and catalysts, facilitating homogeneous reaction conditions.

  • Inert Reaction Medium: For reactions sensitive to protic or reactive solvents, this compound could serve as an inert medium, minimizing side reactions.

Drug Development
  • Solubilizing Fluorinated Drug Candidates: Many modern pharmaceuticals contain fluorine to enhance metabolic stability and bioavailability. This solvent could be valuable for the processing and formulation of such compounds.

  • Process Chemistry: In the scale-up of drug synthesis, a high-boiling, inert solvent can be advantageous for process control and safety.

Materials Science
  • Polymer Chemistry: It may be used as a solvent for the synthesis and processing of fluorinated polymers, which are known for their chemical resistance and thermal stability.[1][10]

  • Electronic Materials: The low polarity and high stability of fluorinated compounds are often beneficial in the formulation of materials for organic electronics.

Experimental Protocols (General)

Note: The following are general protocols for handling and using fluorinated aromatic solvents. Specific parameters for this compound will require experimental determination.

General Handling and Safety Precautions
  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

  • Ignition Sources: Keep away from open flames and other ignition sources, as fluorinated benzenes can be flammable.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Protocol for Assessing Solubility

Objective: To determine the solubility of a compound of interest in this compound.

Materials:

  • This compound

  • Compound of interest (solute)

  • Vials with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Add a known mass (e.g., 10 mg) of the solute to a vial.

  • Add a known volume (e.g., 1 mL) of this compound to the vial.

  • Cap the vial and vortex for 2-5 minutes at room temperature.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, incrementally add more solvent until dissolution is achieved or it is determined to be insoluble at that concentration.

  • For temperature-dependent solubility, the vial can be gently heated with stirring.

General Protocol for a Chemical Reaction

Objective: To use this compound as a solvent for a generic organic reaction.

Materials:

  • Reactants, reagents, and catalyst

  • This compound

  • Reaction flask equipped with a magnetic stirrer, condenser, and inert gas inlet

  • Heating mantle or oil bath

Procedure:

  • Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Add the reactants and catalyst to the reaction flask.

  • Add a sufficient volume of this compound to achieve the desired concentration.

  • Stir the mixture and heat to the desired reaction temperature.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR).

  • Upon completion, cool the reaction to room temperature.

  • Isolate the product through standard work-up procedures such as extraction, crystallization, or chromatography.

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Select Reactants and Solvent setup Assemble Reaction Apparatus start->setup add_reagents Add Reagents to Solvent setup->add_reagents heat_stir Heat and Stir add_reagents->heat_stir monitor Monitor Progress (TLC, GC, etc.) heat_stir->monitor monitor->heat_stir Incomplete cool Cool Reaction monitor->cool Complete isolate Isolate Product cool->isolate analyze Analyze Product (NMR, MS, etc.) isolate->analyze

Caption: General workflow for organic synthesis.

solvent_properties Key Properties of Fluorinated Solvents solvent This compound prop1 High Thermal Stability solvent->prop1 prop2 Chemical Inertness solvent->prop2 prop3 Unique Solubility Profile solvent->prop3 prop4 High Density solvent->prop4 app1 High-Temperature Reactions prop1->app1 app3 Inert Reaction Medium prop2->app3 app2 Fluorinated Compound Chemistry prop3->app2 app4 Phase Separation prop4->app4

Caption: Properties and potential applications.

Conclusion

While this compound is not yet established as a common specialty solvent, its molecular structure and the known properties of its isomers suggest it holds promise for specific applications requiring high thermal stability, chemical inertness, and a unique solubility profile. The protocols and data presented here serve as a starting point for researchers interested in exploring its potential. Further experimental investigation is necessary to fully characterize its solvent properties and establish its utility in various fields of chemical research and development.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Poly(trifluoromethyl)benzenes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct nucleophilic aromatic substitution (SNAr) on 1,2,3-tris(trifluoromethyl)benzene is not a standard reaction as this substrate lacks a suitable leaving group on the aromatic ring. The protocols described herein are based on a representative, hypothetical substrate, 4-halo-1,2,3-tris(trifluoromethyl)benzene , to illustrate the principles and methodologies of SNAr reactions on highly electron-deficient aromatic systems. The trifluoromethyl groups strongly activate the ring towards nucleophilic attack.

Introduction

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The presence of multiple electron-withdrawing groups, such as trifluoromethyl (CF₃) groups, significantly activates an aromatic ring towards nucleophilic attack, facilitating the displacement of a leaving group. This document provides detailed protocols for the SNAr reaction on a model substrate, 4-halo-1,2,3-tris(trifluoromethyl)benzene, with various nucleophiles.

The general reaction scheme is as follows:

Caption: General mechanism for the SNAr reaction.

4.2. Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the SNAr reactions described in the protocols.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reaction Heating and Stirring (Specified Temp & Time) Setup->Reaction Monitoring Reaction Monitoring (TLC / GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A typical experimental workflow for SNAr reactions.

Application Notes and Protocols for Metal-Mediated Reactions Involving 1,2,3-Tris(fluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tris(fluoromethyl)benzene is a unique aromatic scaffold characterized by the presence of three sterically demanding and strongly electron-withdrawing trifluoromethyl groups in a vicinal arrangement. This substitution pattern renders the benzene ring highly electron-deficient, influencing its reactivity in metal-mediated transformations. These reactions are of significant interest for the synthesis of novel pharmacophores and advanced materials, as the incorporation of trifluoromethyl groups can enhance metabolic stability, lipophilicity, and binding affinity of molecules.

This document provides an overview of potential metal-mediated reactions for the functionalization of this compound, with a focus on directed ortho-metalation (DoM) as a key strategy. While specific experimental data for the 1,2,3-isomer is limited in the current literature, protocols for the analogous and more extensively studied 1,3,5-tris(trifluoromethyl)benzene are presented as a practical guide. These protocols can be adapted to explore the reactivity of the 1,2,3-isomer, with considerations for its unique electronic and steric properties.

Key Metal-Mediated Functionalization Strategies

The primary challenge in the functionalization of this compound lies in the deactivation of the aromatic ring towards traditional electrophilic aromatic substitution. However, the electron-withdrawing nature of the CF₃ groups enhances the acidity of the remaining aromatic protons, making the molecule susceptible to deprotonation by strong bases, a key step in directed metalation.

Directed ortho-Metalation (Lithiation)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of substituted arenes. In the case of this compound, the C-H bond at the 4-position is expected to be the most acidic due to the cumulative inductive effect of the three adjacent CF₃ groups. Deprotonation at this position with a strong organolithium base, followed by quenching with an electrophile, allows for the introduction of a wide range of functional groups.

cluster_start Starting Material cluster_reaction Directed ortho-Metalation cluster_functionalization Functionalization This compound This compound Deprotonation Deprotonation This compound->Deprotonation n-BuLi, THF, -78 °C Lithium Intermediate Lithium Intermediate Deprotonation->Lithium Intermediate Electrophilic Quench Electrophilic Quench Lithium Intermediate->Electrophilic Quench E+ Functionalized Product Functionalized Product Electrophilic Quench->Functionalized Product

Caption: Directed ortho-metalation workflow.

This protocol describes the carboxylation of 1,3,5-tris(trifluoromethyl)benzene, which serves as a model for the functionalization of the 1,2,3-isomer.

Materials:

  • 1,3,5-Tris(trifluoromethyl)benzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with 1,3,5-tris(trifluoromethyl)benzene (1.0 eq).

  • Dissolution: Anhydrous THF is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Electrophilic Quench: The reaction mixture is poured onto a slurry of crushed dry ice in diethyl ether under vigorous stirring.

  • Workup: The mixture is allowed to warm to room temperature. 1 M HCl is added to quench any unreacted organolithium species and to protonate the carboxylate salt. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, 2,4,6-tris(trifluoromethyl)benzoic acid, can be purified by recrystallization or column chromatography.

EntrySubstrateProductYield (%)Reference
11,3,5-Tris(trifluoromethyl)benzene2,4,6-Tris(trifluoromethyl)benzoic acid>90[1]
Palladium-Catalyzed Cross-Coupling Reactions

While direct C-H activation of this compound via palladium catalysis is challenging, its halogenated derivatives can serve as excellent substrates for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The initial halogenation can be achieved via the lithiated intermediate.

Aryl-X 4-Iodo-1,2,3-tris- (fluoromethyl)benzene OxAdd Oxidative Addition Aryl-X->OxAdd Pd(0) Pd(0) Catalyst Pd(0)->OxAdd Aryl-Pd(II)-X Aryl-Pd(II)-X Intermediate OxAdd->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation BoronicAcid Arylboronic Acid R-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation Aryl-Pd(II)-R Aryl-Pd(II)-R Intermediate Transmetalation->Aryl-Pd(II)-R RedElim Reductive Elimination Aryl-Pd(II)-R->RedElim RedElim->Pd(0) Catalyst Regeneration Product Coupled Product Aryl-R RedElim->Product

Caption: Suzuki-Miyaura coupling pathway.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for the direct conversion of C-H bonds to C-B bonds, providing versatile building blocks for further transformations. While not yet reported for this compound, this methodology has been successfully applied to other electron-deficient arenes. The regioselectivity is typically governed by steric factors, suggesting that the less hindered C-H bond at the 5-position might be favored.

Applications in Drug Development and Materials Science

The functionalized derivatives of this compound are valuable scaffolds in:

  • Drug Discovery: The introduction of functional groups allows for the modulation of pharmacokinetic and pharmacodynamic properties. The trifluoromethyl groups can enhance metabolic stability and cell permeability.

  • Materials Science: The unique electronic properties of the tris(trifluoromethyl)phenyl moiety can be exploited in the design of novel liquid crystals, polymers, and organocatalysts.

Conclusion

Metal-mediated reactions, particularly directed ortho-metalation, offer a viable pathway for the selective functionalization of the highly electron-deficient this compound ring. While direct experimental data for this specific isomer is scarce, protocols for analogous compounds provide a strong foundation for future research. The development of efficient and selective metal-catalyzed C-H functionalization methods for this scaffold will undoubtedly open new avenues in medicinal chemistry and materials science. Further exploration into palladium, copper, and iridium catalysis is warranted to expand the synthetic toolbox for this intriguing molecule.

References

Application Notes and Protocols: 1,2,3-Tris(fluoromethyl)benzene and its Isomers as ¹⁹F NMR Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique in modern chemistry, particularly in the pharmaceutical and agrochemical industries. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range, make it an exquisitely sensitive probe for molecular structure and environment. The large chemical shift dispersion, often spanning over 400 ppm, minimizes signal overlap and allows for the clear resolution of different fluorine environments within a molecule.

Accurate chemical shift referencing is paramount for reproducible and comparable ¹⁹F NMR data. While various fluorinated compounds are employed as reference standards, tris(trifluoromethyl)benzene isomers are of particular interest due to their chemical inertness and the presence of multiple equivalent fluorine atoms, often resulting in a single, sharp resonance peak.

This document provides detailed application notes and protocols for the use of tris(trifluoromethyl)benzene isomers as ¹⁹F NMR reference standards. Due to a lack of specific published data for 1,2,3-tris(fluoromethyl)benzene as a reference standard, this guide will focus on the well-characterized and commonly used 1,3,5-tris(trifluoromethyl)benzene as a representative example. The principles and protocols outlined herein are broadly applicable to other isomers, including this compound, with the caveat that the specific chemical shift will differ.

Physicochemical Properties and ¹⁹F NMR Characteristics

The three isomers of tris(trifluoromethyl)benzene—1,2,3-, 1,2,4-, and 1,3,5-tris(trifluoromethyl)benzene—share the same molecular formula (C₉H₃F₉) but exhibit distinct physical and chemical properties due to the different substitution patterns of the trifluoromethyl groups on the benzene ring.[1] This structural variance also leads to unique ¹⁹F NMR spectra for each isomer.

Table 1: Physicochemical and ¹⁹F NMR Data for Tris(trifluoromethyl)benzene Isomers

PropertyThis compound1,3,5-Tris(trifluoromethyl)benzene
CAS Number 42175-48-4[1][3]729-81-7
Molecular Formula C₉H₃F₉[1]C₉H₃F₉
Molecular Weight 282.11 g/mol [1]282.11 g/mol
Appearance Not specifiedClear, colorless liquid
Boiling Point Not specified120 °C at 750 mmHg
Density Not specified1.514 g/mL at 25 °C
¹⁹F NMR Chemical Shift (δ) Data not available-65.3 ppm (in CDCl₃, referenced to CFCl₃ at 0.0 ppm)[2]
Signal Characteristics Expected to be complexSingle sharp singlet

Experimental Protocols

Protocol 1: Preparation of an External ¹⁹F NMR Reference Standard

This protocol describes the preparation of a sealed capillary insert containing 1,3,5-tris(trifluoromethyl)benzene for use as an external reference.

Materials:

  • 1,3,5-tris(trifluoromethyl)benzene

  • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent

  • Melting point capillary tubes

  • Heat source (e.g., Bunsen burner or specialized capillary sealer)

  • NMR tube

Procedure:

  • Prepare a solution of approximately 1-5% (v/v) 1,3,5-tris(trifluoromethyl)benzene in the desired deuterated solvent (e.g., CDCl₃).

  • Introduce a small amount of this solution into a melting point capillary tube.

  • Carefully seal the open end of the capillary tube using a flame, ensuring a complete seal to prevent leakage and evaporation.

  • Allow the sealed capillary to cool to room temperature.

  • Gently insert the sealed capillary into a standard NMR tube.

  • Add the sample to be analyzed to the NMR tube.

  • The sample is now ready for ¹⁹F NMR analysis.

G cluster_prep Protocol 1: External Standard Preparation A Prepare 1-5% solution of 1,3,5-tris(trifluoromethyl)benzene in deuterated solvent B Introduce solution into a capillary tube A->B C Seal the capillary tube with a flame B->C D Cool the sealed capillary C->D E Insert capillary into the NMR tube D->E F Add analyte sample to the NMR tube E->F G Ready for NMR analysis F->G

Workflow for preparing an external 19F NMR standard.
Protocol 2: ¹⁹F NMR Data Acquisition

This protocol provides general parameters for acquiring a ¹⁹F NMR spectrum using an external reference standard. Instrument-specific parameters may need to be optimized.

Instrument Parameters:

  • Nucleus: ¹⁹F

  • Reference: External capillary containing 1,3,5-tris(trifluoromethyl)benzene in the same deuterated solvent as the sample.

  • Decoupling: Proton decoupling (e.g., zgig) is often used to simplify the spectrum by removing ¹H-¹⁹F couplings. For quantitative measurements, inverse-gated decoupling is recommended to suppress the Nuclear Overhauser Effect (NOE).

  • Spectral Width: A wide spectral width (e.g., -250 ppm to 50 ppm) is recommended initially to ensure all fluorine signals are captured.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient. For quantitative analysis, D1 should be at least 5 times the longest T₁ of the signals of interest.

  • Number of Scans: Dependent on the sample concentration. For moderately concentrated samples, 16-64 scans are often adequate.

Processing Parameters:

  • Apply an exponential multiplication function (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase the spectrum manually.

  • Calibrate the chemical shift by setting the singlet from the external 1,3,5-tris(trifluoromethyl)benzene standard to -65.3 ppm.

G cluster_workflow 19F NMR Data Acquisition and Processing Workflow start Insert Sample with External Standard into Spectrometer acquire Set Acquisition Parameters (Spectral Width, Decoupling, etc.) start->acquire run Acquire FID Data acquire->run process Process FID (Fourier Transform, Phasing) run->process reference Reference Spectrum to -65.3 ppm using the External Standard Signal process->reference analyze Analyze Spectrum reference->analyze

General workflow for 19F NMR data acquisition.

Applications in Drug Development

The use of tris(trifluoromethyl)benzene isomers as ¹⁹F NMR reference standards is particularly valuable in drug discovery and development for several reasons:

  • High-Throughput Screening: The sharp, single peak of 1,3,5-tris(trifluoromethyl)benzene provides a clear reference point in complex spectra, facilitating automated analysis of large compound libraries.

  • Quantitative NMR (qNMR): As an internal or external standard, it can be used for the quantitative determination of fluorinated active pharmaceutical ingredients (APIs) and impurities.

  • Metabolic Studies: ¹⁹F NMR is a powerful tool for tracking the metabolic fate of fluorinated drugs in biological matrices. A stable and non-reactive reference standard is crucial for accurate quantification in these studies.

G cluster_applications Role of 19F NMR Reference in Drug Development ref 1,3,5-Tris(trifluoromethyl)benzene Reference Standard hts Automated Spectral Analysis ref->hts qnmr Purity and Concentration Determination ref->qnmr met Tracking Drug Metabolites ref->met

Applications in drug development.

Conclusion

Tris(trifluoromethyl)benzene isomers, particularly 1,3,5-tris(trifluoromethyl)benzene, serve as reliable and convenient reference standards for ¹⁹F NMR spectroscopy. Their chemical stability and simple ¹⁹F NMR spectrum make them suitable for a wide range of applications, from routine sample analysis to quantitative studies in drug development. While specific data for this compound as a reference is currently limited, the general protocols and principles outlined here provide a solid foundation for the use of this class of compounds in high-quality ¹⁹F NMR measurements. Researchers are encouraged to validate the chemical shift of their chosen reference standard under their specific experimental conditions.

References

The Role of 1,2,3-Tris(fluoromethyl)benzene in Agrochemical Synthesis: A Review of Potential Applications and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2,3-Tris(fluoromethyl)benzene is a unique aromatic compound characterized by the presence of three trifluoromethyl groups in an ortho arrangement. The trifluoromethyl group is a crucial substituent in modern agrochemical design, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes. While its isomers, 1,3,5-tris(trifluoromethyl)benzene and 1,3-bis(trifluoromethyl)benzene, are recognized as important intermediates in the synthesis of various agrochemicals, the specific applications of this compound are less documented in readily available scientific literature and patents. This document aims to provide an overview of the potential utility of this compound in agrochemical synthesis by examining general synthetic methodologies for the functionalization of trifluoromethylated benzene rings and drawing parallels with its more studied isomers.

Potential Synthetic Utility in Agrochemicals

Although specific examples of commercial or late-stage developmental agrochemicals derived directly from this compound are not prominently reported, its structural motif suggests potential for incorporation into various classes of pesticides, including herbicides, fungicides, and insecticides. The high density of trifluoromethyl groups can significantly influence the electronic properties of the benzene ring, making it a potential scaffold for novel active ingredients.

Table 1: Potential Agrochemical Classes for this compound Derivatives

Agrochemical ClassPotential Mode of ActionRationale for Incorporation
Herbicides Inhibition of key plant enzymes (e.g., PPO, ALS)The trifluoromethyl groups can enhance binding to hydrophobic pockets in target enzymes.
Fungicides Disruption of fungal cell membranes or metabolic pathways.Increased lipophilicity can facilitate penetration of fungal cell walls.
Insecticides Modulation of insect nerve function (e.g., GABA receptors)The unique electronic and steric properties could lead to novel interactions with insect-specific targets.

Key Experimental Protocols for Functionalization

The development of agrochemicals from this compound would necessitate the introduction of various functional groups onto the aromatic ring. The strong electron-withdrawing nature of the three trifluoromethyl groups deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration and halogenation challenging. However, nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions are viable strategies.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the substitution of a leaving group (e.g., a halogen) on a functionalized this compound ring with a nucleophile.

Materials:

  • Halogenated this compound derivative

  • Nucleophile (e.g., amine, thiol, alcohol)

  • Aprotic polar solvent (e.g., DMF, DMSO, NMP)

  • Base (e.g., K2CO3, NaH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the halogenated this compound derivative in an anhydrous aprotic polar solvent, add the nucleophile and the base under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired agrochemical intermediate.

General Protocol for Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)

This protocol outlines a general method for the formation of a carbon-carbon bond between a halogenated this compound and a boronic acid derivative.

Materials:

  • Halogenated this compound derivative

  • Boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the halogenated this compound derivative, the boronic acid or ester, the palladium catalyst, and the base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) under an inert atmosphere and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the coupled product.

Logical Workflow for Agrochemical Discovery

The process of developing a new agrochemical from a novel scaffold like this compound follows a logical progression from initial synthesis to biological evaluation.

Agrochemical_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Func Functionalization (e.g., Halogenation, Nitration) Start->Func Initial Modification Deriv Derivatization (e.g., Cross-Coupling, S_NAr) Func->Deriv Building Block Creation Library Library of Derivatives Deriv->Library Diversity Generation HTS High-Throughput Screening Library->HTS Biological Evaluation Lead_ID Lead Identification HTS->Lead_ID Hit Confirmation SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR Iterative Improvement ADMET ADMET Profiling SAR->ADMET Safety & Efficacy Candidate Candidate Selection ADMET->Candidate Final Selection GABA_Receptor_Antagonism cluster_neuron Insect Neuron cluster_antagonist GABA_Receptor GABA Receptor (Chloride Channel) Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Opens Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Inhibition Inhibition of Nerve Impulse Hyperpolarization->Inhibition Causes Agrochemical This compound Derivative (Antagonist) Agrochemical->GABA_Receptor Blocks GABA GABA (Neurotransmitter) GABA->GABA_Receptor Binds to

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3-Tris(fluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,2,3-tris(fluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this challenging synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound is not straightforward and typically involves a multi-step process. The most common conceptual strategies involve:

  • Radical Bromination followed by Fluorination: Starting from 1,2,3-trimethylbenzene (hemimellitene), the methyl groups are first brominated to form 1,2,3-tris(bromomethyl)benzene. This intermediate is then subjected to fluorination to yield the final product.

  • Photochlorination and Fluorination: Similar to the bromination route, this method involves the chlorination of 1,2,3-trimethylbenzene to 1,2,3-tris(trichloromethyl)benzene, followed by fluorination.[1]

Q2: Why is the direct trifluoromethylation of benzene or toluene not a viable route?

A2: Direct trifluoromethylation of an unactivated benzene ring to achieve a specific 1,2,3-trisubstituted pattern is extremely challenging due to a lack of regioselectivity and the deactivating nature of the trifluoromethyl group.[2] Once one CF3 group is added, the ring is significantly deactivated, making subsequent additions difficult and leading to a mixture of isomers.

Q3: What are the main challenges in the fluorination step of 1,2,3-tris(bromomethyl)benzene?

A3: The key challenges include:

  • Incomplete Fluorination: The reaction may stall, leading to partially fluorinated byproducts such as -CH2BrF or -CHBrF2.

  • Harsh Reaction Conditions: Fluorinating agents often require high temperatures and pressures, which can lead to decomposition and side reactions.

  • Reagent Handling: Many fluorinating agents, such as anhydrous hydrogen fluoride (HF), are highly corrosive and toxic, requiring specialized equipment and handling procedures.[1][3]

Q4: How does the electron-withdrawing nature of the trifluoromethyl groups affect the reactivity of the benzene ring?

A4: The three strongly electron-withdrawing trifluoromethyl groups significantly deactivate the aromatic ring.[2][4] This makes electrophilic aromatic substitution reactions, such as nitration or further functionalization, very difficult to achieve.[4]

Troubleshooting Guides

Problem 1: Low Yield of 1,2,3-Tris(bromomethyl)benzene during Radical Bromination
Symptom Possible Cause Suggested Solution
Incomplete brominationInsufficient radical initiator or light source.Increase the amount of initiator (e.g., AIBN) or use a higher intensity UV lamp.
Low reaction temperature.Ensure the reaction is maintained at the optimal temperature for the chosen solvent and initiator.
Formation of poly-brominated side productsExcessive brominating agent.Use a stoichiometric amount of N-bromosuccinimide (NBS) and add it portion-wise.
Low solubility of starting materialInappropriate solvent.Use a solvent in which 1,2,3-trimethylbenzene is highly soluble (e.g., CCl4, benzene).
Problem 2: Incomplete Fluorination of 1,2,3-Tris(bromomethyl)benzene
Symptom Possible Cause Suggested Solution
Presence of partially fluorinated intermediatesInsufficient fluorinating agent.Increase the molar excess of the fluorinating agent (e.g., AgF, SbF3).
Low reaction temperature or short reaction time.Gradually increase the reaction temperature and monitor the reaction progress by GC-MS.
Deactivation of the fluorinating agent.Ensure the fluorinating agent is fresh and handled under anhydrous conditions.
Product decompositionExcessively high reaction temperature.Optimize the temperature to be high enough for the reaction to proceed but low enough to avoid decomposition.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3-Tris(bromomethyl)benzene
  • Materials: 1,2,3-trimethylbenzene, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl4).

  • Procedure:

    • Dissolve 1,2,3-trimethylbenzene in CCl4 in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add NBS (3.1 equivalents) and AIBN (0.1 equivalents) to the solution.

    • Heat the mixture to reflux under a UV lamp for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the succinimide byproduct and wash with CCl4.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Fluorination of 1,2,3-Tris(bromomethyl)benzene
  • Materials: 1,2,3-tris(bromomethyl)benzene, silver(I) fluoride (AgF), anhydrous acetonitrile.

  • Procedure:

    • In a dry, inert atmosphere (e.g., a glovebox), add 1,2,3-tris(bromomethyl)benzene to a solution of AgF (3.5 equivalents) in anhydrous acetonitrile.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by 19F NMR or GC-MS.

    • Upon completion, filter the reaction mixture to remove silver bromide.

    • Remove the acetonitrile under reduced pressure.

    • Extract the residue with a suitable organic solvent (e.g., dichloromethane) and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify by column chromatography or distillation.

Visualized Workflows

cluster_0 Synthesis of 1,2,3-Tris(bromomethyl)benzene start 1,2,3-Trimethylbenzene step1 Radical Bromination (NBS, AIBN, UV) start->step1 Reagents product1 1,2,3-Tris(bromomethyl)benzene step1->product1 Intermediate

Caption: Workflow for the synthesis of the brominated intermediate.

cluster_1 Fluorination to Final Product start_fluorination 1,2,3-Tris(bromomethyl)benzene step2 Fluorination (AgF or other fluorinating agent) start_fluorination->step2 Reagents final_product This compound step2->final_product Final Product

Caption: General workflow for the fluorination step.

cluster_troubleshooting Troubleshooting Logic Low_Yield Low Yield of Final Product Incomplete_Fluorination Incomplete Fluorination Low_Yield->Incomplete_Fluorination Product_Decomposition Product Decomposition Low_Yield->Product_Decomposition Low_Purity_Intermediate Low Purity of Brominated Intermediate Low_Yield->Low_Purity_Intermediate Check_Reagent_Activity Check_Reagent_Activity Incomplete_Fluorination->Check_Reagent_Activity Solution Optimize_Reaction_Time_Temp Optimize_Reaction_Time_Temp Incomplete_Fluorination->Optimize_Reaction_Time_Temp Solution Lower_Reaction_Temp Lower_Reaction_Temp Product_Decomposition->Lower_Reaction_Temp Solution Purify_Intermediate Purify_Intermediate Low_Purity_Intermediate->Purify_Intermediate Solution

References

Technical Support Center: Purification of 1,2,3-Tris(fluoromethyl)benzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,2,3-tris(fluoromethyl)benzene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

The main challenge lies in the similar physicochemical properties of the positional isomers (1,2,3-, 1,2,4-, and 1,3,5-). These isomers share the same molecular formula (C9H3F9) and molecular weight, leading to very close boiling points and similar polarities, which makes their separation difficult.[1][2] The arrangement of the bulky and electron-withdrawing trifluoromethyl groups influences each isomer's polarity, steric hindrance, and electronic distribution, which are the properties exploited for separation.[1]

Q2: What are the most effective techniques for separating these isomers?

Due to the close boiling points, standard simple distillation is often ineffective. The most commonly employed and effective techniques are:

  • Fractional Distillation: A more precise distillation technique suitable for separating liquids with close boiling points (less than 25 °C difference).[3]

  • Preparative Gas Chromatography (pGC): An ideal technique for separating and purifying volatile compounds, including isomers.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC): Effective for isomer separation, often relying on specific stationary phases to enhance resolution.

  • Crystallization: A powerful method for purifying solid organic compounds, which can sometimes be applied if one isomer can be selectively crystallized from a mixture.[5]

Q3: How do I select the appropriate purification technique?

The choice of technique depends on several factors, including the scale of the purification, the required purity of the final product, and the available equipment. The workflow diagram below provides a general decision-making process. For laboratory-scale, high-purity separations, preparative chromatography (GC or HPLC) is often the method of choice. For larger quantities where high purity is less critical, fractional distillation may be more practical.

Q4: Are there specific safety precautions for handling tris(fluoromethyl)benzene compounds?

Yes. Tris(fluoromethyl)benzene isomers are flammable liquids and vapors. They can cause skin and serious eye irritation, and may cause respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Keep the compounds away from sources of ignition.[7]

Physical Properties of Tris(trifluoromethyl)benzene Isomers

The separation of these isomers is challenging due to their similar physical properties. The table below summarizes available and estimated data.

PropertyThis compound1,2,4-Tris(trifluoromethyl)benzene1,3,5-Tris(trifluoromethyl)benzene
CAS Number 42175-48-4393-05-5729-81-7[8]
Molecular Formula C₉H₃F₉C₉H₃F₉C₉H₃F₉[8]
Molecular Weight 282.11 g/mol 282.11 g/mol [9]282.11 g/mol [6]
Boiling Point ~125-135 °C (estimated)~122-130 °C (estimated)120 °C @ 750 mmHg[6][7]
Density ~1.5 g/mL (estimated)~1.5 g/mL (estimated)1.514 g/mL at 25 °C[6][7]
Refractive Index N/AN/An20/D 1.359[6][7]

Note: Data for 1,2,3- and 1,2,4-isomers are estimated based on the properties of the 1,3,5-isomer and related bis(trifluoromethyl)benzene compounds due to limited availability in public literature.

Purification Technique Selection Workflow

PurificationWorkflow cluster_cryst Alternative Method start Start: Isomer Mixture scale What is the scale of purification? start->scale large_scale Large Scale (>5g) scale->large_scale > 5g small_scale Small Scale (<5g) scale->small_scale < 5g purity_large Required Purity? high_purity_large High Purity (>99%) purity_large->high_purity_large High mod_purity_large Moderate Purity purity_large->mod_purity_large Moderate purity_small Required Purity? high_purity_small High Purity (>99%) purity_small->high_purity_small High analytical_small Analytical / Standard Purity purity_small->analytical_small Moderate/Analytical large_scale->purity_large small_scale->purity_small frac_dist Fractional Distillation end_dist Collect Fractions frac_dist->end_dist cryst Consider Crystallization (if one isomer is solid or forms adducts) end_cryst Isolate Crystals cryst->end_cryst prep_gc Preparative GC end_gc Collect Fractions prep_gc->end_gc prep_hplc Preparative HPLC end_hplc Collect Fractions prep_hplc->end_hplc high_purity_large->cryst Consider as alternative high_purity_large->prep_hplc If distillation fails mod_purity_large->frac_dist mod_purity_large->cryst Consider as alternative high_purity_small->prep_gc analytical_small->prep_hplc

Caption: Decision workflow for selecting a purification technique for tris(fluoromethyl)benzene isomers.

Troubleshooting Guides

Fractional Distillation
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of isomers (broad boiling range). 1. Insufficient column efficiency (too few theoretical plates).[5]2. Distillation rate is too fast.[5]3. Poor insulation of the column.1. Use a longer fractionating column (e.g., Vigreux or packed column).[5]2. Reduce the heating rate to allow for proper vapor-liquid equilibrium on each theoretical plate. Aim for a slow, steady collection rate.[5]3. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[5]
Column flooding (liquid fills the column). 1. Heating rate is too high, generating vapor too quickly.2. Column packing is too dense, obstructing vapor flow.1. Reduce the heat input to the distillation flask.2. If using a packed column, ensure the packing material is not too dense.
Temperature fluctuations at the thermometer. 1. Uneven boiling (bumping).2. Distillation rate is inconsistent.1. Add boiling chips or use a magnetic stirrer to ensure smooth boiling.2. Adjust the heating to maintain a steady distillation rate.
Preparative GC / HPLC
ProblemPossible Cause(s)Recommended Solution(s)
Co-elution or poor resolution of isomers. 1. Inappropriate stationary phase.2. Non-optimal temperature program (GC) or mobile phase composition (HPLC).3. Column is overloaded.1. For fluorinated aromatics, consider a pentafluorophenyl (PFP) or similar fluorinated stationary phase which can offer unique selectivity.[10]2. GC: Optimize the temperature ramp. A slower ramp rate can improve separation. HPLC: Perform a solvent screen and optimize the mobile phase gradient.[10]3. Reduce the injection volume or the concentration of the sample.[4]
Peak tailing. 1. Active sites on the column interacting with the analyte.2. Column degradation or contamination.1. Use a highly inert column or a column with a different stationary phase.2. Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
Low recovery from preparative collection. 1. Inefficient trapping of the eluting compound.2. Decomposition of the compound at high temperatures (GC).1. Ensure the collection trap is sufficiently cold (e.g., using a dry ice/acetone or liquid nitrogen bath).2. Lower the injector and detector temperatures to the minimum required for efficient volatilization and detection.
Crystallization
ProblemPossible Cause(s)Recommended Solution(s)
Compound fails to crystallize upon cooling. 1. The solution is not supersaturated (too much solvent was used).2. The compound is highly soluble in the solvent even at low temperatures.3. Cooling is too rapid.1. Slowly evaporate some of the solvent to increase the concentration and try cooling again.[11]2. Try a different solvent or a two-solvent system where the compound is less soluble in the second solvent ("anti-solvent").[12]3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is too concentrated.3. Impurities are present that inhibit crystal formation.1. Choose a solvent with a lower boiling point.2. Add a small amount of additional hot solvent to dissolve the oil, then attempt to cool slowly again.3. Try to purify the mixture by another method (e.g., column chromatography) first to remove the problematic impurities.
Low recovery of purified material. 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used for the initial dissolution.1. Minimize the amount of cold solvent used to wash the crystals during filtration. Ensure the wash solvent is thoroughly chilled.2. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[13] Consider recovering a second crop of crystals from the mother liquor.

Experimental Protocols

Disclaimer: These are generalized protocols and should be adapted based on the specific properties of the isomer mixture and laboratory conditions.

Protocol 1: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[14] Ensure all joints are properly sealed.

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the isomer mixture and add a magnetic stir bar or boiling chips.

  • Heating: Begin heating the flask gently using a heating mantle.[1] Stir the mixture if using a stir bar.

  • Distillation: Observe the vapor rising slowly up the fractionating column.[5] Adjust the heat to maintain a slow and steady distillation rate, typically 1-2 drops per second into the receiving flask.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the initial fraction (forerun) separately. As the temperature stabilizes, collect the main fraction corresponding to the boiling point of the desired isomer. Change receiving flasks if the temperature begins to rise again, indicating the start of a higher-boiling fraction.

  • Shutdown: Stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive peroxides and residues.

Protocol 2: Preparative Gas Chromatography (pGC)
  • Column Selection: Install a preparative-scale column with a suitable stationary phase. A column with a fluorinated phase is recommended for enhanced selectivity of fluorinated isomers.

  • Method Development: Develop an analytical-scale method first to determine the retention times and optimize the separation conditions (temperature program, carrier gas flow rate).

  • System Setup: Configure the pGC system with an appropriate injector, a splitter to divert a small portion of the flow to a detector (e.g., FID), and a cooled collection trap at the outlet.[10]

  • Injection: Inject a small volume of the isomer mixture. For preparative scale, this may be significantly larger than analytical injections, but care must be taken not to overload the column.[4]

  • Fraction Collection: Monitor the chromatogram from the detector. As the peak for the desired isomer begins to elute, switch the flow to the collection trap. The trap should be cooled (e.g., with liquid nitrogen) to efficiently condense the compound.

  • Repetitive Injections: Repeat the injection and collection process multiple times to accumulate a sufficient quantity of the purified isomer.

  • Recovery: After the final run, allow the collection trap to warm to room temperature and rinse the purified liquid into a collection vial with a small amount of a volatile solvent. Evaporate the solvent carefully to obtain the pure isomer.

Protocol 3: Recrystallization
  • Solvent Selection: Test the solubility of the impure solid in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[15] Common systems for fluorinated compounds include hexane/ethyl acetate or ethanol.[12]

  • Dissolution: Place the impure isomer mixture in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while heating and swirling until the solid just dissolves.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling period.[13]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a vacuum oven.

References

Technical Support Center: Synthesis of 1,2,3-Tris(fluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2,3-tris(fluoromethyl)benzene synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common two-step method involving the chlorination of a suitable precursor followed by fluorination.

Q1: My reaction to form 1,2,3-tris(trichloromethyl)benzene from 1,2,3-trimethylbenzene (hemimellitene) is giving a low yield and a complex mixture of products. What are the likely causes and solutions?

A1: Low yields and product mixtures in the radical chlorination of 1,2,3-trimethylbenzene are common. Here are the potential causes and troubleshooting steps:

  • Incomplete Chlorination: The reaction may not have gone to completion, leaving partially chlorinated methyl groups.

    • Solution: Increase the reaction time and/or the molar excess of the chlorinating agent (e.g., chlorine gas). Ensure continuous initiation (e.g., UV light) throughout the reaction.

  • Ring Chlorination: Electrophilic aromatic substitution on the benzene ring can compete with radical chlorination of the methyl groups.

    • Solution: Avoid Lewis acid catalysts (e.g., FeCl₃). Run the reaction under strict radical conditions, initiated by UV light or a radical initiator like AIBN. Using a non-polar solvent can also disfavor ring chlorination.

  • Formation of Isomers: If the starting material is not pure 1,2,3-trimethylbenzene, a mixture of isomeric products will be formed.

    • Solution: Ensure the purity of the starting material by distillation or other purification methods before use.

ParameterRecommended ConditionTroubleshooting Action
Initiation UV light (photochlorination)Ensure lamp is functional and positioned for optimal irradiation.
Temperature Elevated (e.g., 80-120 °C)Optimize temperature to favor radical chain propagation.
Chlorine Feed Slow and continuousA high concentration of chlorine can promote side reactions.
Solvent Inert, non-polar (e.g., CCl₄)Avoid solvents that can participate in or promote side reactions.

Q2: The fluorination of 1,2,3-tris(trichloromethyl)benzene with hydrogen fluoride (HF) is resulting in a low yield of the desired this compound and many byproducts. How can I improve this step?

A2: The fluorination of trichloromethyl groups with HF is a challenging reaction. Incomplete fluorination is the most significant issue.

  • Incomplete Fluorination: The primary byproducts are compounds where one or more of the trichloromethyl groups have been only partially fluorinated, resulting in -CCl₂F, -CClF₂, or remaining -CCl₃ groups.

    • Solution: Increase the reaction temperature and/or pressure to drive the reaction to completion. A catalyst, such as a Lewis acid (e.g., SbCl₅), can be used to facilitate the fluorine exchange. Using a larger excess of HF can also help.

  • Reaction Reversibility: The exchange of chlorine for fluorine can be reversible, especially at higher temperatures.

    • Solution: Remove the HCl byproduct from the reaction mixture as it is formed to shift the equilibrium towards the products.

  • Decomposition: At very high temperatures, the aromatic ring can be susceptible to degradation.

    • Solution: Carefully control the reaction temperature and time to find a balance between complete fluorination and minimal decomposition.

ParameterRecommended ConditionTroubleshooting Action
Fluorinating Agent Anhydrous Hydrogen Fluoride (HF)Ensure the HF is anhydrous, as water can lead to side reactions.
Catalyst Lewis Acid (e.g., SbCl₅)Optimize the catalyst loading; too much can lead to side reactions.
Temperature 100-150 °C (autoclave)Gradually increase the temperature to find the optimal point for conversion.
Pressure Autogenous pressure in a sealed reactorEnsure the reactor is properly sealed and rated for the expected pressure.

Q3: I am having difficulty purifying the final this compound product from the reaction mixture. What purification strategies are effective?

A3: Purification is challenging due to the similar boiling points of the desired product and the partially fluorinated byproducts.

  • Fractional Distillation: This is the most common method for separating compounds with close boiling points.

    • Solution: Use a high-efficiency distillation column (e.g., a spinning band or Vigreux column) and perform the distillation under reduced pressure to lower the boiling points and prevent thermal decomposition. Collect narrow fractions and analyze them by GC-MS or NMR.

  • Crystallization: If the desired product is a solid at a certain temperature and the impurities are liquids, fractional crystallization can be employed.

    • Solution: Attempt to crystallize the product from a suitable solvent at low temperatures. This may require screening various solvents.

  • Chromatography: While less common for bulk purification, preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) can be used for small-scale purification.

    • Solution: This is more suitable for obtaining a small amount of highly pure material for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: While specific yield data for this compound is not widely reported in the literature, yields for the synthesis of related poly(trifluoromethyl)benzenes can vary significantly based on the specific methodology and reaction conditions. Based on analogous syntheses of other isomers, a yield in the range of 40-70% for the fluorination step would be considered a good result. The initial chlorination step to produce the trichloromethyl precursor can also have a variable yield.

Q2: What are the main side products to expect in the synthesis of this compound?

A2: The primary side products arise from incomplete fluorination of the three trichloromethyl groups. This leads to a mixture of compounds with varying numbers of chlorine and fluorine atoms on the methyl groups. Examples include:

  • 1-(Trifluoromethyl)-2,3-bis(trichloromethyl)benzene

  • 1,2-Bis(trifluoromethyl)-3-(trichloromethyl)benzene

  • And various other combinations of -CCl₂F and -CClF₂ groups.

Ring-chlorinated or -fluorinated products are also possible, though generally in smaller amounts if the reaction conditions are well-controlled.

Q3: Are there alternative, milder methods for the synthesis of this compound?

A3: Modern synthetic methods for introducing trifluoromethyl groups are being developed, though their application to the sterically hindered 1,2,3-trisubstituted pattern can be challenging. Some potential alternative approaches include:

  • Cross-coupling reactions: Palladium or copper-catalyzed cross-coupling of a 1,2,3-trihalo-benzene with a trifluoromethyl source (e.g., TMSCF₃). However, achieving complete substitution at all three positions can be difficult.

  • From carboxylic acids: The reaction of 1,2,3-benzenetricarboxylic acid with sulfur tetrafluoride (SF₄) is a known method for converting carboxylic acids to trifluoromethyl groups. This avoids the use of harsh chlorination and HF fluorination steps but uses a toxic and specialized reagent.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3-Tris(trichloromethyl)benzene (General Procedure)

This is a general procedure adapted from the synthesis of related compounds and should be optimized for the specific substrate.

  • To a solution of 1,2,3-trimethylbenzene in a suitable solvent (e.g., carbon tetrachloride) in a quartz reactor equipped with a reflux condenser and a gas inlet, add a radical initiator (e.g., AIBN, small catalytic amount).

  • Heat the solution to reflux (or the desired reaction temperature).

  • Introduce chlorine gas at a controlled rate while irradiating the mixture with a UV lamp.

  • Monitor the reaction progress by GC or ¹H NMR, looking for the disappearance of the methyl protons and the appearance of the product.

  • Once the reaction is complete, cool the mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

  • The solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or distillation.

Protocol 2: Synthesis of this compound (General Procedure)

This procedure involves hazardous materials (HF) and should only be performed in a specialized, well-ventilated fume hood with appropriate safety precautions and equipment (e.g., a pressure reactor).

  • In a Hastelloy or other suitable pressure reactor, place 1,2,3-tris(trichloromethyl)benzene and a catalytic amount of a Lewis acid (e.g., SbCl₅).

  • Cool the reactor and carefully add a measured amount of anhydrous hydrogen fluoride (HF).

  • Seal the reactor and heat it to the desired temperature (e.g., 100-150 °C) with stirring for several hours.

  • Monitor the reaction progress by taking aliquots (with extreme caution) and analyzing by GC-MS or ¹⁹F NMR.

  • After the reaction is complete, cool the reactor to a low temperature and carefully vent the excess HF and HCl into a suitable scrubber.

  • The crude product can be poured onto ice, and the organic layer separated, washed with a dilute base solution and then water, dried, and purified by fractional distillation under reduced pressure.

Visualizations

Synthesis_Pathway cluster_side_products Potential Side Products 1,2,3-Trimethylbenzene 1,2,3-Trimethylbenzene 1,2,3-Tris(trichloromethyl)benzene 1,2,3-Tris(trichloromethyl)benzene 1,2,3-Trimethylbenzene->1,2,3-Tris(trichloromethyl)benzene Cl2, UV light Ring-Chlorinated Byproducts Ring-Chlorinated Byproducts 1,2,3-Trimethylbenzene->Ring-Chlorinated Byproducts Side Reaction This compound This compound 1,2,3-Tris(trichloromethyl)benzene->this compound HF, Catalyst Partially Fluorinated Intermediates Partially Fluorinated Intermediates 1,2,3-Tris(trichloromethyl)benzene->Partially Fluorinated Intermediates Incomplete Fluorination

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Problem_ID Identify Stage: Chlorination or Fluorination? Start->Problem_ID Chlorination_Issues Chlorination Problems: - Incomplete Reaction - Ring Chlorination Problem_ID->Chlorination_Issues Analysis points to precursor issues Fluorination_Issues Fluorination Problems: - Incomplete Fluorination - Decomposition Problem_ID->Fluorination_Issues Precursor is pure, fluorination fails Purification_Issues Purification Challenges: - Similar Boiling Points Problem_ID->Purification_Issues Reaction mixture is complex Action_Chlorination Adjust Chlorination: - Increase Reaction Time/Cl2 - Ensure Radical Conditions Chlorination_Issues->Action_Chlorination Action_Fluorination Optimize Fluorination: - Increase Temp/Pressure - Add Catalyst Fluorination_Issues->Action_Fluorination Action_Purification Refine Purification: - Fractional Distillation - Recrystallization Purification_Issues->Action_Purification Analysis Analyze Product: GC-MS, NMR Action_Chlorination->Analysis Action_Fluorination->Analysis Action_Purification->Analysis Analysis->Problem_ID Unsuccessful End Improved Yield Analysis->End Successful

Caption: A troubleshooting workflow for optimizing the synthesis.

Technical Support Center: Functionalization of 1,2,3-Tris(fluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-tris(fluoromethyl)benzene. The information is designed to help anticipate and address common challenges and side reactions encountered during the functionalization of this electron-deficient aromatic compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive towards electrophilic aromatic substitution (EAS)?

A1: The three trifluoromethyl (-CF₃) groups on the benzene ring are exceptionally strong electron-withdrawing groups.[1][2] This electronic effect significantly reduces the electron density of the aromatic ring, making it a very poor nucleophile and thus highly deactivated towards attack by electrophiles.[1][2] Consequently, electrophilic aromatic substitution reactions on this substrate are substantially slower compared to benzene and require harsh reaction conditions.

Q2: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?

A2: The trifluoromethyl group is a meta-director in electrophilic aromatic substitution.[2] For this compound, the primary site of substitution is predicted to be the C5 position, which is meta to the C1 and C3 trifluoromethyl groups. However, due to the complex interplay of electronic effects, the formation of isomeric side products resulting from substitution at the C4 and C6 positions is possible.

Q3: Is nucleophilic aromatic substitution (SNAr) a viable functionalization strategy for derivatives of this compound?

A3: Yes, the strong electron-withdrawing nature of the three -CF₃ groups activates the aromatic ring for nucleophilic aromatic substitution, provided a suitable leaving group (e.g., a halide) is present on the ring.[3] The -CF₃ groups stabilize the negatively charged Meisenheimer complex intermediate, facilitating the substitution reaction.[3]

Q4: What are the most common methods for functionalizing this compound?

A4: Due to the highly deactivated nature of the ring towards electrophilic attack, direct functionalization of the C-H bonds is often achieved through metalation, typically lithiation with a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile.[1][4] This approach takes advantage of the increased acidity of the ring protons caused by the inductive effect of the -CF₃ groups.

Q5: Can the trifluoromethyl groups themselves react?

A5: Under certain harsh conditions, the C-F bonds of the trifluoromethyl groups can undergo reaction. For example, in the presence of superacids, protolytic defluorination can occur.[5] Additionally, some photoredox catalysis methods can achieve selective C-F bond functionalization, leading to defluoroalkylation or hydrodefluorination.[5] These reactions, however, require specific catalytic systems.

Troubleshooting Guides

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Issue Potential Cause(s) Troubleshooting Steps
No or low conversion The aromatic ring is highly deactivated by the three -CF₃ groups.- Use more forcing reaction conditions (higher temperature, longer reaction time).- Employ a stronger Lewis acid catalyst or a more potent electrophile source (e.g., oleum for sulfonation, nitronium tetrafluoroborate for nitration).[6][7]
Formation of multiple isomers The directing effects of the three -CF₃ groups may lead to a mixture of products at the C4, C5, and C6 positions.- Carefully analyze the product mixture using techniques like GC-MS and NMR to identify the isomers.- Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer.- Consider a different synthetic strategy if regioselectivity cannot be controlled.
Decomposition of starting material The harsh reaction conditions required for substitution may lead to degradation.- Attempt the reaction at a lower temperature for a longer duration.- Screen different catalysts and solvents to find milder conditions that still promote the reaction.
Metalation (Lithiation) and Electrophilic Quench
Issue Potential Cause(s) Troubleshooting Steps
Low yield of the desired product - Incomplete lithiation.- Degradation of the organolithium intermediate.- Inefficient quenching with the electrophile.- Ensure strictly anhydrous and inert conditions (oven-dried glassware, dry solvents, inert atmosphere).- Use a freshly titrated solution of n-BuLi.- Perform the lithiation at low temperatures (e.g., -78 °C) to improve the stability of the aryllithium species.- Add the electrophile slowly at low temperature.
Formation of a mixture of isomers Non-regioselective lithiation. Unlike the 1,3,5-isomer, the 1,2,3-isomer does not have a proton flanked by two -CF₃ groups, making the regioselectivity of deprotonation less predictable.- Add a coordinating agent like TMEDA to potentially influence the regioselectivity of lithiation.[8]- Carefully characterize the product mixture to determine the isomeric ratio.- If a specific isomer is required, consider a different synthetic approach that offers better regiocontrol.
Formation of starting material upon workup - The lithiation reaction did not proceed.- The aryllithium intermediate was quenched by a proton source (e.g., moisture) before the addition of the electrophile.- Re-verify the quality and concentration of the n-BuLi.- Ensure all reagents and solvents are scrupulously dried.
Multiple additions of the electrophile Formation of a dilithiated species.- Use only a slight excess of n-BuLi (e.g., 1.05-1.1 equivalents).- Monitor the reaction carefully.
Nucleophilic Aromatic Substitution (on a halogenated derivative)
Issue Potential Cause(s) Troubleshooting Steps
Slow or incomplete reaction - The leaving group is not sufficiently activated.- The nucleophile is not strong enough.- Ensure the leaving group is in a position activated by the -CF₃ groups.- Use a stronger nucleophile or increase the reaction temperature.- Employ a polar aprotic solvent (e.g., DMF, DMSO) to enhance the rate of SNAr.
Side reactions with the solvent High temperatures and strong nucleophiles can lead to reaction with the solvent.- Choose a more inert solvent if possible.- Attempt the reaction at a lower temperature for a longer period.

Experimental Protocols

Protocol 1: General Procedure for Lithiation and Electrophilic Quench of this compound

Disclaimer: This is a general protocol and should be optimized for specific electrophiles and scales.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a flame-dried flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 eq.) in hexanes dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Slowly add a solution of the desired electrophile (1.2 eq.) in anhydrous THF to the reaction mixture, again maintaining a low internal temperature.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization.

Note: Due to the potential for the formation of isomeric products, it is crucial to analyze the crude and purified materials thoroughly by NMR and GC-MS to determine the product distribution.

Visualizations

lithiation_workflow start Start: this compound lithiation Lithiation (n-BuLi, THF, -78 °C) start->lithiation intermediate Aryllithium Intermediate(s) (Potential Isomeric Mixture) lithiation->intermediate electrophile Electrophilic Quench (E+) intermediate->electrophile product Functionalized Product(s) electrophile->product analysis Analysis (NMR, GC-MS) product->analysis purification Purification analysis->purification

Caption: Workflow for the functionalization of this compound via lithiation.

troubleshooting_logic start Experiment Outcome low_yield Low Yield / No Reaction start->low_yield isomer_mixture Mixture of Isomers start->isomer_mixture decomposition Decomposition start->decomposition cause_ly1 Inactive Reagents low_yield->cause_ly1 cause_ly2 Sub-optimal Conditions low_yield->cause_ly2 cause_im Poor Regioselectivity isomer_mixture->cause_im cause_d Harsh Conditions decomposition->cause_d solution_ly1 Verify Reagent Activity (e.g., Titrate n-BuLi) cause_ly1->solution_ly1 solution_ly2 Optimize Temperature, Concentration, Time cause_ly2->solution_ly2 solution_im Modify Reaction Conditions (e.g., Additives) or Change Synthetic Route cause_im->solution_im solution_d Use Milder Conditions cause_d->solution_d

References

Technical Support Center: Optimizing Derivatization of 1,2,3-Tris(fluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 1,2,3-tris(fluoromethyl)benzene. This highly electron-deficient aromatic compound presents unique challenges in electrophilic aromatic substitution and other derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive towards traditional electrophilic aromatic substitution (EAS) reactions?

A1: The three trifluoromethyl (-CF₃) groups on the benzene ring are exceptionally strong electron-withdrawing groups. This is due to the high electronegativity of fluorine atoms, which inductively pull electron density away from the aromatic ring. As a result, the benzene nucleus is severely deactivated, making it a very poor nucleophile and thus highly resistant to attack by electrophiles. Standard EAS conditions used for benzene or activated derivatives are often ineffective.

Q2: Are there any successful examples of direct electrophilic aromatic substitution on poly(trifluoromethyl)benzenes?

A2: Yes, while challenging, direct substitution on highly deactivated systems like bis(trifluoromethyl)benzene has been reported, typically requiring harsh reaction conditions. For instance, the nitration of 1,4-bis(trifluoromethyl)benzene has been achieved using 100% nitric acid and 24% fuming sulfuric acid at elevated temperatures (90-105°C), albeit with modest yields (around 35%). These conditions highlight the need for highly reactive electrophiles and forcing conditions to overcome the ring's deactivation.

Q3: What are the primary positions for substitution on this compound?

A3: The trifluoromethyl group is a meta-director in electrophilic aromatic substitution. In this compound, the remaining hydrogens are at the 4, 5, and 6 positions. The directing effects of the three -CF₃ groups would primarily favor substitution at the 5-position, which is meta to the C1 and C3 trifluoromethyl groups. However, the overall deactivation of the ring is the more dominant factor, making any substitution difficult.

Q4: What alternative strategies exist for functionalizing this compound?

A4: Due to the difficulty of direct electrophilic aromatic substitution, alternative strategies are often more effective:

  • Metalation followed by electrophilic quench: The electron-withdrawing nature of the -CF₃ groups increases the acidity of the aromatic protons. This allows for deprotonation using a strong base, such as n-butyllithium, to form a lithiated intermediate. This powerful nucleophile can then react with a wide range of electrophiles to introduce various functional groups.

  • Nucleophilic Aromatic Substitution (SₙAr): If a leaving group (like a halogen) is present on the ring, the strong electron-withdrawing groups will activate the ring towards nucleophilic attack. This provides a pathway for introducing nucleophiles such as amines, alkoxides, and thiolates.

Troubleshooting Guides

Nitration

Problem: Low or no yield of the desired nitro-derivative.

Possible Cause Troubleshooting Steps
Insufficiently reactive nitrating agent. The standard mixture of concentrated nitric acid and sulfuric acid is often too weak. Use a more potent nitrating agent such as fuming nitric acid in combination with oleum (fuming sulfuric acid) or trifluoromethanesulfonic acid.[1]
Reaction temperature is too low. While safety is a concern, higher temperatures may be necessary to overcome the activation energy barrier. Carefully increase the reaction temperature in small increments, monitoring for any signs of decomposition.
Side reactions (e.g., sulfonation) are occurring. High concentrations of fuming sulfuric acid at elevated temperatures can lead to sulfonation. Consider using alternative strong acids like trifluoromethanesulfonic acid to generate the nitronium ion.
Short reaction time. Highly deactivated substrates require longer reaction times for conversion. Monitor the reaction progress over an extended period using an appropriate analytical technique (e.g., GC-MS, NMR).
Halogenation (e.g., Bromination)

Problem: The reaction fails to proceed or gives very low yields.

Possible Cause Troubleshooting Steps
Weak electrophile. Br₂ or Cl₂ alone are not electrophilic enough. A strong Lewis acid catalyst (e.g., FeBr₃, AlCl₃, FeCl₃) is essential to polarize the halogen-halogen bond and generate a more potent electrophile.
Catalyst deactivation. The Lewis acid catalyst can be deactivated by moisture or other impurities. Ensure all reagents and glassware are scrupulously dry.
Insufficient heating. Similar to nitration, forcing conditions may be required. Consider increasing the reaction temperature, potentially in a sealed tube if volatile halogens are used (with appropriate safety precautions).
Inappropriate solvent. Use an inert solvent that does not react with the strong Lewis acid. Dichloromethane or carbon disulfide are common choices.
Friedel-Crafts Acylation/Alkylation

Problem: The reaction does not work.

Possible Cause Troubleshooting Steps
Severe ring deactivation. Friedel-Crafts reactions are generally incompatible with strongly deactivated aromatic rings. The trifluoromethyl groups deactivate the ring to such an extent that it will not undergo Friedel-Crafts acylation or alkylation under standard conditions.[2]
Alternative synthetic routes are necessary. Instead of direct Friedel-Crafts reactions, consider a multi-step approach. For example, perform a lithiation followed by quenching with an appropriate electrophile to introduce the desired acyl or alkyl group.

Experimental Protocols

Please note: These are generalized protocols for highly deactivated aromatic systems and should be adapted and optimized for this compound with appropriate safety precautions.

Protocol 1: General Procedure for Nitration using Fuming Nitric Acid and Oleum

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of oleum (e.g., 20% SO₃).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add fuming nitric acid dropwise to the oleum with vigorous stirring, maintaining the temperature below 10 °C.

  • Once the nitrating mixture is prepared, slowly add this compound dropwise, keeping the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or elevated) for several hours to days, monitoring by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: General Procedure for Lithiation and Electrophilic Quench

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise with stirring. The solution may develop a color, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete deprotonation.

  • Add a solution of the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude product, which can be purified by standard methods.

Data Presentation

Table 1: Typical Reaction Conditions for the Derivatization of Deactivated Aromatic Rings

ReactionSubstrate ExampleReagents & ConditionsYieldReference
Nitration1,4-bis(trifluoromethyl)benzene100% HNO₃, 24% fuming H₂SO₄, 90-105 °C35%--INVALID-LINK--
Nitrationm-chlorobenzotrifluorideConcentrated H₂SO₄, Concentrated HNO₃, 0-100 °C-[CN102491901B]
Bromination2-nitro-5-aminobenzotrifluorideBr₂ in a suitable solvent-[CN102491901B]
Friedel-Crafts AcylationBenzeneAcetyl chloride, AlCl₃, Dichloromethane, 30 min stir-General Protocol
Lithiation-QuenchN-Boc-3-phenyltetrahydroisoquinolinenBuLi, THF, -50 °C, 4 min, then electrophileGood[Eur. J. Org. Chem. 2019, 2019, 238]

Visualizations

experimental_workflow_nitration start Start: Prepare Nitrating Mixture add_substrate Add this compound (Controlled Temperature) start->add_substrate reaction Reaction Stirring (Monitor Progress) add_substrate->reaction quench Quench on Ice reaction->quench extraction Solvent Extraction quench->extraction wash Aqueous Washes extraction->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purification dry_concentrate->purify product Final Product purify->product

Caption: General workflow for the nitration of this compound.

troubleshooting_low_yield start Low/No Product Yield check_reagents Are reagents sufficiently reactive? start->check_reagents increase_reactivity Use stronger nitrating agents (e.g., oleum) or catalysts (e.g., stronger Lewis acids). check_reagents->increase_reactivity No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes increase_reactivity->check_conditions optimize_conditions Increase temperature and/or reaction time cautiously. check_conditions->optimize_conditions No side_reactions Are side reactions occurring? check_conditions->side_reactions Yes optimize_conditions->side_reactions modify_conditions Change solvent or acid system to minimize side reactions. side_reactions->modify_conditions Yes consider_alternative Consider alternative synthetic route (e.g., lithiation). side_reactions->consider_alternative No modify_conditions->consider_alternative

Caption: Troubleshooting logic for low product yield in derivatization reactions.

References

safe handling and storage of tris(fluoromethyl)benzene compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, handling protocols, and emergency procedures for working with tris(fluoromethyl)benzene compounds, such as 1,3,5-tris(trifluoromethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with tris(fluoromethyl)benzene compounds?

A1: Tris(fluoromethyl)benzene compounds are generally classified as flammable liquids and vapors.[1] They can cause serious eye irritation, skin irritation, and may cause respiratory irritation if inhaled.[1] It is crucial to handle these compounds with appropriate safety precautions.

Q2: What are the proper storage conditions for tris(fluoromethyl)benzene?

A2: These compounds should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] Keep them away from heat, sparks, open flames, and other sources of ignition.[2][4] They should also be stored separately from incompatible materials, such as strong oxidizing agents.[5]

Q3: What personal protective equipment (PPE) is required when handling these compounds?

A3: When handling tris(fluoromethyl)benzene, you must wear chemical safety goggles or a face shield, appropriate chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[6][7] All handling of open containers should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7]

Q4: Can I use a plastic container for storing tris(fluoromethyl)benzene?

A4: Plastic containers should only be used if they are specifically approved for flammable liquids.[2] Always check container compatibility. It is generally recommended to store these compounds in their original supplied containers, which are designed for chemical stability and safety.

Q5: How should I dispose of tris(fluoromethyl)benzene waste?

A5: Waste material and empty containers must be disposed of through an approved waste disposal plant, in accordance with local, state, and federal regulations. Do not dispose of these chemicals down the drain.[4]

Troubleshooting Guide

Q: I accidentally spilled a small amount of tris(fluoromethyl)benzene inside the chemical fume hood. What should I do?

A: For a minor spill contained within a fume hood, you should:

  • Ensure all sources of ignition are removed from the area.[3]

  • Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[3][8] Do not use paper towels as this can increase the rate of evaporation.[8]

  • Carefully collect the absorbent material and spilled compound using non-sparking tools and place it into a designated, labeled container for hazardous waste.[4]

  • Wipe the spill area clean with a suitable solvent (consult your lab's specific procedures) and then with soap and water.

  • Dispose of all contaminated materials, including gloves, as hazardous waste.

Q: I think I may have inhaled some vapors. I feel dizzy. What is the first aid procedure?

A: If you have inhaled vapors and feel unwell:

  • Immediately move to an area with fresh air.

  • If you are experiencing difficulty breathing, have someone call for immediate medical attention. If you are not breathing, a trained person should administer artificial respiration.[4]

  • Inform your supervisor and consult the Safety Data Sheet (SDS) for the specific compound. You should show the SDS to the attending physician.

Q: The compound came into contact with my gloved hand and I think it may have permeated the glove. What should I do?

A: If skin contact is suspected:

  • Immediately remove the contaminated gloves and any affected clothing.[4]

  • Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4][9]

  • If skin irritation develops or persists, seek medical attention.

  • Always inspect gloves for integrity before use and wash hands thoroughly after handling the compound.

Data Presentation

Summary of Properties for 1,3,5-Tris(trifluoromethyl)benzene

PropertyValueSource
Physical State Liquid
Molecular Formula C₉H₃F₉[1]
Molecular Weight 282.11 g/mol
Boiling Point 120 °C (at 750 mmHg)[6]
Density 1.514 g/mL (at 25 °C)[6]
Flash Point 43 °C (109.4 °F) - closed cup[6]
Hazard Class Flammable Liquid, Category 3[6]
Health Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[1][6]
Experimental Protocols

Protocol: Safe Weighing and Dispensing of Tris(fluoromethyl)benzene Compounds

  • Preparation and PPE:

    • Confirm that a chemical fume hood is certified and functioning correctly.

    • Don appropriate PPE: safety goggles with side shields, nitrile gloves, and a flame-retardant lab coat.

    • Ensure an appropriate spill kit and fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) are readily accessible.

    • Prepare all necessary equipment (beakers, spatulas, balance) and ensure they are clean, dry, and grounded to prevent static discharge.[4]

  • Dispensing the Compound:

    • Perform all operations inside the chemical fume hood.[7]

    • Place the stock container of the tris(fluoromethyl)benzene compound in a secondary container to prevent spills.

    • Ground the primary container and the receiving equipment before transferring the liquid.[4]

    • Slowly pour the required amount of the liquid into the receiving vessel. Avoid splashing.

    • If weighing a specific mass, tare the receiving vessel on the balance before dispensing. Dispense the liquid dropwise as you approach the target weight.

  • Post-Dispensing:

    • Securely close the lid on the stock container immediately after dispensing.

    • Wipe the exterior of the container with a damp cloth if necessary, ensuring the cloth is disposed of as hazardous waste.

    • Clean any non-disposable equipment used in the process.

    • Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Visualized Workflows and Guides

Spill_Response_Workflow cluster_prep Preparation cluster_action Action cluster_cleanup Final Cleanup spill Minor Spill Occurs (< 1L, Contained) assess Assess Situation (No immediate fire/exposure risk) spill->assess ignition Remove Ignition Sources assess->ignition absorb Contain & Absorb with Inert Material (Sand, etc.) ignition->absorb collect Collect Material with Non-Sparking Tools absorb->collect waste Place in Labeled Hazardous Waste Container collect->waste decon Decontaminate Area (Soap & Water) waste->decon dispose Dispose of all Contaminated Items as Hazardous Waste decon->dispose report Report Incident to Supervisor dispose->report

Caption: Workflow for handling a minor spill of tris(fluoromethyl)benzene.

PPE_Selection_Guide cluster_core_ppe Core PPE (All Tasks) cluster_location Work Location cluster_additional Additional Measures start Handling Tris(fluoromethyl)benzene? labcoat Flame-Retardant Lab Coat start->labcoat gloves Chemical-Resistant Gloves (Nitrile) start->gloves goggles Safety Goggles (with Side Shields) start->goggles fumehood Work in a Certified Chemical Fume Hood start->fumehood faceshield Face Shield (Risk of Splash) fumehood->faceshield Potential for splashing? respirator Respirator (If ventilation is inadequate or exposure limits exceeded) fumehood->respirator Poor airflow or large quantities?

Caption: Decision guide for selecting appropriate Personal Protective Equipment (PPE).

References

Technical Support Center: 1,2,3-Tris(fluoromethyl)benzene ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for acquiring and interpreting ¹⁹F NMR spectra of 1,2,3-tris(fluoromethyl)benzene. Due to the limited availability of specific experimental ¹⁹F NMR data for this compound in the public domain, this guide focuses on general principles and common issues encountered during the analysis of poly(fluoromethyl)benzenes.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹⁹F NMR spectrum for this compound?

Due to the proximity of the three fluoromethyl groups, the ¹⁹F NMR spectrum of this compound is expected to be complex. The two outer -CH₂F groups (at positions 1 and 3) are chemically equivalent, while the central -CH₂F group (at position 2) is in a different chemical environment. Therefore, two main signals are expected.

The signal for the fluorine atoms at positions 1 and 3 would likely appear as a triplet due to coupling with the two equivalent protons of the adjacent methylene group and may show further splitting due to coupling with the fluorine on the central fluoromethyl group and the aromatic protons. The signal for the fluorine atom at position 2 would also be expected to be a triplet (due to coupling with its own methylene protons) and would be further split by the two neighboring fluoromethyl groups and aromatic protons.

Q2: What are the typical chemical shift ranges for fluoromethyl groups on a benzene ring?

Benzylic fluorides, such as those in this compound, typically exhibit ¹⁹F chemical shifts in the range of -205 to -215 ppm relative to CFCl₃. The exact chemical shift will be influenced by the solvent and the substitution pattern on the aromatic ring. For comparison, the ¹⁹F chemical shift of 1,3,5-tris(trifluoromethyl)benzene, an isomer, has been reported to be around -65.3 ppm, but it is important to note that trifluoromethyl (-CF₃) groups have significantly different chemical shifts from fluoromethyl (-CH₂F) groups.[1]

Q3: What are common sources of artifacts in ¹⁹F NMR spectra?

Common artifacts in ¹⁹F NMR spectra include:

  • Baseline roll: Can be caused by a very strong signal from the compound or from background signals from the probe.

  • Phasing errors: Incorrect phasing can distort peak shapes and integrations.

  • Broad peaks: May result from poor shimming, the presence of paramagnetic impurities, or chemical exchange.

  • ¹³C Satellites: Symmetrically disposed, low-intensity peaks flanking a main peak, arising from coupling to the ¹³C isotope.

  • Impurity peaks: Signals from other fluorine-containing compounds in the sample.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during ¹⁹F NMR experiments of poly(fluoromethyl)benzenes.

Problem 1: Poor Signal-to-Noise Ratio (S/N)

A low S/N can make it difficult to distinguish real signals from noise, especially for detecting small couplings or impurities.

Possible Cause Recommended Solution
Insufficient number of scansIncrease the number of scans to improve the S/N, which is proportional to the square root of the number of scans.
Low sample concentrationIncrease the concentration of the analyte if possible.
Incorrect pulse widthCalibrate the 90° pulse width for ¹⁹F on your specific instrument and probe.
Suboptimal receiver gainUse the automatic gain setting or manually optimize the receiver gain to avoid saturation while maximizing the signal.
Problem 2: Broad or Distorted Peaks

Broad or distorted peaks can obscure coupling patterns and lead to inaccurate chemical shift determination.

Possible Cause Recommended Solution
Poor magnetic field homogeneity (shimming)Re-shim the magnet using the lock signal. For ¹⁹F NMR, it can be beneficial to shim on the FID of the fluorine signal itself if the lock shimming is insufficient.
Presence of paramagnetic impuritiesFilter the sample through a small plug of silica gel or celite to remove paramagnetic metals.
Unresolved long-range couplingsConsider using a higher field spectrometer for better resolution. Proton decoupling can simplify the spectrum by removing ¹H-¹⁹F couplings.
Sample viscosity or aggregationDilute the sample or try a different solvent. Increasing the temperature may also help reduce viscosity.
Problem 3: Complex and Overlapping Multiplets

The spectrum of this compound is inherently complex due to multiple spin-spin couplings.

Possible Cause Recommended Solution
Overlap of signals and complex coupling patternsUse a higher field NMR spectrometer to increase spectral dispersion.
¹H-¹⁹F couplingsPerform a proton-decoupled ¹⁹F NMR experiment to simplify the spectrum by removing all couplings to protons. This will help in identifying the ¹⁹F-¹⁹F couplings.
Complex second-order effectsAt lower magnetic fields, strong coupling between nuclei with similar chemical shifts can lead to non-first-order (complex) splitting patterns. Using a higher field instrument can often simplify these to first-order patterns.

Experimental Protocols

A detailed experimental protocol for acquiring a high-quality ¹⁹F NMR spectrum of a poly(fluoromethyl)benzene like this compound is provided below.

1. Sample Preparation

  • Solvent: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent is free from fluorine-containing impurities.

  • Concentration: A concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient for a high-resolution spectrum on a modern NMR spectrometer.

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be used. A common standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm.[2] Alternatively, CFCl₃ can be used as an external standard.

2. NMR Instrument Parameters (General Guidelines for a 400 MHz Spectrometer)

Parameter Recommended Value Justification
Observe Nucleus ¹⁹F
Frequency ~376 MHzFor a 400 MHz ¹H spectrometer
Pulse Width (90°) Calibrated for ¹⁹FEnsures optimal signal excitation.
Spectral Width -50 to -250 ppmTo cover the expected chemical shift range of benzylic fluorides.
Acquisition Time 2-4 secondsTo ensure good digital resolution.
Relaxation Delay 5 secondsAllows for full relaxation of the fluorine nuclei, leading to more accurate integration.
Number of Scans 16 to 128Adjust based on sample concentration to achieve adequate S/N.
Decoupling Optional: ¹H decoupling (e.g., WALTZ-16)To simplify the spectrum by removing ¹H-¹⁹F couplings.
Temperature 298 K (25 °C)Can be varied to study dynamic processes or improve solubility/viscosity.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in ¹⁹F NMR spectroscopy.

TroubleshootingWorkflow ¹⁹F NMR Troubleshooting Workflow start Acquire ¹⁹F NMR Spectrum check_spectrum Is the spectrum as expected? start->check_spectrum no_signal No or very weak signal check_spectrum->no_signal No (Weak/No Signal) broad_peaks Broad or distorted peaks check_spectrum->broad_peaks No (Poor Peak Shape) complex_spectrum Spectrum too complex check_spectrum->complex_spectrum No (Complex Multiplets) good_spectrum Spectrum is satisfactory check_spectrum->good_spectrum Yes no_signal_sol1 Increase sample concentration no_signal->no_signal_sol1 no_signal_sol2 Increase number of scans no_signal->no_signal_sol2 no_signal_sol3 Check probe tuning and matching no_signal->no_signal_sol3 broad_peaks_sol1 Improve shimming broad_peaks->broad_peaks_sol1 broad_peaks_sol2 Check for paramagnetic impurities broad_peaks->broad_peaks_sol2 broad_peaks_sol3 Adjust temperature or solvent broad_peaks->broad_peaks_sol3 complex_spectrum_sol1 Use a higher field spectrometer complex_spectrum->complex_spectrum_sol1 complex_spectrum_sol2 Perform ¹H-decoupled experiment complex_spectrum->complex_spectrum_sol2 complex_spectrum_sol3 Consider 2D NMR experiments (e.g., ¹H-¹⁹F HETCOR) complex_spectrum->complex_spectrum_sol3 end Analysis Complete good_spectrum->end

Caption: A flowchart outlining the decision-making process for troubleshooting common problems encountered in ¹⁹F NMR spectroscopy.

References

Technical Support Center: Overcoming the Low Reactivity of the Aromatic Ring in 1,2,3-Tris(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3-tris(trifluoromethyl)benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of its aromatic ring, a consequence of the strong electron-withdrawing nature of the three vicinal trifluoromethyl groups.

Understanding the Challenge

The three trifluoromethyl (-CF₃) groups on 1,2,3-tris(trifluoromethyl)benzene significantly reduce the electron density of the aromatic ring. This deactivation makes traditional electrophilic aromatic substitution (EAS) reactions exceedingly difficult. However, this electron deficiency simultaneously activates the ring for nucleophilic aromatic substitution (NAS) and facilitates deprotonation (metalation) of the ring protons, opening alternative pathways for functionalization.

Troubleshooting Guides

This section provides structured guidance for overcoming common issues encountered during the functionalization of 1,2,3-tris(trifluoromethyl)benzene.

Issue 1: Failed or Low-Yield Electrophilic Aromatic Substitution (EAS)
Symptom Potential Cause Recommended Solution
No reaction or trace product formation during nitration, halogenation, or Friedel-Crafts reactions.The aromatic ring is strongly deactivated by the three -CF₃ groups, making it not nucleophilic enough to react with standard electrophiles.Standard EAS conditions are generally not effective. Consider alternative strategies such as metalation followed by electrophilic quench or transition-metal-catalyzed C-H functionalization.
Decomposition of starting material under harsh EAS conditions.The high temperatures and strong acids required to attempt EAS on this deactivated ring can lead to substrate degradation.Avoid forcing EAS. If an electrophile must be introduced, the preferred method is via an organometallic intermediate.
Issue 2: Difficulties with Ortho-Lithiation and Subsequent Electrophilic Quench
Symptom Potential Cause Recommended Solution
Low or no conversion to the desired product after adding the electrophile.Incomplete lithiation. This can be due to inactive n-BuLi, presence of moisture, or incorrect temperature.Ensure the use of freshly titrated n-BuLi. All glassware must be rigorously dried, and the reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen). Maintain a very low temperature (typically -78 °C) during the lithiation step.
Formation of side products, such as butylated arene.The organolithium reagent is not stable at higher temperatures and may decompose or react with the solvent.Keep the reaction temperature strictly at or below -78 °C until the electrophile is added. The addition of the electrophile should be done at this low temperature, and the reaction should be allowed to warm to room temperature slowly.
Poor regioselectivity of lithiation.While the proton at the C5 position (between two CF₃ groups) is the most acidic, competitive deprotonation at other sites can occur.Use of a bulky alkyllithium base like tert-butyllithium may improve regioselectivity in some cases. The choice of solvent can also influence the outcome.
Issue 3: Challenges in Transition-Metal-Catalyzed C-H Functionalization
Symptom Potential Cause Recommended Solution
Low catalyst turnover or catalyst deactivation.The electron-poor nature of the substrate can make oxidative addition to the transition metal center difficult. The catalyst may also be sensitive to reaction conditions.Careful selection of the catalyst and ligands is crucial. For instance, in iridium-catalyzed borylation, specific bipyridine ligands can enhance reactivity and selectivity. Optimization of reaction temperature and time is also critical.
Mixture of regioisomers.The presence of multiple C-H bonds can lead to a lack of selectivity.The use of directing groups, when possible, can control the regioselectivity of the C-H activation. For non-directed C-H functionalization, steric and electronic factors of the catalyst and substrate must be carefully considered to favor the desired isomer.

Frequently Asked Questions (FAQs)

Q1: Why is 1,2,3-tris(trifluoromethyl)benzene so unreactive towards electrophiles?

A1: The three trifluoromethyl (-CF₃) groups are powerful electron-withdrawing groups. They pull electron density away from the aromatic ring through a strong inductive effect (-I effect). This makes the benzene ring highly electron-deficient and therefore a very poor nucleophile, which is a requirement for initiating an electrophilic aromatic substitution reaction.

Q2: What is the most reliable way to introduce a functional group onto the aromatic ring?

A2: The most established and reliable method is ortho-lithiation followed by quenching with an electrophile. This takes advantage of the increased acidity of the ring protons due to the electron-withdrawing -CF₃ groups. Deprotonation with a strong base like n-butyllithium creates a potent nucleophilic aryl lithium species that can react with a wide range of electrophiles.

Q3: At which position does lithiation preferentially occur?

A3: Lithiation is expected to occur preferentially at the C5 position, which is flanked by two trifluoromethyl groups. This proton is the most acidic due to the combined inductive effect of the adjacent -CF₃ groups.

Q4: Are there any successful examples of direct C-H functionalization of 1,2,3-tris(trifluoromethyl)benzene?

A4: Yes, transition-metal-catalyzed C-H functionalization, particularly iridium-catalyzed borylation, has shown promise for the direct functionalization of polyfluoroarenes. While specific examples for the 1,2,3-isomer are not as common as for other isomers, the general methodology is applicable. These reactions often require specialized ligands to achieve high reactivity and selectivity.

Q5: Can I perform a nucleophilic aromatic substitution (NAS) on 1,2,3-tris(trifluoromethyl)benzene?

A5: In principle, the highly electron-deficient ring is activated for NAS. However, since there are no leaving groups (like halogens) on the ring, a direct NAS is not feasible. If a derivative of 1,2,3-tris(trifluoromethyl)benzene containing a good leaving group (e.g., a halogen) is used, then NAS would be a viable strategy for introducing nucleophiles.

Experimental Protocols and Data

Method 1: Ortho-Lithiation and Carboxylation

This protocol describes the synthesis of 2,3,4-tris(trifluoromethyl)benzoic acid from 1,2,3-tris(trifluoromethyl)benzene.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Electrophilic Quench cluster_3 Workup and Isolation A Dissolve 1,2,3-tris(trifluoromethyl)benzene in anhydrous THF under Argon B Cool to -78 °C A->B C Add n-Butyllithium dropwise B->C D Stir for 1 hour at -78 °C C->D E Bubble CO2 gas through the solution D->E F Allow to warm to room temperature E->F G Quench with aqueous HCl F->G H Extract with ether G->H I Purify by chromatography or crystallization H->I

Caption: Workflow for the ortho-lithiation and carboxylation of 1,2,3-tris(trifluoromethyl)benzene.

Detailed Protocol:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,2,3-tris(trifluoromethyl)benzene (1.0 mmol) and anhydrous tetrahydrofuran (THF, 10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.1 equivalents) dropwise while maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 1 M aqueous HCl (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford 2,3,4-tris(trifluoromethyl)benzoic acid.

Quantitative Data (Representative):

ReactantProductReagentsConditionsYield
1,2,3-Trifluorobenzene2,3,4-Trifluorobenzoic acidn-BuLi, CO₂THF, -75 °C, 45 min94%[1]

Note: The provided data is for a structurally similar but less sterically hindered substrate, 1,2,3-trifluorobenzene. Yields for 1,2,3-tris(trifluoromethyl)benzene are expected to be lower due to increased steric hindrance.

Method 2: Iridium-Catalyzed C-H Borylation

This protocol outlines a general approach for the direct borylation of the aromatic C-H bonds.

Logical Relationship of Key Components:

G cluster_0 Reactants cluster_1 Catalytic System Arene 1,2,3-Tris(trifluoromethyl)benzene Product Borylated Arene Arene->Product Boron B₂(pin)₂ Boron->Product Catalyst [Ir(OMe)(COD)]₂ Catalyst->Product Catalyzes Ligand Bipyridine Ligand Ligand->Product Controls Selectivity

Caption: Key components for the iridium-catalyzed C-H borylation of 1,2,3-tris(trifluoromethyl)benzene.

Detailed Protocol:

  • In a glovebox, add [Ir(OMe)(COD)]₂ (0.015 mmol, 3 mol%), a suitable bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 0.03 mmol, 6 mol%), and bis(pinacolato)diboron (B₂(pin)₂, 0.75 mmol, 1.5 equivalents) to a screw-capped vial.

  • Add 1,2,3-tris(trifluoromethyl)benzene (0.5 mmol) and anhydrous THF (2.5 mL).

  • Seal the vial and heat the reaction mixture at 80 °C for 16 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the borylated product.

Quantitative Data (Representative for Benzamides):

SubstrateProductCatalyst SystemConditionsYield
N,N-dimethylbenzamideortho-Borylated product[Ir(OMe)(COD)]₂ (3 mol%), 5-CF₃-bipyridine ligand (6 mol%)THF, 65 °C, 1.5 h83%[2]

Note: This data is for a different substrate class (benzamides) where a directing group is present. The direct, non-directed borylation of 1,2,3-tris(trifluoromethyl)benzene may require more forcing conditions and may result in a mixture of regioisomers.

This technical support center provides a starting point for navigating the chemistry of 1,2,3-tris(trifluoromethyl)benzene. For specific applications, further optimization of the provided protocols may be necessary. Always consult the primary literature and perform appropriate safety assessments before conducting any new experiment.

References

Technical Support Center: Scale-Up Synthesis of 1,2,3-Tris(fluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed information on the scale-up synthesis of 1,2,3-tris(fluoromethyl)benzene is not extensively available in published literature. This guide is therefore based on general principles of chemical synthesis scale-up, fluorination chemistry, and information available for related isomers and analogous reactions. The provided protocols are hypothetical and intended for informational purposes. All experimental work, especially on a larger scale, should be preceded by a thorough safety analysis and lab-scale validation.

Troubleshooting Guides

This section addresses specific issues that researchers and production chemists may encounter during the scale-up synthesis of this compound, based on a plausible two-step synthetic route: radical bromination of 1,2,3-trimethylbenzene followed by nucleophilic fluorination.

Step 1: Radical Bromination of 1,2,3-Trimethylbenzene

Question: My bromination reaction is incomplete, resulting in a mixture of mono-, di-, and tri-brominated products. How can I improve the yield of the desired 1,2,3-tris(bromomethyl)benzene?

Answer: Incomplete conversion is a common issue in multi-step radical substitutions. To drive the reaction to completion:

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the brominating agent, such as N-bromosuccinimide (NBS). On a larger scale, it is common to use a slight excess (e.g., 3.1-3.3 equivalents) to ensure full conversion of the starting material.

  • Initiator Concentration: The radical initiator (e.g., AIBN or benzoyl peroxide) concentration is critical. Too little may lead to a slow or incomplete reaction, while too much can increase side reactions. Consider adding the initiator in portions throughout the reaction to maintain a steady radical concentration.

  • Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures at scale compared to a lab setting. Monitor the reaction progress using techniques like GC-MS or HPLC to determine the optimal reaction time. Radical bromination is typically initiated by heat or UV light.[1]

  • Solvent Choice: The choice of solvent is crucial. Carbon tetrachloride is often used in lab-scale reactions but is not ideal for industrial processes due to toxicity. Alternative solvents like chlorobenzene or heptane should be evaluated for solubility of reactants and products, as well as their boiling points for effective reflux.

Question: I am observing significant amounts of ring-brominated by-products. What is causing this and how can it be prevented?

Answer: Ring bromination is an electrophilic aromatic substitution reaction that can compete with the desired free-radical substitution on the methyl groups.[1] This is often due to the presence of free bromine (Br₂) in the reaction mixture.

  • Use of NBS: N-Bromosuccinimide is often preferred for benzylic brominations as it provides a low, steady concentration of bromine, which favors radical substitution over electrophilic addition.[2]

  • Light Initiation: Use a radical initiator and heat rather than UV light, as UV light can sometimes promote the formation of Br₂, leading to ring bromination.

  • Scavengers: The addition of a non-nucleophilic base, like sodium carbonate, can help to scavenge any HBr formed, which can catalyze ring bromination.

Step 2: Nucleophilic Fluorination of 1,2,3-Tris(bromomethyl)benzene

Question: The fluorination of my 1,2,3-tris(bromomethyl)benzene is slow and gives a low yield of the final product. What can I do to improve this?

Answer: Low reactivity in nucleophilic fluorination can be due to several factors:

  • Fluorinating Agent: The choice of fluorinating agent is critical. Spray-dried potassium fluoride (KF) is a common and cost-effective choice, but its reactivity is highly dependent on its surface area and dryness. Other options include cesium fluoride (CsF), which is more reactive but also more expensive, or various amine-HF complexes.

  • Phase-Transfer Catalyst: For reactions involving a solid fluorinating agent (like KF) and an organic substrate, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide or a crown ether) is often essential to facilitate the transport of the fluoride ion into the organic phase.

  • Solvent: Aprotic polar solvents such as acetonitrile, DMF, or sulfolane are generally effective for this type of reaction as they can solvate the cation of the fluoride salt, increasing the nucleophilicity of the fluoride anion.

  • Temperature: Higher reaction temperatures will increase the reaction rate, but may also lead to the formation of by-products through elimination or decomposition. The optimal temperature should be determined through small-scale experiments.

Question: I am observing significant elimination and hydrolysis by-products in my fluorination reaction. How can these be minimized?

Answer:

  • Moisture Control: The presence of water can lead to the formation of hydroxymethyl and ether by-products. Ensure all reagents and the solvent are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Temperature Control: As mentioned, excessive heat can promote elimination reactions. Maintain strict temperature control, especially during scale-up where heat dissipation can be a challenge.

  • Choice of Base: If a base is used to scavenge any HBr formed, a non-nucleophilic, sterically hindered base is preferred to minimize its participation in side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1:

  • Bromination Step: Brominating agents can be highly corrosive and toxic. The reaction can be exothermic, so proper temperature control and an adequate cooling system are essential to prevent thermal runaway. HBr is a corrosive by-product that needs to be scrubbed from the off-gas.

  • Fluorination Step: Many fluorinating agents are corrosive and can release HF upon contact with moisture, which is highly toxic and corrosive.[3] The reaction should be carried out in a well-ventilated area, and personnel should use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. Pressure can build up in the reactor, so a pressure-rated reactor with appropriate relief systems is necessary.

Q2: What materials of construction are recommended for the reactors?

A2:

  • Bromination: Glass-lined steel reactors are generally suitable for the bromination step.

  • Fluorination: Due to the corrosive nature of many fluorinating agents and the potential for HF formation, more robust materials are needed. Hastelloy C or other nickel-based alloys are often recommended. Stainless steel can be susceptible to corrosion, especially at higher temperatures.

Q3: How can I effectively monitor the progress of these reactions on a large scale?

A3: In-process monitoring is crucial for successful scale-up.

  • Chromatography: HPLC and GC are excellent for monitoring the disappearance of starting materials and the appearance of intermediates and the final product. Samples can be taken periodically from the reactor (with appropriate safety precautions).

  • Spectroscopy: In-situ monitoring with techniques like FT-IR or Raman spectroscopy can provide real-time data on the reaction progress without the need for sampling.

Q4: What are the recommended methods for purifying the final product at scale?

A4: Purification of fluorinated aromatic compounds can be challenging.

  • Distillation: Vacuum distillation is a common method for purifying liquid products. However, thermal stability of the product must be evaluated to avoid decomposition.

  • Crystallization: If the product is a solid or can be crystallized from a suitable solvent, this can be a very effective purification method.

  • Chromatography: While common in the lab, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically used for high-value products or when other methods fail.

Data Presentation

Table 1: Typical Reaction Conditions for Radical Bromination of Methylbenzenes

ParameterConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, steady concentration of Br₂, favoring radical substitution.[2]
Stoichiometry 3.1 - 3.3 eq. NBS per moleculeSlight excess to drive the reaction to completion.
Initiator AIBN or Benzoyl PeroxideRadical initiators for the reaction.
Solvent Chlorobenzene, HeptaneNon-reactive solvents with appropriate boiling points for reflux.
Temperature 70-90 °CTo initiate the radical chain reaction.
Reaction Time 4-12 hoursMonitored by GC or HPLC.

Table 2: Common Fluorinating Agents for Benzyl Bromides

Fluorinating AgentTypical SolventPhase-Transfer CatalystTemperature (°C)Notes
Spray-dried KFAcetonitrile, SulfolaneTetrabutylammonium bromide, 18-crown-680-150Cost-effective; reactivity depends on preparation.
CsFAcetonitrile, DMFNot always required60-120More reactive but more expensive than KF.
Tetrabutylammonium fluoride (TBAF)THF, AcetonitrileNot required25-80Homogeneous reaction; can be basic, leading to elimination.

Experimental Protocols (Hypothetical Lab-Scale)

Protocol 1: Synthesis of 1,2,3-Tris(bromomethyl)benzene
  • Reactor Setup: A 1L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (containing a sodium thiosulfate solution), and a thermocouple is charged with 1,2,3-trimethylbenzene (0.1 mol, 12.02 g) and chlorobenzene (500 mL).

  • Reagent Addition: N-Bromosuccinimide (0.31 mol, 55.2 g) and AIBN (0.01 mol, 1.64 g) are added to the stirred solution.

  • Reaction: The mixture is heated to 80°C under a nitrogen atmosphere. The reaction is monitored by TLC or GC every hour.

  • Work-up: After the reaction is complete (typically 6-8 hours), the mixture is cooled to room temperature. The solid succinimide by-product is removed by filtration. The filtrate is washed sequentially with water (2 x 200 mL) and brine (200 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound
  • Reactor Setup: A 500 mL three-necked flask (or a compatible pressure reactor for higher temperatures) is equipped with a mechanical stirrer, a reflux condenser, and a thermocouple. The system is dried and flushed with nitrogen.

  • Reagent Addition: Spray-dried potassium fluoride (0.4 mol, 23.2 g), tetrabutylammonium bromide (0.01 mol, 3.22 g), and anhydrous sulfolane (250 mL) are added to the flask. The mixture is heated to 100°C with vigorous stirring.

  • Substrate Addition: A solution of 1,2,3-tris(bromomethyl)benzene (0.1 mol, 35.7 g) in anhydrous sulfolane (50 mL) is added dropwise to the stirred suspension over 30 minutes.

  • Reaction: The reaction temperature is raised to 120-140°C and maintained until GC-MS analysis indicates complete consumption of the starting material.

  • Work-up: The reaction mixture is cooled to room temperature and poured into ice-water (1 L). The aqueous mixture is extracted with diethyl ether (3 x 300 mL).

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is then purified by vacuum distillation.

Visualizations

G start Start: Low Yield or Incomplete Fluorination check_reagents Check Reagents and Conditions start->check_reagents reagent_quality Is the fluorinating agent (e.g., KF) - Anhydrous? - High surface area (spray-dried)? check_reagents->reagent_quality Reagent Quality ptc_present Is a Phase-Transfer Catalyst (PTC) - Present? - Active? check_reagents->ptc_present Catalyst solvent_dry Is the solvent - Aprotic polar? - Anhydrous? check_reagents->solvent_dry Solvent temp_ok Is the reaction temperature - Optimal (not too low)? check_reagents->temp_ok Temperature reagent_quality->ptc_present Yes action_dry_kf Action: - Use fresh, spray-dried KF. - Dry KF under vacuum at >150°C before use. reagent_quality->action_dry_kf No ptc_present->solvent_dry Yes action_add_ptc Action: - Add an appropriate PTC (e.g., TBAB, 18-crown-6). - Ensure PTC is not degraded. ptc_present->action_add_ptc No solvent_dry->temp_ok Yes action_change_solvent Action: - Use a dry, aprotic polar solvent (e.g., sulfolane). - Ensure all glassware is flame-dried. solvent_dry->action_change_solvent No action_increase_temp Action: - Gradually increase temperature. - Monitor for by-product formation. temp_ok->action_increase_temp No end_good End: Reaction Optimized temp_ok->end_good Yes action_dry_kf->check_reagents action_add_ptc->check_reagents action_change_solvent->check_reagents action_increase_temp->check_reagents

Caption: Troubleshooting workflow for low yield in the fluorination step.

G start_mat Starting Materials: 1,2,3-Trimethylbenzene NBS, AIBN bromination Step 1: Radical Bromination - Solvent: Chlorobenzene - Temp: 80°C start_mat->bromination workup1 Work-up & Filtration - Cool reaction - Filter succinimide - Wash with H₂O bromination->workup1 intermediate Intermediate: 1,2,3-Tris(bromomethyl)benzene workup1->intermediate fluorination Step 2: Nucleophilic Fluorination - Reagents: KF, PTC - Solvent: Sulfolane - Temp: 120-140°C intermediate->fluorination workup2 Work-up & Extraction - Quench with water - Extract with ether - Wash & Dry fluorination->workup2 purification Purification - Vacuum Distillation workup2->purification final_product Final Product: This compound purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to 1,2,3- and 1,3,5-Tris(fluoromethyl)benzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Two Key Fluorinated Building Blocks

In the landscape of fluorinated organic compounds, positional isomers can exhibit remarkably different physicochemical and reactive properties. This guide provides a detailed comparison of 1,2,3-tris(fluoromethyl)benzene and 1,3,5-tris(fluoromethyl)benzene, two isomers with significant potential in materials science, agrochemicals, and pharmaceutical development. Understanding their distinct characteristics is crucial for their effective application in research and development.

Physicochemical Properties: A Tale of Two Symmetries

The arrangement of the three trifluoromethyl (-CF₃) groups on the benzene ring profoundly influences the physical properties of these isomers. The high symmetry of the 1,3,5-isomer results in a non-polar molecule, which affects its boiling point and interactions with other molecules. In contrast, the adjacent electron-withdrawing -CF₃ groups in the 1,2,3-isomer induce a significant dipole moment, leading to different intermolecular forces.

PropertyThis compound1,3,5-Tris(fluoromethyl)benzene
CAS Number 42175-48-4[1]729-81-7[2]
Molecular Formula C₉H₃F₉C₉H₃F₉
Molecular Weight 282.11 g/mol [1]282.11 g/mol [2]
Boiling Point Data not readily available120 °C at 750 mmHg[2]
Melting Point Data not readily available9.0 °C[3]
Density Data not readily available1.514 g/mL at 25 °C[2]
Refractive Index Data not readily availablen20/D 1.359[2]
Solubility Soluble in organic solventsInsoluble in water, soluble in organic solvents like chloroform and ethyl acetate (sparingly).[3]

Electronic Properties and Reactivity: The Impact of Isomerism

The electronic nature of the benzene ring is significantly altered by the presence of three strongly electron-withdrawing trifluoromethyl groups. This deactivation of the aromatic ring makes electrophilic aromatic substitution challenging for both isomers. However, the positioning of the -CF₃ groups creates distinct electronic environments, leading to differences in reactivity.

1,3,5-Tris(fluoromethyl)benzene: The symmetrical arrangement of the -CF₃ groups in the 1,3,5-isomer results in a highly electron-deficient aromatic ring. The three equivalent C-H bonds are acidic enough to undergo metalation with strong bases like n-butyllithium. This provides a synthetic handle for further functionalization.

This compound: In the 1,2,3-isomer, the proximity of the three -CF₃ groups creates a sterically hindered and electronically unique environment. While direct comparative studies are scarce, it is expected that the C-H bonds would also be activated towards deprotonation, though the regioselectivity might differ from the 1,3,5-isomer. The highly deactivated nature of the aromatic ring makes direct nitration followed by reduction generally not feasible for introducing amino groups in these types of compounds.[1]

The electron-withdrawing nature of the trifluoromethyl groups makes both isomers potential candidates for nucleophilic aromatic substitution reactions, although this reactivity is not extensively documented in the readily available literature.

Spectroscopic Signatures: Differentiating the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the two isomers.

  • ¹H NMR: The 1,3,5-isomer will show a singlet for the three equivalent aromatic protons. The 1,2,3-isomer will exhibit a more complex splitting pattern, likely an AX₂ system, for its three aromatic protons.

  • ¹³C NMR: The 1,3,5-isomer will have fewer signals in its ¹³C NMR spectrum due to its higher symmetry compared to the 1,2,3-isomer.

  • ¹⁹F NMR: The ¹⁹F NMR of the 1,3,5-isomer will display a single resonance for the nine equivalent fluorine atoms. In contrast, the 1,2,3-isomer will show multiple resonances due to the different chemical environments of the three -CF₃ groups.

Synthesis and Applications

Both isomers serve as valuable building blocks in organic synthesis.

1,3,5-Tris(fluoromethyl)benzene is utilized as a starting material or intermediate in the synthesis of novel pharmaceuticals and agrochemicals, where the trifluoromethyl groups can enhance metabolic stability and biological activity.[4] It is also employed in the development of advanced materials like specialty polymers.[4] A common synthetic route to this isomer involves the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF₄).[2]

This compound is recognized as a critical building block for creating specialized fluorinated monomers for high-performance polymers, imparting enhanced thermal stability and chemical inertness.[1] Its synthesis can be challenging due to steric hindrance.

Experimental Protocols

Synthesis of 1,3,5-Tris(fluoromethyl)benzene from Benzene-1,3,5-tricarboxylic Acid:

A general procedure involves the reaction of benzene-1,3,5-tricarboxylic acid with an excess of sulfur tetrafluoride (SF₄) in a pressure vessel at elevated temperatures. The reaction is typically carried out in the absence of a solvent or in a high-boiling inert solvent. Post-reaction, the crude product is carefully quenched and purified by distillation or chromatography to yield 1,3,5-tris(fluoromethyl)benzene.[2]

Metalation of 1,3,5-Tris(fluoromethyl)benzene:

To a solution of 1,3,5-tris(fluoromethyl)benzene in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at low temperature (e.g., -78 °C), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred for a period to allow for the formation of the lithiated species. This intermediate can then be reacted with various electrophiles. For example, bubbling carbon dioxide gas through the solution followed by an acidic workup will yield 2,4,6-tris(trifluoromethyl)benzoic acid.[2]

Logical Relationships and Workflows

experimental_workflow cluster_synthesis Synthesis cluster_functionalization Functionalization Benzene-1,3,5-tricarboxylic acid Benzene-1,3,5-tricarboxylic acid 1,3,5-Tris(fluoromethyl)benzene_syn 1,3,5-Tris(fluoromethyl)benzene Benzene-1,3,5-tricarboxylic acid->1,3,5-Tris(fluoromethyl)benzene_syn Reaction SF4 SF4 SF4->1,3,5-Tris(fluoromethyl)benzene_syn 1,3,5-Tris(fluoromethyl)benzene_func 1,3,5-Tris(fluoromethyl)benzene Lithiated Intermediate Lithiated Intermediate 1,3,5-Tris(fluoromethyl)benzene_func->Lithiated Intermediate Metalation n-BuLi n-BuLi n-BuLi->Lithiated Intermediate Functionalized Product Functionalized Product Lithiated Intermediate->Functionalized Product Reaction Electrophile Electrophile (e.g., CO2) Electrophile->Functionalized Product property_comparison Isomers Isomers 1,2,3-Isomer 1,2,3-Isomer Isomers->1,2,3-Isomer 1,3,5-Isomer 1,3,5-Isomer Isomers->1,3,5-Isomer Symmetry Symmetry 1,2,3-Isomer->Symmetry Asymmetric 1,3,5-Isomer->Symmetry Symmetric Polarity Polarity Symmetry->Polarity Influences Reactivity Reactivity Symmetry->Reactivity Affects Polarity->Reactivity Affects

References

A Comparative Analysis of ¹⁹F NMR Chemical Shifts in Tris(fluoromethyl)benzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 1,2,3-, 1,2,4-, and 1,3,5-tris(fluoromethyl)benzene isomers reveals distinct chemical shift patterns that are highly dependent on the substitution pattern of the trifluoromethyl groups on the benzene ring. These differences, arising from intramolecular electronic and steric interactions, provide valuable structural information for researchers in drug development and materials science.

The highly symmetric 1,3,5-tris(trifluoromethyl)benzene exhibits a single sharp resonance in its ¹⁹F NMR spectrum, as all three trifluoromethyl groups are chemically equivalent. In contrast, the less symmetric 1,2,3- and 1,2,4-isomers display more complex spectra with multiple signals, reflecting the different chemical environments of the non-equivalent trifluoromethyl groups. This guide provides a comprehensive comparison of the ¹⁹F NMR chemical shifts for these three isomers, supported by experimental data and a detailed experimental protocol.

¹⁹F NMR Chemical Shift Data

The ¹⁹F NMR chemical shifts for the tris(fluoromethyl)benzene isomers are summarized in the table below. The data highlights the significant impact of the substituent positions on the electronic environment of the fluorine nuclei.

IsomerSubstitution PatternTrifluoromethyl Group Position(s)¹⁹F NMR Chemical Shift (δ, ppm)
1,3,5-Tris(trifluoromethyl)benzeneSymmetric1, 3, 5-65.3
1,2,4-Tris(trifluoromethyl)benzeneAsymmetric1-51.52 (quartet)
2-50.17 (quartet)
4-48.29 (singlet)
1,2,3-Tris(trifluoromethyl)benzeneAsymmetric1, 3Data not available
2Data not available

Interpreting the Chemical Shifts

The observed chemical shifts can be rationalized by considering the electronic effects within each molecule. The trifluoromethyl group is a strong electron-withdrawing group. In the 1,3,5-isomer, the symmetrical arrangement of these groups leads to a uniform electronic environment for all fluorine nuclei, resulting in a single resonance at a relatively upfield position (-65.3 ppm).

For the 1,2,4-isomer, the proximity of the trifluoromethyl groups leads to through-space interactions and varying degrees of electron withdrawal experienced by each group. This results in three distinct signals. The quartets observed for the signals at -51.52 and -50.17 ppm in the substituted analog suggest coupling to nearby fluorine nuclei, a phenomenon not observed in the highly symmetric 1,3,5-isomer.[1] The downfield shift of these signals compared to the 1,3,5-isomer is likely due to a combination of steric compression and altered electronic interactions in the less symmetric arrangement.

While experimental data for 1,2,3-tris(trifluoromethyl)benzene was not found, it is anticipated that this isomer would also exhibit a complex ¹⁹F NMR spectrum with two distinct signals, one for the trifluoromethyl groups at positions 1 and 3, and another for the group at position 2, due to the molecule's symmetry plane.

Experimental Protocol

The following is a general experimental protocol for acquiring ¹⁹F NMR spectra of tris(fluoromethyl)benzene isomers, based on common practices found in the literature.[1][2]

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the tris(fluoromethyl)benzene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of a reference standard, such as trichlorofluoromethane (CFCl₃, δ = 0.0 ppm) or a known secondary standard like 1,3,5-tris(trifluoromethyl)benzene itself (δ = -65.3 ppm in CDCl₃), if not using the solvent lock as a reference.[2]

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer equipped with a fluorine-observe probe.

  • Tune and match the probe for the ¹⁹F frequency.

  • Set the spectral width to encompass the expected chemical shift range for trifluoromethyl groups (e.g., from -40 to -80 ppm).

  • The acquisition parameters should be optimized for signal-to-noise and resolution. Typical parameters may include:

    • Pulse angle: 30-45°

    • Relaxation delay: 1-2 seconds

    • Number of scans: 16 to 128, depending on the sample concentration.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the internal or external standard.

  • Integrate the signals to determine the relative ratios of the different trifluoromethyl groups.

Logical Relationship of Isomers and their ¹⁹F NMR Spectra

The relationship between the isomeric structures and their expected ¹⁹F NMR spectral patterns can be visualized as follows:

Isomer_NMR_Comparison cluster_isomers Tris(fluoromethyl)benzene Isomers cluster_spectra Expected ¹⁹F NMR Spectra 1,3,5-Isomer 1,3,5-Isomer (Symmetric) Single_Signal One Signal (Singlet) 1,3,5-Isomer->Single_Signal Chemical Equivalence 1,2,4-Isomer 1,2,4-Isomer (Asymmetric) Multiple_Signals_124 Three Signals (e.g., 2 Quartets, 1 Singlet) 1,2,4-Isomer->Multiple_Signals_124 Chemical Inequivalence 1,2,3-Isomer 1,2,3-Isomer (Asymmetric) Multiple_Signals_123 Two Signals 1,2,3-Isomer->Multiple_Signals_123 Chemical Inequivalence

Caption: Structural Isomers and Their ¹⁹F NMR Spectral Complexity.

This guide provides a foundational understanding of how the substitution pattern in tris(fluoromethyl)benzene isomers dictates their ¹⁹F NMR chemical shifts. The distinct spectral fingerprints of these compounds are essential for their unambiguous identification and characterization in various scientific applications. Further research to obtain experimental data for the unsubstituted 1,2,3- and 1,2,4-isomers would be highly valuable to the scientific community.

References

Comparative Reactivity of Tris(fluoromethyl)benzene Isomers in SNAr Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Reactivity and Mechanistic Rationale

Nucleophilic aromatic substitution reactions proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The rate-determining step is typically the formation of this intermediate.[1] The stability of the Meisenheimer complex is paramount to the overall reaction rate. Electron-withdrawing groups (EWGs) on the aromatic ring, such as the trifluoromethyl (-CF3) group, stabilize this intermediate by delocalizing the negative charge, thereby accelerating the reaction.[2][3]

The position of these EWGs relative to the site of nucleophilic attack is crucial. Stabilization is most effective when the EWGs are located at the ortho and para positions to the leaving group, as this allows for direct resonance delocalization of the negative charge onto the EWG.[1]

Based on these principles, the predicted order of reactivity for the tris(fluoromethyl)benzene isomers in SNAr reactions is:

1,3,5-tris(fluoromethyl)benzene > 1,2,4-tris(fluoromethyl)benzene > 1,2,3-tris(fluoromethyl)benzene

The rationale for this trend is illustrated in the logical relationship diagram below and is based on the superior stabilization of the Meisenheimer intermediate in the 1,3,5-isomer. In this isomer, regardless of which carbon bearing a fluorine atom is attacked, there are always two -CF3 groups in the ortho positions and one in the para position relative to the developing negative charge in the resonance structures. This optimal arrangement provides the greatest degree of stabilization for the intermediate. The 1,2,4- and 1,2,3-isomers have less favorable arrangements of -CF3 groups for charge delocalization, leading to lower predicted reactivity.

Comparative Reactivity Summary

While specific experimental rate constants for these isomers are not available, the following table summarizes the predicted relative reactivity based on mechanistic principles.

IsomerPredicted Relative ReactivityRationale for Reactivity
1,3,5-Tris(fluoromethyl)benzeneHighestNucleophilic attack at any substituted carbon allows for resonance stabilization of the negative charge by two ortho and one para trifluoromethyl groups, providing maximal stabilization.
1,2,4-Tris(fluoromethyl)benzeneIntermediateThe arrangement of trifluoromethyl groups provides significant, but less than optimal, resonance stabilization of the Meisenheimer intermediate compared to the 1,3,5-isomer.
This compoundLowestThe trifluoromethyl groups are not all positioned to provide optimal resonance stabilization of the negative charge in the Meisenheimer intermediate.

Experimental Protocols

The following is a general experimental protocol for a typical SNAr reaction on a poly(trifluoromethyl)benzene substrate with an amine nucleophile, adapted from procedures for similar polyfluoroarenes.[4] This protocol can serve as a starting point for comparative studies of the tris(fluoromethyl)benzene isomers.

General Procedure for the Reaction of a Tris(fluoromethyl)benzene Isomer with an Amine Nucleophile:

  • To a stirred solution of the tris(fluoromethyl)benzene isomer (1.0 mmol) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (10 mL) is added the amine nucleophile (1.2 mmol).

  • A base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 mmol), is then added to the reaction mixture.

  • The reaction mixture is heated to a temperature between 60-120 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted product.

For a kinetic comparison, it would be essential to maintain identical reaction conditions (temperature, concentrations, and solvent) for all three isomers and to monitor the disappearance of the starting material or the appearance of the product over time using a quantitative technique like GC or HPLC with an internal standard.

Mandatory Visualizations

logical_relationship cluster_reactivity Predicted SNAr Reactivity cluster_isomers Tris(fluoromethyl)benzene Isomers Highest Highest Intermediate Intermediate Lowest Lowest 1,3,5-Isomer 1,3,5-Isomer 1,3,5-Isomer->Highest Optimal stabilization of Meisenheimer complex 1,2,4-Isomer 1,2,4-Isomer 1,2,4-Isomer->Intermediate Sub-optimal stabilization 1,2,3-Isomer 1,2,3-Isomer 1,2,3-Isomer->Lowest Least optimal stabilization

Caption: Predicted reactivity of tris(fluoromethyl)benzene isomers in SNAr reactions.

experimental_workflow start Start reactants Combine Isomer, Nucleophile, Base, and Solvent start->reactants reaction Heat and Monitor Reaction (TLC, GC-MS) reactants->reaction workup Quench with Water and Extract reaction->workup purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Characterize Product purification->product

Caption: General experimental workflow for SNAr reactions of tris(fluoromethyl)benzene isomers.

References

Comparative Guide to Purity Validation of 1,2,3-Tris(fluoromethyl)benzene: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity validation of 1,2,3-tris(fluoromethyl)benzene. The information presented herein is intended to assist researchers in selecting the most appropriate methodology for their specific analytical needs, ensuring the quality and reliability of their starting materials and intermediates.

Introduction

This compound is a fluorinated aromatic compound of increasing interest in the synthesis of novel pharmaceutical and agrochemical compounds. The precise substitution pattern of the fluoromethyl groups imparts unique electronic and steric properties, making the isomeric purity of this reagent a critical quality attribute. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it a primary candidate for the purity assessment of this compound.[1][2][3] This guide will detail a typical GC-MS validation protocol and compare its performance characteristics with High-Performance Liquid Chromatography (HPLC) and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Methodologies: A Comparative Overview

The selection of an appropriate analytical technique for purity determination depends on several factors, including the nature of the analyte, potential impurities, required sensitivity, and the desired level of structural information.

Table 1: Comparison of Analytical Techniques for this compound Purity Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection.[1][2]Separation based on polarity and interaction with stationary/mobile phases.[1][3]Quantitation based on the nuclear magnetic resonance of the ¹⁹F nucleus.[4][5][6][7]
Analyte Suitability Excellent for volatile and thermally stable compounds like this compound.[3]Suitable for a wide range of compounds, including less volatile and thermally labile ones.[1][3]Excellent for any fluorine-containing compound in solution.[4][5][6][7]
Impurity Detection Highly sensitive for volatile impurities. Mass spectra aid in tentative identification of unknown impurities.[2]Detects non-volatile and polymeric impurities. UV detection is common, but less specific than MS.[1]Detects all fluorine-containing impurities. Provides structural information about the impurities.[5][6]
Quantitation Requires a certified reference standard for accurate quantitation.Requires a certified reference standard for accurate quantitation.Can provide absolute quantitation against an internal standard without needing a specific standard of the analyte.[4][6]
Specificity High, especially with Selected Ion Monitoring (SIM).Moderate to high, depending on the detector and chromatographic resolution.Very high, as ¹⁹F NMR is specific to fluorine-containing molecules. The wide chemical shift range minimizes signal overlap.[4][6][7]
Typical Purity Commercial grades of similar compounds are often cited at ≥97% or ≥98% (GC).[8]Not commonly cited for this specific compound.Can provide highly accurate purity values, often with uncertainties of less than 1%.[4]

Experimental Protocols

GC-MS Purity Validation of this compound

This protocol outlines a general procedure for the validation of this compound purity using GC-MS. Optimization of these parameters may be required for specific instrumentation and impurity profiles.

Objective: To separate and quantify this compound and its potential volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a suitable starting point. For better separation of halogenated compounds, a column with a higher cyanopropylphenyl content (e.g., DB-624) could be considered.[9]

Materials:

  • This compound sample.

  • High-purity solvent for dilution (e.g., hexane or ethyl acetate).

  • Internal standard (optional, for quantitative analysis), e.g., a stable aromatic compound with a distinct retention time and mass spectrum.

GC Conditions (Typical):

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Data Analysis:

  • Purity Calculation: The purity is typically determined by area percent normalization, assuming all components have a similar response factor. For higher accuracy, a calibrated method with an internal or external standard should be employed.

  • Impurity Identification: Tentative identification of impurities can be achieved by comparing their mass spectra with a spectral library (e.g., NIST).

Workflow for GC-MS Purity Validation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Dilution Dilute in Hexane Sample->Dilution Injection Inject Sample Dilution->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MassSpectra Acquire Mass Spectra Detection->MassSpectra Integration Peak Integration Chromatogram->Integration LibrarySearch NIST Library Search MassSpectra->LibrarySearch Quantitation Purity Calculation (Area % or Calibration) Integration->Quantitation

Caption: Workflow for the purity validation of this compound by GC-MS.

Alternative Method: Quantitative ¹⁹F NMR (qNMR)

Objective: To provide a highly accurate and direct measure of the purity of this compound and to identify and quantify other fluorine-containing impurities.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.

Materials:

  • This compound sample.

  • Deuterated solvent (e.g., CDCl₃).

  • Quantitative internal standard (a stable, non-reactive fluorine-containing compound with a known purity and a signal that does not overlap with the analyte or impurities, e.g., trifluoroacetic acid or a fluorinated benzophenone).[7]

Experimental Parameters (Typical):

  • Pulse Angle: 90°

  • Relaxation Delay (D1): A sufficiently long delay (e.g., 5-7 times the longest T₁ of the signals of interest) to ensure full relaxation of all fluorine nuclei. A D1 of 20 seconds is often a safe starting point.[7]

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Proton Decoupling: Applied to simplify the spectra and produce sharp singlets for each unique fluorine environment, which aids in accurate integration.[7]

Data Analysis:

  • The purity is calculated by comparing the integrated area of the analyte's ¹⁹F signal(s) to the integrated area of the internal standard's ¹⁹F signal, taking into account the number of fluorine atoms contributing to each signal and the known purity and mass of the standard.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

Objective: To separate this compound from non-volatile or thermally unstable impurities.

Instrumentation:

  • HPLC system with a UV detector (e.g., Diode Array Detector - DAD).

Materials:

  • This compound sample.

  • HPLC-grade solvents (e.g., acetonitrile and water).

  • Analytical column (e.g., C18 reversed-phase column, 4.6 x 250 mm, 5 µm).

Chromatographic Conditions (Typical):

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30 °C).

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., around 254 nm).

  • Injection Volume: 10 µL.

Data Analysis:

  • Purity is determined by area percent from the chromatogram. As with GC, a calibrated method is required for accurate quantification.

Logical Relationship of Method Selection

The choice of analytical method is a critical decision based on the specific requirements of the analysis.

Method_Selection cluster_screening Initial Screening & Routine QC cluster_advanced High Accuracy & Impurity ID start Purity Validation of This compound gcms GC-MS start->gcms Volatile & Thermally Stable hplc HPLC start->hplc Non-Volatile Impurities Suspected qnmr ¹⁹F qNMR start->qnmr High Accuracy Required/ Fluorinated Impurities gcms->qnmr Confirm Purity/ Identify Unknowns hplc->gcms Cross-Validation

Caption: Decision tree for selecting an analytical method for purity validation.

Conclusion

For the routine purity validation of this compound, GC-MS stands out as a highly suitable technique due to the volatile nature of the compound. It offers an excellent balance of separation efficiency, sensitivity, and specificity, with the added advantage of providing mass spectral data for the tentative identification of volatile impurities.

However, for applications demanding the highest accuracy or when the presence of non-volatile or other fluorine-containing isomers is a concern, complementary techniques are recommended. Quantitative ¹⁹F NMR is a superior method for obtaining a highly accurate, absolute purity value for fluorine-containing compounds and for characterizing fluorinated impurities. HPLC serves as a valuable orthogonal technique, particularly for the detection of potential non-volatile or polymeric residues that would not be amenable to GC analysis.

A comprehensive quality control strategy for this compound would ideally leverage GC-MS for routine screening and ¹⁹F qNMR for the certification of reference materials or for investigations requiring the highest degree of accuracy.

References

A Comparative Guide to 1,2,3-Tris(fluoromethyl)benzene and Other Fluorinated Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern chemistry and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. Fluorinated solvents have emerged as a versatile class of compounds, offering unique properties such as high thermal stability, chemical inertness, and tailored solubility profiles. This guide provides a detailed comparison of the solvent effects of 1,2,3-tris(fluoromethyl)benzene with other relevant fluorinated solvents, supported by experimental data and detailed methodologies.

Comparative Analysis of Physicochemical Properties

The selection of an appropriate solvent hinges on a thorough understanding of its physical and chemical characteristics. The following tables summarize key quantitative data for this compound and a selection of other common fluorinated aromatic solvents to facilitate a direct comparison.

Table 1: General and Physical Properties of Selected Fluorinated Solvents

PropertyThis compound1,2,4-Tris(fluoromethyl)benzene1,3,5-Tris(fluoromethyl)benzeneBenzotrifluoride (BTF)Hexafluorobenzene (HFB)Octafluorotoluene
CAS Number 42175-48-4[1]393-05-5[2][3]729-81-7[4][5]98-08-8[6]392-56-3[7]434-64-0[8]
Molecular Formula C₉H₃F₉[1]C₉H₃F₉[3]C₉H₃F₉[4][5]C₇H₅F₃[6]C₆F₆[7]C₇F₈[8]
Molecular Weight ( g/mol ) 282.11[1]282.11[3]282.11[4][5]146.11[6][9]186.05[7]236.06[8][10]
Boiling Point (°C) 128140-143[2]120[4][11]102-103.5[6][12]80-82[13]101-104[8][10]
Melting Point (°C) --9.0[14]-29.05[6]3.7-5.2[7]-65.6[8]
Density (g/mL) 1.4851.485 (Predicted)[2]1.514 @ 25°C[4][11]1.1886 @ 20°C[6]1.612 @ 25°C[13]1.666 @ 25°C[10][15]
Refractive Index (n20/D) --1.359[4][11]1.414[16]1.377[13]1.368[10]

Table 2: Polarity and Solubility Parameters

PropertyThis compound1,2,4-Tris(fluoromethyl)benzene1,3,5-Tris(fluoromethyl)benzeneBenzotrifluoride (BTF)Hexafluorobenzene (HFB)Octafluorotoluene
Dielectric Constant Data not readily availableData not readily availableData not readily available6.72.4Data not readily available
Polarity Expected to be polarExpected to be polarNonpolar (due to symmetry)Intermediate polarity[16]Nonpolar (due to symmetry)Expected to be polar
Solubility in Water InsolubleInsolubleInsoluble[11]Insoluble[9][12]Immiscible[13]Insoluble

Note: The polarity of the tris(fluoromethyl)benzene isomers is influenced by the orientation of the highly polar C-F bonds. The symmetrical 1,3,5-isomer is expected to have a very low net dipole moment, rendering it nonpolar. The 1,2,3- and 1,2,4-isomers, lacking this symmetry, are expected to be polar.

Experimental Protocols for Key Solvent Properties

Accurate and reproducible experimental data are the cornerstone of reliable solvent selection. The following sections detail standard methodologies for determining critical solvent properties.

Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that is crucial for its characterization and for planning chemical processes.

Methodology: Distillation Method

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer.

  • Sample Preparation: Place a known volume of the fluorinated solvent (e.g., 25 mL) and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Data Recording: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the solvent.

G cluster_setup Apparatus Setup cluster_procedure Procedure cluster_result Result setup1 Assemble distillation apparatus setup2 Add solvent and boiling chips to flask setup1->setup2 proc1 Gently heat the flask setup2->proc1 proc2 Monitor temperature of vapor proc1->proc2 proc3 Collect steady distillate proc2->proc3 result Record Boiling Point proc3->result

Dielectric Constant Calculation
Determination of Solubility

The ability of a solvent to dissolve a particular solute is a fundamental aspect of its utility. A common method to determine solubility is to find the saturation point of a solute in the solvent at a given temperature.

Methodology: Saturation Method

  • Sample Preparation: Add a known mass of the solute to a measured volume of the fluorinated solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (i.e., no more solute dissolves).

  • Separation: Carefully separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the solute in the saturated solution using a suitable analytical technique (e.g., spectroscopy, chromatography, or gravimetric analysis after solvent evaporation).

  • Calculation: The solubility is expressed as the mass or moles of solute per unit volume or mass of the solvent at that specific temperature.

Experimental Workflow for Solubility Determination

G start Start prep Add known mass of solute to a known volume of solvent start->prep equilibrate Agitate at constant temperature to reach equilibrium prep->equilibrate separate Separate undissolved solute from the saturated solution equilibrate->separate quantify Determine solute concentration in the solution separate->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Solubility Determination Workflow

Conclusion

The selection of an appropriate fluorinated solvent requires careful consideration of its physicochemical properties. This compound and its isomers offer a range of properties that can be advantageous in specific applications. This guide provides a foundational comparison to aid researchers and professionals in making informed decisions. The provided experimental protocols offer standardized methods for generating further comparative data to address specific research and development needs. As the field of fluorinated solvents continues to evolve, a data-driven approach to solvent selection will remain paramount for achieving optimal results in chemical synthesis and drug development.

References

performance of polymers derived from 1,2,3-tris(fluoromethyl)benzene vs other monomers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to the Performance of Trifluoromethylated Polymers in Drug and Gene Delivery

Introduction: The Role of Fluorination in Polymer Science

The introduction of -CF3 groups can profoundly alter a polymer's physicochemical properties, enhancing its thermal stability, chemical inertness, and hydrophobicity.[1][2] In the context of drug delivery, these modifications can lead to improved drug encapsulation, controlled release kinetics, and enhanced interaction with biological membranes.[2][3] This guide will use a specific case study involving Poly(amidoamine) (PAMAM) dendrimers to illustrate these performance enhancements with concrete experimental data.

Case Study: Fluorinated vs. Non-Fluorinated PAMAM Dendrimers

A compelling example of the benefits of trifluoromethylation is the functionalization of PAMAM dendrimers. These highly branched polymers are widely studied as non-viral vectors for drug and gene delivery. However, their efficiency is often counterbalanced by cytotoxicity.[4] Recent studies have demonstrated that functionalizing PAMAM dendrimers with arginine-based linkers containing trifluoromethyl groups can significantly enhance performance.[4][5]

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of trifluoromethylated PAMAM-Arginine conjugates compared to undecorated PAMAM, a non-fluorinated PAMAM-Arginine analogue, and branched polyethylenimine (bPEI), a widely used standard in gene transfection.

Table 1: Gene Transfection Efficiency and Cytotoxicity

VectorN/P Ratio*Transfection Efficiency (% of GFP-positive cells)Cell Viability (%)Reference
PAMAM G2–hfVal-Arg (Fluorinated) 15~80% >95% [4]
PAMAM G2 (Undecorated)15<10%>95%[4]
PAMAM G2-βAla-Arg (Non-Fluorinated)15~20%>95%[4]
bPEI (25 kDa)15~50%~70%[4]

*N/P ratio refers to the molar ratio of nitrogen atoms in the polymer to phosphate groups in the DNA.

Table 2: Sustained Drug Release Profile

Polymer ConjugateDrugRelease DurationKey FindingReference
Fluorinated IBU-PAMAM-Arg Ibuprofen> 5 daysDemonstrated pH-dependent and sustained release, overcoming burst release issues.[5][6]
Unconjugated IbuprofenIbuprofen< 24 hoursRapid release profile.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the case study, providing a framework for the synthesis and evaluation of trifluoromethylated polymers.

Synthesis of Fluorinated Arginine-Based Michael Acceptor

This protocol describes the synthesis of the trifluoromethyl-containing linker used to functionalize the PAMAM dendrimer.

  • Materials : H-Arg(pbf)-OMe, N,N-Diisopropylethylamine (DIPEA), 2-(trifluoromethyl)acryloyl chloride, Dichloromethane (DCM).

  • Procedure :

    • A solution of H-Arg(pbf)-OMe (1.0 eq) in DCM is stirred at 0 °C.

    • DIPEA (1.2 eq) is added, followed by the dropwise addition of a solution of 2-(trifluoromethyl)acryloyl chloride (1.2 eq) in DCM.[7]

    • The reaction mixture is stirred at 0 °C for 3 hours.

    • The solution is then diluted with a saturated aqueous solution of NH4Cl and extracted with DCM.

    • The combined organic phases are dried over Na2SO4, filtered, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified.[7]

"Click" Functionalization of PAMAM Dendrimer

This procedure details the conjugation of the fluorinated linker to the PAMAM dendrimer via a Michael addition "click" reaction.

  • Materials : PAMAM G2 dendrimer, fluorinated Michael acceptor, Methanol (MeOH), Trifluoroacetic acid (TFA), Water, Triisopropylsilane (TIPS).

  • Procedure :

    • A solution of the fluorinated Michael acceptor (1.5 eq per primary amine of the dendrimer) in MeOH is prepared.[8]

    • A solution of PAMAM G2 (10 mg) in MeOH is added dropwise to the Michael acceptor solution.

    • The mixture is stirred overnight at room temperature.[8]

    • The solvent is evaporated, and the crude product is dissolved in a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5) to remove protecting groups, stirring for 3 hours at room temperature.[7]

    • The final product is precipitated in diethyl ether and purified by dialysis against deionized water. The purified conjugate is obtained as a fluffy white solid after lyophilization.[8]

In Vitro Gene Transfection and Cytotoxicity Assay

This protocol outlines the evaluation of the gene delivery efficiency and biocompatibility of the polymer-DNA complexes (polyplexes).

  • Cell Line : Human Umbilical Vein Endothelial Cells (HUVECs).

  • Plasmid : pGFP (plasmid encoding Green Fluorescent Protein).

  • Procedure :

    • Polyplex Formation : Aqueous solutions of the PAMAM-Arg conjugate and pGFP DNA are mixed at various N/P ratios and incubated to allow complex formation.[7]

    • Transfection : HUVECs are seeded in plates and grown to a suitable confluency. The medium is replaced with a fresh medium containing the prepared polyplexes.

    • Transfection Efficiency Analysis : After a set incubation period (e.g., 48 hours), the percentage of cells expressing GFP is quantified using flow cytometry.[4]

    • Cytotoxicity Assay (MTT Assay) : After the transfection period, MTT reagent is added to the cells. Following incubation, the resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability relative to untreated control cells.[9]

In Vitro Drug Release Study

This protocol describes the method to assess the release kinetics of a drug conjugated to the polymer.

  • Materials : Fluorinated IBU-PAMAM-Arg conjugate, Phosphate-Buffered Saline (PBS) at physiological pH (7.4) and slightly alkaline pH (8.0), dialysis membrane (MWCO = 1 kDa).

  • Procedure :

    • A known amount of the drug-polymer conjugate is dissolved in PBS and placed inside a dialysis bag.[5]

    • The dialysis bag is immersed in a larger volume of fresh PBS at 37 °C with constant stirring to maintain sink conditions.

    • At predetermined time intervals, aliquots of the external buffer are withdrawn and replaced with fresh buffer.[5]

    • The concentration of the released drug (Ibuprofen) in the aliquots is quantified using High-Performance Liquid Chromatography (HPLC).[5]

    • The cumulative percentage of drug release is plotted against time to generate the release profile.

Visualizations: Logical and Experimental Workflows

The following diagrams illustrate the conceptual framework and the experimental process described in this guide.

logical_relationship cluster_0 Monomer/Polymer Modification cluster_1 Enhanced Physicochemical Properties cluster_2 Improved Performance in Drug Delivery Monomer Base Polymer (e.g., PAMAM) Modification Introduction of -CF3 Groups Monomer->Modification Functionalization P1 Increased Lipophilicity Modification->P1 P2 Enhanced Metabolic Stability Modification->P2 P3 Hydrophobicity Modification->P3 P4 Potential for 19F MRI Modification->P4 O1 Higher Transfection Efficiency P1->O1 O4 Better Cellular Uptake P1->O4 O2 Lower Cytotoxicity P2->O2 O3 Sustained Drug Release P2->O3

Caption: Impact of Trifluoromethylation on Polymer Properties.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation In Vitro Performance Evaluation cluster_comparison Comparative Analysis S1 Synthesize -CF3 Linker S3 Conjugate Linkers to Polymer S1->S3 S2 Synthesize Non-CF3 Linker S2->S3 C1 NMR, FTIR S3->C1 C2 DLS, Zeta Potential S3->C2 E1 Drug Loading & Release Assay C1->E1 E2 Gene Transfection Assay C2->E2 E3 Cytotoxicity Assay C2->E3 Comp Compare Performance Metrics: - Efficiency - Safety - Release Profile E1->Comp E2->Comp E3->Comp

Caption: Experimental Workflow for Comparative Polymer Analysis.

Conclusion

The incorporation of trifluoromethyl groups into polymer backbones represents a highly effective strategy for optimizing materials for drug and gene delivery. As demonstrated by the case of fluorinated PAMAM dendrimers, this modification can lead to substantial improvements in performance, including significantly higher gene transfection efficiency, lower cytotoxicity, and more controlled, sustained drug release profiles when compared to non-fluorinated counterparts.[4][5] While direct data on polymers from 1,2,3-tris(fluoromethyl)benzene remains an area for future exploration, the principles highlighted in this guide underscore the immense potential of trifluoromethylation in designing the next generation of polymer-based therapeutics for researchers, scientists, and drug development professionals.

References

A Comparative Guide to Cross-Referencing Spectroscopic Data of 1,2,3-Tris(fluoromethyl)benzene and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of publicly available spectroscopic data for 1,2,3-tris(fluoromethyl)benzene against its structural isomers. Due to a notable lack of comprehensive spectroscopic information for this compound in major public databases, this guide highlights the available data for its isomers, 1,3,5-tris(trifluoromethyl)benzene and 1,2,4-tris(trifluoromethyl)benzene, as well as the related compound 1,3-bis(trifluoromethyl)benzene, to serve as a crucial reference for researchers in the field.

Data Presentation

A thorough search of prominent spectroscopic databases, including the Spectral Database for Organic Compounds (SDBS), NIST Chemistry WebBook, PubChem, and SpectraBase, reveals a significant data gap for this compound (CAS No. 42175-48-4). In contrast, extensive data is available for its isomers and related compounds. The following tables summarize the readily accessible spectroscopic information for these comparator compounds.

Table 1: Comparison of Available Spectroscopic Data

Compound1H NMR13C NMR19F NMRFT-IRMass Spec.
This compound Not AvailableNot AvailableNot AvailableNot AvailableNot Available
1,3,5-Tris(trifluoromethyl)benzene Available[1]Available[1]Available[1][2]Available[2]Available[1][2][3]
1,2,4-Tris(trifluoromethyl)benzene Not AvailableNot AvailableNot AvailableNot AvailableNot Available
1,3-Bis(trifluoromethyl)benzene AvailableAvailableAvailable[4]Available[5]Available

Table 2: 1H NMR Spectroscopic Data of 1,3,5-Tris(trifluoromethyl)benzene

Chemical Shift (ppm)MultiplicityIntegrationAssignmentDatabase Source
8.13s3HAromatic-HSigma-Aldrich[1]

Table 3: Mass Spectrometry Data of 1,3,5-Tris(trifluoromethyl)benzene

m/zRelative IntensityAssignmentDatabase Source
282100[M]+NIST[3]
26380[M-F]+NIST[3]
21360[M-CF3]+NIST[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide. These protocols represent standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of the analyte by observing the magnetic properties of its atomic nuclei.

Methodology for 1H NMR:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6) in a clean NMR tube.[6] The use of deuterated solvents is crucial to avoid overwhelming signals from the solvent's protons.[7]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the 1H NMR spectrum using appropriate pulse sequences.

    • Typically, a sufficient signal-to-noise ratio is achieved with 16-64 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using an internal standard, such as tetramethylsilane (TMS).

    • Integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in a molecule by measuring its absorption of infrared radiation.

Methodology using Attenuated Total Reflectance (ATR):

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[8] Ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software automatically performs the Fourier transform and background subtraction.

    • The resulting spectrum displays the transmittance or absorbance of infrared light as a function of wavenumber (cm-1).

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte to aid in its identification.

Methodology:

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of mixtures and purification.

  • Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV).[9] This causes the molecules to ionize and fragment in a reproducible manner.

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates the logical workflow for cross-referencing spectroscopic data of a target compound with available databases and comparator compounds.

cross_referencing_workflow cluster_start Initiation cluster_search Database Search cluster_evaluation Data Evaluation cluster_comparator Comparator Analysis cluster_output Output Define Target Compound Define Target Compound Search Public Databases Search Public Databases Define Target Compound->Search Public Databases SDBS SDBS Search Public Databases->SDBS NIST WebBook NIST WebBook Search Public Databases->NIST WebBook PubChem PubChem Search Public Databases->PubChem SpectraBase SpectraBase Search Public Databases->SpectraBase Data Found? Data Found? Search Public Databases->Data Found? Identify Structural Isomers Identify Structural Isomers Data Found?->Identify Structural Isomers No Summarize Findings Summarize Findings Data Found?->Summarize Findings Yes Search Data for Isomers Search Data for Isomers Identify Structural Isomers->Search Data for Isomers Compile Comparator Data Compile Comparator Data Search Data for Isomers->Compile Comparator Data Present Comparative Tables Present Comparative Tables Compile Comparator Data->Present Comparative Tables Detail Experimental Protocols Detail Experimental Protocols Present Comparative Tables->Detail Experimental Protocols Detail Experimental Protocols->Summarize Findings

Caption: Workflow for cross-referencing spectroscopic data.

References

biological activity comparison of derivatives from different tris(fluoromethyl)benzene isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological activities of derivatives from 1,2,3-, 1,2,4-, and 1,3,5-tris(fluoromethyl)benzene isomers reveals a significant focus on the 1,3,5-isomer in medicinal chemistry, particularly in the development of enzyme inhibitors and antimicrobial agents. In contrast, publicly available data on the biological activities of derivatives from the 1,2,3- and 1,2,4-isomers are notably scarce, precluding a direct, side-by-side comparison of their therapeutic potential.

This guide synthesizes the available scientific literature to provide an objective comparison, highlighting the areas where research has flourished and identifying the existing knowledge gaps. The unique physicochemical properties imparted by the trifluoromethyl (CF₃) groups, such as high electronegativity, lipophilicity, and metabolic stability, make tris(fluoromethyl)benzene isomers attractive scaffolds in drug discovery. However, the positional isomerism of these CF₃ groups on the benzene ring can significantly influence the steric and electronic properties of the resulting derivatives, thereby impacting their biological activity.

I. Derivatives of 1,3,5-Tris(trifluoromethyl)benzene: A Hub of Biological Activity

The symmetrical 1,3,5-tris(trifluoromethyl)benzene has emerged as a valuable building block in the synthesis of various biologically active molecules.[1][2] Its derivatives have shown promise as potent enzyme inhibitors and antimicrobial agents.

Enzyme Inhibition: Matriptase Inhibitors for Anticancer Therapy

A series of 1,3,5-trisubstituted benzene derivatives have been identified as potent and selective inhibitors of matriptase, a serine protease implicated in cancer invasion and metastasis.[3] The inhibition of matriptase is a promising strategy for the development of novel anticancer therapeutics.

Table 1: Matriptase Inhibitory Activity of 1,3,5-Trisubstituted Benzene Derivatives

CompoundMatriptase IC₅₀ (nM)
15 10
26 5

Data sourced from a study on structure-guided discovery of matriptase inhibitors.[3] The compounds feature a benzene core with a 1,3,5-trisubstitution pattern.

These compounds demonstrated tumor growth inhibition in a subcutaneous DU-145 prostate cancer mouse model, highlighting their potential as therapeutic agents.[3] The experimental protocol for determining matriptase inhibitory activity is detailed below.

The enzymatic activity of matriptase was measured using a fluorogenic substrate. The assay was performed in 96-well plates. The reaction mixture contained purified recombinant human matriptase, the test compound at various concentrations, and the fluorogenic substrate Boc-Gln-Ala-Arg-AMC in an assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20). The reaction was incubated at 37°C for 30 minutes, and the fluorescence was measured using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm. The IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic equation.[3]

Antimicrobial Activity: Pyrazole Derivatives

Pyrazole derivatives incorporating a 3,5-bis(trifluoromethyl)phenyl moiety, derived from 1,3,5-tris(trifluoromethyl)benzene, have demonstrated potent activity against drug-resistant bacteria.[4] These compounds are effective growth inhibitors of planktonic Gram-positive bacteria and are also potent against MRSA persisters and biofilms.

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Staphylococcus aureus

CompoundMIC (µg/mL) against S. aureus (ATCC 29213)
11 1
28 0.5
29 0.25

Data sourced from a study on the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives.[4]

The experimental protocol for determining the minimum inhibitory concentration is outlined below.

The MIC values were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacteria were grown overnight in Mueller-Hinton broth (MHB). The bacterial suspension was diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB. The compounds were serially diluted in 96-well microtiter plates. An equal volume of the bacterial suspension was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[4]

II. Derivatives of 1,2,3- and 1,2,4-Tris(trifluoromethyl)benzene: An Uncharted Territory

In stark contrast to the 1,3,5-isomer, there is a significant lack of published research detailing the biological activities of derivatives synthesized from 1,2,3- and 1,2,4-tris(trifluoromethyl)benzene. While these isomers are commercially available and possess unique electronic and steric properties that could be exploited in drug design, their potential remains largely unexplored in the public domain.

The search for specific biological data, including quantitative measures of activity and detailed experimental protocols for derivatives of these two isomers, did not yield sufficient information for a meaningful comparative analysis. The literature often contains general references to "trifluoromethylated compounds" without specifying the isomeric origin, or focuses on different chemical entities such as triazoles instead of tris(trifluoromethyl)benzene derivatives. One study was found on the antimicrobial activity of benzene-1,2,4-triol, but this is not a trifluoromethyl-containing derivative and therefore falls outside the scope of this comparison.[5]

III. Synthesis and Experimental Workflows

The synthesis of derivatives from tris(trifluoromethyl)benzene isomers typically involves the functionalization of the benzene ring through various organic reactions. The following diagrams, generated using the DOT language, illustrate a general experimental workflow for the synthesis and biological evaluation of such derivatives.

experimental_workflow start Tris(trifluoromethyl)benzene Isomer (1,2,3-, 1,2,4-, or 1,3,5-) synthesis Chemical Synthesis (e.g., Lithiation, Coupling Reactions) start->synthesis purification Purification and Characterization (e.g., Chromatography, NMR, MS) synthesis->purification biological_screening Biological Screening (e.g., Enzyme Inhibition, Antimicrobial Assays) purification->biological_screening active_compounds Identification of Active Compounds biological_screening->active_compounds sar_analysis Structure-Activity Relationship (SAR) Analysis active_compounds->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end Drug Candidate lead_optimization->end

Caption: General workflow for the development of drug candidates from tris(trifluoromethyl)benzene isomers.

Conclusion and Future Perspectives

The current body of scientific literature demonstrates a clear disparity in the exploration of tris(fluoromethyl)benzene isomers for drug discovery. While the 1,3,5-isomer has proven to be a fruitful starting point for the development of potent enzyme inhibitors and antimicrobial agents, the biological potential of the 1,2,3- and 1,2,4-isomers remains largely untapped.

This guide highlights a significant opportunity for future research to focus on the synthesis and biological evaluation of derivatives from these understudied isomers. A systematic investigation into how the positional isomerism of the trifluoromethyl groups influences biological activity could uncover novel structure-activity relationships and lead to the discovery of new therapeutic agents with unique pharmacological profiles. Such studies would not only broaden our understanding of the chemical space occupied by these fluorinated compounds but also potentially provide new solutions to pressing medical needs. Researchers, scientists, and drug development professionals are encouraged to explore these uncharted areas to unlock the full potential of all tris(fluoromethyl)benzene isomers.

References

Safety Operating Guide

Safe Disposal of 1,2,3-Tris(fluoromethyl)benzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Safety Data Sheets (SDS) for the specific isomer 1,2,3-Tris(fluoromethyl)benzene were not available. The following guidance is based on the safety data for closely related isomers and analogous compounds, such as 1,3,5-Tris(trifluoromethyl)benzene and 1,3-Bis(trifluoromethyl)benzene. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

I. Hazard Identification and Safety Precautions

This compound is expected to be a flammable liquid that can cause skin, eye, and respiratory irritation.[1][2] Vapors may be heavier than air and could form explosive mixtures with air, especially at elevated temperatures.[1]

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Flame-retardant antistatic protective clothing and a lab coat.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a self-contained breathing apparatus may be necessary.[3][4]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure safety.

Minor Spills:

  • Eliminate all ignition sources from the area.[3][4]

  • Ensure adequate ventilation.

  • Contain the spill using an absorbent material like vermiculite, dry sand, or earth.[3]

  • Use non-sparking tools to collect the absorbed material.[3][4]

  • Place the waste in a clearly labeled, sealed container for disposal.

Major Spills:

  • Evacuate all personnel from the immediate area and move upwind.[3]

  • Alert your institution's emergency responders and provide them with the location and nature of the hazard.[3]

  • Prevent the spill from entering drains or waterways.[1][3]

III. Proper Disposal Procedure

Waste material must be disposed of in accordance with national and local regulations.[1] Do not mix with other waste.[1]

Step-by-Step Disposal:

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, compatible, and properly labeled waste container.

    • Keep the container tightly closed and store it in a cool, well-ventilated, and locked area away from heat and ignition sources.[1][4]

  • Container Labeling:

    • Clearly label the waste container with the chemical name ("Waste this compound") and appropriate hazard symbols (e.g., flammable liquid).

  • Waste Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the SDS for related compounds if a specific one for this compound is unavailable.

  • Transportation:

    • Waste will be transported by a licensed hazardous waste disposal company to an approved disposal plant.[1][5]

IV. Quantitative Data for Related Compounds

The following table summarizes key quantitative data for structurally similar compounds to provide an indication of the expected properties of this compound.

Property1,3,5-Tris(trifluoromethyl)benzene1,3-Bis(trifluoromethyl)benzene(Trifluoromethyl)benzene
Boiling Point 120 °C (248 °F)[1]136 - 138 °C (277 - 280 °F)Not specified
Density 1.514 g/cm³ at 25 °C (77 °F)[1]1.353 g/cm³ at 25 °C (77 °F)Not specified
Flash Point Not specifiedNot specified54 °F (as Benzotrifluoride)[6]
UN Number 1993[1]Not specified2338[6]
Hazard Class 3 (Flammable Liquid)[1]3 (Flammable Liquid)Not specified

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B C Collect Waste in Labeled Container B->C D Keep Container Tightly Closed C->D E Store in Cool, Well-Ventilated Area D->E F Away from Ignition Sources E->F G Contact EHS for Pickup F->G H Transport to Approved Waste Disposal Plant G->H

References

Personal protective equipment for handling 1,2,3-Tris(fluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for handling 1,2,3-Tris(fluoromethyl)benzene. It includes detailed operational procedures and disposal plans to ensure the safety of laboratory personnel and compliance with regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and is irritating to the eyes, skin, and respiratory system.[1][2] Proper PPE is mandatory to minimize exposure and ensure safety.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles or a full-face shield.[1]Protects against splashes and vapors.
Hand Protection Chemical-resistant gloves. Due to the lack of specific breakthrough time data for this compound, glove selection should be based on compatibility with similar aromatic and chlorinated solvents.[3]Prevents skin contact and absorption.
Body Protection Flame-retardant lab coat worn over long-sleeved clothing and long pants.Protects skin from splashes and fire hazards.
Foot Protection Closed-toe shoes made of a chemically resistant material.Protects feet from spills.
Respiratory Protection An air-purifying respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood or if exposure limits are exceeded.[4][5]Prevents inhalation of harmful vapors.

Glove Material Compatibility for Aromatic Fluorinated Compounds

Glove MaterialBreakthrough Time (General Recommendation)DexterityNotes
Viton® Excellent (> 8 hours)GoodRecommended for prolonged contact.
Butyl Rubber Good to Excellent (> 4 hours)GoodOffers good resistance to a wide range of chemicals.
Neoprene Fair to Good (> 1 hour)ExcellentSuitable for incidental splash protection.
Nitrile Not Recommended to Fair (< 1 hour)ExcellentNot recommended for prolonged contact with aromatic solvents.
Natural Rubber (Latex) Not Recommended (< 1 hour)ExcellentPoor resistance to aromatic solvents.

Note: The breakthrough times listed are general guidelines for similar chemical classes.[6] It is crucial to consult the glove manufacturer's specific chemical resistance data. Always inspect gloves for any signs of degradation before use.

Operational Plan: Step-by-Step Handling Protocol

Workflow for Safe Handling of this compound

Safe Handling Workflow prep Preparation handling Handling prep->handling Proceed with caution post_handling Post-Handling handling->post_handling After experiment spill Spill Response handling->spill In case of spill waste Waste Collection post_handling->waste Segregate waste Waste Disposal Decision Tree start Waste Generated is_contaminated Is material contaminated with this compound? start->is_contaminated liquid_waste Liquid Waste is_contaminated->liquid_waste Yes solid_waste Solid Waste (Gloves, wipes, etc.) is_contaminated->solid_waste Yes non_contaminated Dispose of as non-hazardous waste. is_contaminated->non_contaminated No halogenated_container Collect in a designated, labeled, and sealed container for halogenated organic waste. liquid_waste->halogenated_container solid_waste->halogenated_container incineration Dispose of via high-temperature incineration by a licensed waste disposal facility. halogenated_container->incineration

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.